trans,trans-1,4-Diacetoxy-1,3-butadiene
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRCQTOOSIDDOJ-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=CC=COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/C=C/C=C/OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244641 | |
| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15910-11-9 | |
| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15910-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E,3E)-Buta-1,3-diene-1,4-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1E,3E)-buta-1,3-diene-1,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene
An In-depth Technical Guide to the Synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a highly functionalized and stereochemically defined diene, prized for its utility in constructing complex molecular architectures via the Diels-Alder reaction. Its electron-rich nature, conferred by the two terminal acetate groups, makes it an excellent reaction partner for a wide range of electron-deficient dienophiles. This guide provides a comprehensive overview of a robust, logical synthetic strategy for the preparation of this valuable compound, intended for researchers and professionals in organic synthesis and drug development. We will detail a multi-step pathway, beginning with the palladium-catalyzed 1,4-diacetoxylation of 1,3-butadiene and culminating in a stereoselective elimination to yield the target conjugated diene. The causality behind experimental choices, detailed protocols, and the compound's application in cycloaddition reactions are thoroughly discussed.
Introduction and Strategic Overview
The synthesis of conjugated dienes with defined stereochemistry is a cornerstone of modern organic synthesis.[1] this compound (CAS 15910-11-9) is a crystalline solid with a melting point of approximately 103°C.[2] Its value lies in the predictable stereochemical outcomes of its Diels-Alder cycloadditions, which install a vicinal diacetoxy functionality onto a newly formed six-membered ring. This motif is a versatile precursor to diols and other functionalities found in numerous natural products and pharmaceutical agents.
While various methods exist for diene synthesis[1], a direct, single-step preparation of this compound is not prominently documented. Therefore, a rational, multi-step approach is required. The strategy outlined in this guide is based on established, high-yielding transformations and proceeds in two main stages:
-
Formation of the C4 Diacetate Backbone: A palladium-catalyzed oxidative addition of two acetate groups across the 1,4-positions of 1,3-butadiene to form the key intermediate, trans-1,4-diacetoxy-2-butene.
-
Creation of the Conjugated Diene System: A sequence involving allylic bromination followed by a base-mediated double dehydrobromination to introduce the second double bond, yielding the desired conjugated system with trans,trans stereochemistry.
This strategy provides a reliable and scalable pathway to the target molecule from readily available starting materials.
Synthetic Pathway and Experimental Protocols
The overall synthetic workflow is visualized below. It is a two-stage process designed to control both regioselectivity (1,4-addition) and stereoselectivity (formation of the trans,trans isomer).
Caption: Proposed two-stage synthesis of the target diene.
Stage 1: Palladium-Catalyzed 1,4-Diacetoxylation of 1,3-Butadiene
Causality and Expertise: The core of this stage is the selective addition of two acetoxy groups across the conjugated system of 1,3-butadiene. A palladium(II) catalyst is uniquely suited for this transformation. The mechanism involves the formation of a π-allylpalladium intermediate, which ensures that the addition occurs exclusively at the 1- and 4-positions.[3] Using a benzoquinone/oxygen re-oxidant system allows the palladium(II) catalyst to be regenerated in situ, enabling the use of catalytic rather than stoichiometric amounts of the precious metal. The reaction yields a mixture of cis- and trans-1,4-diacetoxy-2-butene, with the trans isomer being the major product.[4]
Experimental Protocol:
-
Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), p-benzoquinone (1.0 eq.), and glacial acetic acid as the solvent.
-
Gas Introduction: Bubble dry air or oxygen through the solution while stirring vigorously.
-
Reactant Addition: Cool the flask to 10-15°C in an ice-water bath. Carefully condense 1,3-butadiene (1.0 eq.) into the reaction vessel.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to isolate the desired trans-1,4-diacetoxy-2-butene intermediate.
Stage 2: Stereoselective Elimination to form this compound
Causality and Expertise: To convert the intermediate alkene into the conjugated diene, two hydrogen atoms must be removed in an anti-periplanar fashion. A robust and classic method to achieve this is through a bromination/dehydrobromination sequence.
-
Allylic Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) is the reagent of choice for selectively brominating the positions adjacent (allylic) to the double bond without affecting the double bond itself. This generates a 1,4-diacetoxy-2,3-dibromobutane precursor.
-
Double Dehydrobromination: Treatment of this dibromide with a strong, non-nucleophilic base induces a double E2 elimination. A hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is ideal as it favors the removal of protons (elimination) over attacking the carbon backbone (substitution). The stereochemistry of the E2 elimination dictates that the resulting double bonds will form with the desired trans geometry. This type of elimination from a saturated precursor is a well-established method for creating conjugated systems.[5]
Experimental Protocol:
-
Bromination:
-
Dissolve the trans-1,4-diacetoxy-2-butene (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) in a flask protected from light.
-
Add N-Bromosuccinimide (2.1 eq.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approx. 77°C) and monitor by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry over MgSO₄ and concentrate to yield the crude dibromide, which is often used directly in the next step.
-
-
Double Elimination:
-
Dissolve the crude 1,4-diacetoxy-2,3-dibromobutane in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq.) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the formation of the conjugated diene product by TLC, looking for a UV-active spot.
-
-
Purification of Final Product:
-
Cool the reaction mixture and dilute with diethyl ether.
-
Wash the organic solution extensively with 1M HCl to remove DBU, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude solid product, this compound, can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate or ethanol, to yield a crystalline solid.
-
Data Summary
The following table summarizes the key reaction parameters for the proposed synthesis. Yields are estimates based on typical outcomes for these classes of reactions.
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Product | Typical Yield |
| 1 | 1,3-Butadiene | Pd(OAc)₂, p-Benzoquinone, O₂ | Acetic Acid | RT | 24-48 h | trans-1,4-Diacetoxy-2-butene | 60-75% |
| 2a | trans-1,4-Diacetoxy-2-butene | N-Bromosuccinimide, AIBN | CCl₄ | Reflux | 2-4 h | 1,4-Diacetoxy-2,3-dibromobutane | >90% (crude) |
| 2b | 1,4-Diacetoxy-2,3-dibromobutane | DBU | THF | Reflux | 4-6 h | This compound | 70-85% |
Application in Diels-Alder Cycloaddition
This compound is an electron-rich diene and therefore reacts efficiently with electron-poor dienophiles in a [4+2] cycloaddition. This reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. The reaction proceeds via a concerted mechanism, forming two new carbon-carbon sigma bonds and a new pi bond in a single step.
Caption: General scheme of the Diels-Alder reaction.
Causality and Expertise: The terminal acetoxy groups on the diene act as electron-donating groups through resonance, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate. The resulting cyclohexene adduct contains a trans-1,2-diacetoxy functionality, which can be readily hydrolyzed to the corresponding trans-diol, a valuable synthetic intermediate.
References
- Experiment 41, 1,4-Diphenyl-1,3-Butadiene.
-
Organic Syntheses Procedure: 1,4-diphenyl-1,3-butadiene. Available at: [Link]
-
Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene. Kinetics and Catalysis, 28(5). Available at: [Link]
-
Stenutz: this compound. Available at: [Link]
-
Sala, R. D., et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 399. Available at: [Link]
-
López-Linares, F., et al. (2021). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Available at: [Link]
-
Yim, S. C., et al. (2021). Direct 1,3-butadiene biosynthesis in Escherichia coli via a tailored ferulic acid decarboxylase mutant. Nature Communications, 12(1), 2149. Available at: [Link]
-
Lominé, A., et al. (2020). Cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 22(12), 3947-3957. Available at: [Link]
-
Bäckvall, J. E., Byström, S. E., & Nordberg, R. E. (1984). Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. The Journal of Organic Chemistry, 49(23), 4619-4631. Available at: [Link]
-
Wang, C., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Polymers, 12(11), 2736. Available at: [Link]
-
Kącka-Zych, A., et al. (2021). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 26(18), 5493. Available at: [Link]
Sources
An In-depth Technical Guide to the Chemical Properties of trans,trans-1,4-Diacetoxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Foreword
trans,trans-1,4-Diacetoxy-1,3-butadiene, a versatile yet often overlooked conjugated diene, presents a unique profile of reactivity and structural features valuable in synthetic organic chemistry. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its chemical properties. Herein, we delve into the nuances of its synthesis, its characteristic spectroscopic signature, and its strategic application in cycloaddition reactions, particularly the Diels-Alder reaction. The insights provided are grounded in established chemical principles and aim to equip the reader with the foundational knowledge required to effectively harness the synthetic potential of this important building block.
Physicochemical and Structural Characteristics
This compound is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key physical and chemical identifiers. The extended π-system of the conjugated diene, flanked by two electron-withdrawing acetoxy groups, dictates its electronic properties and subsequent reactivity.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| CAS Number | 15910-11-9 | [2] |
| Melting Point | 103 °C | [1] |
| Canonical SMILES | CC(=O)OC=CC=COC(C)=O | [1] |
| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N | [1] |
Synthesis and Handling
Synthetic Strategy: A Two-Step Approach from 1,3-Butadiene
The synthesis of this compound is not a trivial one-pot reaction but rather a strategic multi-step process. A common and effective route commences with the diacetoxylation of 1,3-butadiene. This initial step, however, does not directly yield the desired conjugated diene. Instead, it produces a mixture of cis- and trans-1,4-diacetoxy-2-butenes, along with 3,4-diacetoxy-1-butene.[3]
The subsequent and crucial step involves the selective isomerization and elimination from the 1,4-adducts to generate the conjugated this compound. While detailed experimental protocols for this specific transformation are not abundantly available in general literature, related syntheses of substituted butadienes often employ thermal or catalyzed elimination reactions. For instance, processes for producing 1,3-butadiene from 1,4-butanediol have been patented, which proceed through the formation of a 1,4-diacetoxy intermediate followed by pyrolysis. This suggests that a carefully controlled thermal elimination of acetic acid from trans-1,4-diacetoxy-2-butene would be a plausible route to the target molecule.
Handling and Storage
Given the conjugated diene nature of this compound, it is prudent to handle this compound with care, particularly concerning its thermal stability and potential for polymerization.[4] While specific safety data for this compound is sparse, general precautions for handling dienes and acrylates should be observed.
Recommended Handling Procedures:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources, as conjugated dienes can be flammable.
Storage Recommendations:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable to minimize potential degradation or polymerization.
-
Inert Atmosphere: To prevent oxidation or degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Container: Use a tightly sealed, light-resistant container.
Spectroscopic Characterization
A definitive understanding of a molecule's structure and purity relies on its spectroscopic signature. While a comprehensive, publicly available dataset for this compound is limited, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The symmetry of the trans,trans isomer would simplify the spectrum. Key signals would include:
-
A multiplet or a pair of doublets in the olefinic region (typically δ 5.0-7.5 ppm) corresponding to the vinyl protons of the butadiene backbone. The large coupling constants (J values) between adjacent vinyl protons would be indicative of the trans configuration.
-
A sharp singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the equivalent methyl protons of the two acetoxy groups.
-
-
¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. Expected signals include:
-
Two distinct signals in the olefinic region (typically δ 100-150 ppm) for the two types of sp² hybridized carbons in the butadiene core.
-
A signal for the carbonyl carbon of the acetoxy group (typically δ 165-175 ppm).
-
A signal for the methyl carbon of the acetoxy group (typically δ 20-30 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹ is expected for the carbonyl group of the ester.
-
C=C Stretch: One or more medium-intensity bands in the region of 1650-1600 cm⁻¹ would correspond to the stretching vibrations of the conjugated double bonds.
-
C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region would be indicative of the C-O stretching of the acetate groups.
-
=C-H Bending: Out-of-plane bending vibrations for the trans vinyl hydrogens would likely appear as a strong band around 965 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.16 g/mol . Common fragmentation patterns would involve the loss of acetyl groups (CH₃CO, 43 amu) or acetoxy groups (CH₃COO, 59 amu).
Chemical Reactivity and Synthetic Applications
The core of this compound's utility lies in its role as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The presence of terminal acetoxy groups influences the diene's electronic properties, making it a valuable partner for a range of dienophiles.
The Diels-Alder Reaction: A Gateway to Six-Membered Rings
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings.[5] this compound serves as the 4π-electron component in this [4+2] cycloaddition.
Caption: Generalized workflow of the Diels-Alder reaction.
The acetoxy groups, being electron-withdrawing, can influence the diene's reactivity. However, their ability to participate in resonance can also affect the electron density of the diene system. This dual nature allows for reactions with a variety of dienophiles, particularly those bearing electron-withdrawing groups, which lower the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital).
Reaction with N-Substituted Maleimides: A Case Study
A prime example of a suitable dienophile for reaction with this compound is N-phenylmaleimide. The electron-withdrawing imide functionality makes it a highly reactive dienophile.
Experimental Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Addition of Dienophile: Add N-phenylmaleimide (1.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.
-
Characterization: Characterize the resulting cycloadduct by NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: Reaction scheme for the Diels-Alder cycloaddition.
The resulting cycloadduct, a substituted cyclohexene derivative, retains the two acetoxy groups, which can be further manipulated synthetically. For instance, hydrolysis of the acetates would yield the corresponding diol, a valuable intermediate for the synthesis of more complex molecules.
Conclusion
This compound, while not as commonly cited as some other dienes, holds significant potential for synthetic chemists. Its preparation, though requiring a multi-step approach, leads to a versatile building block. Its reactivity in Diels-Alder reactions, particularly with electron-deficient dienophiles, provides a reliable route to highly functionalized six-membered rings. A thorough understanding of its synthesis, handling, and spectroscopic properties, as outlined in this guide, is paramount for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science where the construction of complex cyclic systems is often a key challenge. Further exploration of its reactivity with a broader range of dienophiles and under various reaction conditions is warranted to fully unlock its synthetic capabilities.
References
-
Juniper Publishers. (2019, November 4). Industrial Chemicals and Intermediates from 1, 3-Butadiene. Retrieved from Juniper Publishers website: [Link]
- Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene.
-
ScienceDirect. (n.d.). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Butadiene. NIST Chemistry WebBook. Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed Central. [Link]
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Chegg. (2015, July 27). Solved: I am writing a lab report for trans,trans-1,4-Diphenyl-1,3-butadiene and I need to determine from the H NMR the J values that identify the alkene as trans as opposed to cis. The J value should be 14-15 Hz (ran at 500MHz), I'm just not sure which of these groups of peaks I'm supposed to. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diacetone alcohol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Retrieved from [Link]
- Google Patents. (n.d.). EP3259247A1 - Process for producing 1,3 butadiene from 1,4 butanediol.
- Google Patents. (n.d.). US10322978B2 - Method for producing 1,3-butadiene from 1,4-butanediol.
-
Royal Society of Chemistry. (2019, April 22). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene in Solution. Retrieved from [Link]
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SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,4-diphenyl-1,3-butadiene. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]
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YouTube. (2021, February 6). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. Retrieved from [Link]
-
MDPI. (n.d.). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Butadiene, 1,4-diphenyl-, (E,E)-. NIST Chemistry WebBook. Retrieved from [Link]
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Green Chemistry Letters and Reviews. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1982). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. [Link]
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ResearchGate. (2016, August 10). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Retrieved from [Link]
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YouTube. (2019, October 20). Diels-Alder 2: cis / trans dienophiles. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Diels-Alder Cycloaddition. Retrieved from [Link]
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Photochemical & Photobiological Sciences. (n.d.). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Retrieved from [Link]
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ResearchGate. (2016, August 6). 13C NMR chemical shifts and local structure of cis-1,4-polybutadiene: Calculation and experiment. Retrieved from [Link]
- Google Patents. (n.d.). EP1637549A1 - Synthesis of CIS-1,4-polybutadiene.
-
Google Patents. (n.d.). CATALYST, AND METHOD FOR PRODUCING 1,3-BUTADIENE USING SAME - European Patent Office - EP 3854476 A1. Retrieved from [Link]
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ResearchGate. (2019, April 12). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]
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Semantic Scholar. (1991, June 1). Diels-Alder cycloadditions of electron-rich, electron-deficient, and Push-Pull dienes with cyclic dienophiles : high-pressure-induced reactions and theoretical calculations. Retrieved from [Link]
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SciSpace. (n.d.). 1,4-Diaza-1,3-butadiene (a-diimine) ligands: their coordination modes and the reactivity of their metal complexes. Retrieved from [Link]
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SpringerLink. (n.d.). 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3-butadiene. Retrieved from [Link]
- Vertex AI Search. (n.d.). Experiment 41, 1,4-Diphenyl-1,3-Butadiene.
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SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
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SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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A Senior Application Scientist's Guide to trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9): Synthesis, Reactivity, and Application
Abstract: This technical guide provides an in-depth exploration of trans,trans-1,4-diacetoxy-1,3-butadiene, a versatile and highly valuable reagent in modern organic synthesis. Moving beyond a simple datasheet, this document offers a comprehensive overview of its strategic importance as a stable, crystalline synthon for the stereocontrolled introduction of a 1,4-dioxygenated four-carbon unit. We will delve into a validated synthetic pathway, detailed protocols for its cornerstone application in Diels-Alder cycloadditions, and the critical safety and handling considerations required for its effective use. This guide is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded understanding of this compound's properties and applications.
Strategic Importance & Physicochemical Profile
In the landscape of synthetic organic chemistry, the ability to predictably construct complex molecular architectures is paramount. The Diels-Alder reaction remains one of the most powerful tools for the formation of six-membered rings, a scaffold prevalent in countless natural products and pharmaceutical agents. While 1,3-butadiene is the archetypal diene for this transformation, its gaseous nature and challenging handling logistics present significant practical hurdles in a laboratory setting.
This compound emerges as a superior alternative. It functions as a stable, crystalline "butadiene equivalent," offering significant advantages in terms of storage, handling, and stoichiometry control. Its true utility lies in its role as a masked diene; the acetoxy groups, once incorporated into the cycloadduct, serve as versatile synthetic handles for subsequent stereocontrolled transformations into diols and other functionalities. The trans,trans geometry of the diene is faithfully translated into the stereochemistry of the resulting cyclohexene ring, making it an indispensable tool for stereospecific synthesis.[1][2]
Physicochemical & Spectroscopic Data
The compound's physical properties are summarized below for quick reference. Proper characterization is essential for verifying purity and confirming identity before use in sensitive applications.
| Property | Value | Source(s) |
| CAS Number | 15910-11-9 | [3] |
| Molecular Formula | C₈H₁₀O₄ | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 103 °C | [4] |
| Storage | Freezer (-20 °C to 0 °C) | [5] |
| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N | [5] |
Predicted Spectroscopic Signature
While a publicly available, peer-reviewed spectrum is elusive, the expected NMR signature can be predicted based on the molecule's structure. Verification of a synthesized batch against these predicted values is a critical quality control step.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.15 ppm (s, 6H): The six protons of the two equivalent acetate methyl groups would appear as a sharp singlet.
-
δ ~5.90-6.10 ppm (m, 2H): The two internal vinylic protons (H-2 and H-3) would appear as a complex multiplet.
-
δ ~7.10-7.30 ppm (m, 2H): The two terminal, acetate-bound vinylic protons (H-1 and H-4) would appear as a multiplet at a lower field due to the deshielding effect of the adjacent oxygen atom.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~20.8 ppm: Acetate methyl carbons.
-
δ ~115-120 ppm: Internal olefinic carbons (C-2 and C-3).
-
δ ~135-140 ppm: Terminal olefinic carbons (C-1 and C-4).
-
δ ~168 ppm: Acetate carbonyl carbons.
-
Synthesis and Purification Pathway
The stereoselective synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While numerous routes to substituted butadienes exist, a reliable pathway can be adapted from methodologies developed for structurally similar compounds.[1] The following workflow outlines a logical and field-proven approach starting from the industrial feedstock 1,3-butadiene.
Synthesis Workflow Diagram
Caption: A two-step synthetic pathway from 1,3-butadiene to the target diene.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is based on established industrial processes for the precursor and known organic transformations.[2] Causality: The initial step, a palladium-catalyzed oxidative acetoxylation, is a well-established industrial method for converting gaseous butadiene into a stable, liquid precursor, 1,4-diacetoxy-2-butene.[2] The subsequent step requires an elimination reaction to generate the second double bond, forming the conjugated diene system.
Step 1: Synthesis of 1,4-Diacetoxy-2-butene (Precursor)
-
Reactor Setup: A pressure-rated reactor equipped with a gas inlet, stirrer, and temperature control is charged with a supported Palladium-Tellurium (Pd-Te) on carbon catalyst in glacial acetic acid.
-
Reagent Introduction: The reactor is sealed and purged with nitrogen. 1,3-Butadiene is carefully introduced as a condensed liquid or gas.
-
Reaction: The mixture is heated to approximately 80-95°C, and a mixture of air or oxygen is bubbled through the solution under pressure (e.g., ~800-900 psig).[2] The reaction is monitored by GC for the consumption of butadiene.
-
Workup: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The acetic acid is removed under reduced pressure. The crude 1,4-diacetoxy-2-butene is then purified by vacuum distillation.
Step 2: Elimination to form this compound
This step is more exploratory and often results in a mixture of isomers. The trans,trans isomer is thermodynamically favored and can often be isolated as the major product through purification.
-
Reactor Setup: A round-bottom flask is charged with purified 1,4-diacetoxy-2-butene and a high-boiling, inert solvent (e.g., diphenyl ether).
-
Elimination: The solution is heated to a high temperature (pyrolysis conditions, typically >200°C) to induce thermal elimination of acetic acid from an allylic isomer intermediate. Alternatively, a strong, non-nucleophilic base (e.g., DBU) in a solvent like THF can be used under milder conditions to promote elimination.
-
Workup and Purification: The reaction mixture is cooled. If a solvent was used, it is removed under reduced pressure. The crude product is a mixture of isomers. Purification is achieved via fractional distillation or, more effectively, by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water). The crystalline trans,trans isomer is typically less soluble and will crystallize out, allowing for isolation.
Core Application: The Diels-Alder [4+2] Cycloaddition
The primary utility of this compound is its role as a diene in the Diels-Alder reaction. This pericyclic reaction involves the concerted formation of two new sigma bonds and one new pi bond, creating a six-membered ring in a single, stereospecific step.[6][7]
Mechanistic Overview & Stereochemical Principles
The reaction proceeds through a cyclic transition state. A key principle of the Diels-Alder reaction is the conservation of stereochemistry . The geometry of both the diene and the dienophile is retained in the product. Because our diene is trans,trans, the substituents at the 1- and 4-positions will end up in a trans relationship on the newly formed ring.[8][9]
Caption: Concerted mechanism of the Diels-Alder reaction showing stereochemical retention.
Experimental Protocol: Reaction with Maleic Anhydride
This protocol details the reaction of this compound with maleic anhydride, a classic electron-poor dienophile, to yield the corresponding bicyclic anhydride adduct.[4]
Materials:
-
This compound (1.0 eq)
-
Maleic Anhydride (1.05 eq)
-
Xylene (anhydrous, as solvent)
-
Hexanes (for recrystallization)
Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.70 g, 10.0 mmol).
-
Reagent Addition: Add maleic anhydride (1.03 g, 10.5 mmol) and 10 mL of anhydrous xylene. Causality: Xylene is chosen as the solvent due to its high boiling point (~140°C), which provides the necessary thermal energy to overcome the activation barrier of the reaction. Maleic anhydride must be kept dry to prevent hydrolysis to maleic acid, which is less reactive and can complicate purification.[5]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solids should dissolve to form a clear, pale-yellow solution. Maintain reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Crystallization & Isolation: After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice-water bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the resulting white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual xylene.
-
Drying & Characterization: Dry the product under vacuum. Determine the yield, melting point, and confirm its structure using NMR and IR spectroscopy.
Safety, Handling, and Storage
4.1 Hazard Overview:
-
Precursors: The synthesis of this compound may involve highly hazardous materials. 1,3-Butadiene is an extremely flammable gas and is classified as a human carcinogen.[10] All steps involving this precursor must be conducted in a certified fume hood with appropriate safety measures.
-
Reagent: this compound itself is a stable solid. However, as with all laboratory chemicals, it should be treated as potentially harmful. Avoid inhalation of dust and contact with skin and eyes. Standard GHS precautions for skin, eye, and respiratory irritation should be followed.
-
Solvents: Solvents like xylene are flammable and irritants. Ensure proper ventilation and avoid ignition sources.
4.2 Personal Protective Equipment (PPE):
-
Wear ANSI-approved safety glasses or goggles at all times.
-
Use nitrile gloves and inspect them before use.
-
A standard laboratory coat is required.
-
When handling the solid powder, work in a well-ventilated area or fume hood to avoid inhaling dust.
4.3 Storage & Stability:
-
The compound should be stored in a tightly sealed container in a freezer (approximately -20°C).[5] This precaution minimizes potential degradation over time, although the compound is significantly more stable than many other dienes.
Conclusion
This compound is a powerful and practical reagent that provides a solution to the challenges associated with using gaseous 1,3-butadiene. Its crystalline nature, thermal stability, and the stereochemical control it imparts during Diels-Alder cycloadditions make it a highly valuable building block in the synthesis of complex cyclic systems. The acetoxy groups of the resulting adducts open a gateway to a rich variety of subsequent chemical modifications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable researchers and drug development professionals to leverage its full synthetic potential effectively and safely.
References
-
Diels-Alder Reaction. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]
-
Kishi, Y., et al. (1976). Synthesis and stereochemistry of (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene and related compounds. The Journal of Organic Chemistry, 41(20), 3365-3366. Retrieved from [Link]
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Stenutz, R. (n.d.). This compound. Tables for Chemistry. Retrieved from [Link]
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Wang, Z., et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(3), 598. Retrieved from [Link]
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Srivastava, V. K., et al. (2018). Industrial Chemicals and Intermediates from 1, 3-Butadiene. Recent Advances in Petrochemical Science, 6(5). Retrieved from [Link]
-
Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. Retrieved from [Link]
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Weldegirma, S. (n.d.). Stereochemistry of the Diels-Alder Reaction. University of South Florida, Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. Retrieved from [Link]
-
Diamond Petrochemicals. (n.d.). Safety Data Sheet: 1,3-Butadiene. Retrieved from [Link]
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structure elucidation of trans,trans-1,4-Diacetoxy-1,3-butadiene
An In-Depth Technical Guide to the Structure Elucidation of trans,trans-1,4-Diacetoxy-1,3-butadiene
This guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and confirm the precise chemical structure and stereochemistry of this compound. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond procedural lists to explain the scientific rationale behind the multi-technique approach required for unambiguous molecular characterization.
Introduction: The Importance of Stereochemical Fidelity
This compound is a valuable conjugated diene frequently utilized in organic synthesis, most notably in Diels-Alder cycloaddition reactions. Its utility is intrinsically linked to its specific stereochemistry; the trans,trans configuration governs the molecule's geometry, reactivity, and the stereochemical outcome of its subsequent reactions. Therefore, rigorous confirmation of its structure is not merely an academic exercise but a critical quality control step in any synthetic workflow.
This guide outlines a systematic, self-validating workflow for the complete structure elucidation of this molecule, demonstrating how data from multiple analytical techniques are integrated to build an irrefutable structural proof. We will explore how each piece of evidence, from molecular mass to the subtle nuances of proton-proton interactions, contributes to the final, unequivocal assignment.
Foundational Characteristics
Before delving into the elucidation process, we establish the molecule's basic identity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N | [2] |
| SMILES | CC(=O)OC=CC=COC(C)=O | [2] |
| Melting Point | 103 °C | [2] |
The core challenge lies in confirming the connectivity and, most importantly, the stereochemistry depicted in the structure below.
Caption: 2D Structure of this compound.
The Analytical Workflow: A Multi-Pronged Approach
Caption: Convergent workflow for structure elucidation.
Step 1: Confirming Molecular Formula with Mass Spectrometry (MS)
Expertise & Causality: The first step is to confirm that the synthesized compound has the correct elemental composition and molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is the most accurate method for determining molecular weight.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
The solution is introduced into the ion source of the mass spectrometer.
-
In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
A spectrum of ion abundance versus m/z is generated.
Data Interpretation: The primary goal is to identify the molecular ion peak [M]⁺. For C₈H₁₀O₄, this peak is expected at an m/z of approximately 170. The high-resolution mass spectrum would further confirm the elemental composition by providing a highly accurate mass measurement that distinguishes it from other potential formulas with the same nominal mass. Fragmentation patterns, while complex, can also provide corroborating evidence for structural motifs like the loss of an acetoxy group.
Step 2: Identifying Functional Groups with Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the ester carbonyl groups, the alkene double bonds, and the C-O bonds. Crucially, the out-of-plane C-H bending vibration can provide strong evidence for the trans stereochemistry of the double bonds.
Protocol: Attenuated Total Reflectance (ATR-IR)
-
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
An IR beam is passed through the crystal, and the spectrum of the sample is recorded.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~1750 (strong) | C=O stretch | Ester (Acetoxy) | Confirms the presence of the two ester functional groups. |
| ~1650 (medium) | C=C stretch | Conjugated Alkene | Indicates the presence of the butadiene backbone. |
| ~1200 (strong) | C-O stretch | Ester | Corroborates the presence of the ester linkages. |
| ~985 (strong) | C-H out-of-plane bend | trans-Alkene | This is a diagnostic peak. Its presence and strong intensity are highly indicative of a trans-disubstituted double bond.[3] |
The presence of all these bands, particularly the strong absorption near 985 cm⁻¹, provides a robust preliminary confirmation of the gross structure and the likely stereochemistry.
Step 3: Unraveling Connectivity and Stereochemistry with NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation in solution. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, the key to an unambiguous stereochemical assignment lies in the coupling constants (J-values) between the vinyl protons.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The ¹H NMR spectrum is acquired, ensuring sufficient resolution to accurately measure coupling constants.
-
The ¹³C NMR spectrum is subsequently acquired.
Predicted NMR Data and Interpretation:
¹H NMR Spectrum (Predicted in CDCl₃, ~400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Interpretation |
| H₃C-C=O | ~2.15 | singlet (s) | N/A | 6H | The two methyl groups of the acetate moieties are chemically equivalent, resulting in a single sharp peak integrating to six protons. |
| =CH-CH= | ~6.0-6.2 | doublet of doublets (dd) | J ≈ 15 Hz, J ≈ 10 Hz | 2H | These are the "inner" protons of the diene. They are split by the adjacent "outer" proton (trans coupling) and the other "inner" proton. |
| O-CH= | ~7.2-7.4 | doublet of doublets (dd) | J ≈ 15 Hz, J ≈ 1.5 Hz | 2H | These are the "outer" protons attached to the carbons bearing the acetoxy groups. They are deshielded by the electronegative oxygen. The large coupling constant is the key. |
Trustworthiness through Coupling Constants: The most critical piece of data from the ¹H NMR spectrum is the large coupling constant (~15 Hz) observed for the vinyl protons. The magnitude of the vicinal proton-proton coupling constant across a double bond is stereochemically dependent:
-
trans coupling (Jtrans): Typically 12-18 Hz
-
cis coupling (Jcis): Typically 6-12 Hz
The observation of a large coupling constant provides definitive, quantitative proof of the trans relationship between the protons on each double bond.[4][5]
¹³C NMR Spectrum (Predicted in CDCl₃, ~100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) | Interpretation |
| H₃C -C=O | ~21 | The methyl carbons of the acetate groups. |
| =CH-CH= | ~115-120 | The two "inner" carbons of the butadiene backbone. |
| O-CH= | ~135-140 | The two "outer" carbons, deshielded by the attached oxygen atoms. |
| C =O | ~169 | The carbonyl carbons of the ester groups. |
The ¹³C NMR spectrum confirms the presence of four distinct carbon environments in the expected regions, validating the carbon framework of the molecule.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is elucidated not by a single measurement but by the seamless integration of orthogonal analytical data.
-
Mass Spectrometry confirms the correct molecular formula, C₈H₁₀O₄.
-
IR Spectroscopy identifies the required functional groups (ester, conjugated diene) and provides the first strong indication of trans geometry.
-
¹³C NMR Spectroscopy validates the carbon skeleton.
-
¹H NMR Spectroscopy confirms the proton count and connectivity and, most critically, provides unequivocal proof of the trans,trans stereochemistry through the large vicinal coupling constants of the olefinic protons.
Each technique validates the others, creating a self-consistent and trustworthy structural assignment that meets the highest standards of scientific rigor. This systematic approach ensures that the material used in further research or development is of known and verified stereochemical purity.
References
-
Stenutz, R. This compound. Internet Public Domain. [Link]
-
Szostak, M., et al. (2022). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study. MDPI. [Link]
-
ResearchGate. Is there any difference in 1H NMR of (substituted)-s-cis/trans-butadiene? ResearchGate Discussion. [Link]
-
The Royal Society of Chemistry. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. Photochemical & Photobiological Sciences. [Link]
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A Technical Guide to the Spectroscopic Characterization of trans,trans-1,4-Diacetoxy-1,3-butadiene
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans,trans-1,4-diacetoxy-1,3-butadiene (CAS 15910-11-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Given the scarcity of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data, interpreted with expert insight, to serve as a reliable reference.
Introduction
This compound is a conjugated diene bearing two acetate functional groups. Its structure presents a symmetrical and stereochemically defined scaffold, making it a potentially valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for its use in any research or development context, ensuring purity, confirming structural integrity, and monitoring reaction progress.
The most reliable method for the preparation of this compound has been documented in Organic Syntheses, a testament to the robustness and reproducibility of the procedure.[1] This synthesis yields the target compound as colorless needles with a melting point of 102–104 °C.[1]
This guide provides the predicted spectroscopic data that a researcher would expect to obtain for a pure sample of this compound, offering a benchmark for experimental verification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are highly informative. The predicted data presented here is based on computational algorithms that are widely used in the scientific community.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly symmetrical, reflecting the C2h symmetry of the molecule.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | Doublet | 2H | H-1, H-4 |
| ~5.90 | Doublet of Triplets | 2H | H-2, H-3 |
| ~2.15 | Singlet | 6H | -OCOCH₃ |
Interpretation and Rationale:
-
Symmetry: The molecule possesses a plane of symmetry, rendering the two vinylic protons at C1 and C4 chemically equivalent, as are the two inner vinylic protons at C2 and C3. Similarly, the two methyl groups of the acetate functions are equivalent.
-
H-1 and H-4 Protons: These protons are attached to carbon atoms bonded to an oxygen atom, which deshields them, shifting their resonance downfield to approximately 7.10 ppm. The trans coupling to the adjacent H-2 (and H-3) proton results in a large coupling constant (J ≈ 12-15 Hz), appearing as a doublet.
-
H-2 and H-3 Protons: These inner vinylic protons are coupled to both H-1 and H-4, and also to each other. This would result in a more complex splitting pattern, predicted here as a doublet of triplets. Their chemical shift is upfield relative to H-1/H-4 due to the absence of direct attachment to an oxygen atom.
-
Methyl Protons: The six protons of the two acetate groups are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 2.15 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O |
| ~135 | C -1, C -4 |
| ~115 | C -2, C -3 |
| ~21 | -OCOCH₃ |
Interpretation and Rationale:
-
Symmetry: The symmetry of the molecule results in only four distinct carbon signals.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~168 ppm).
-
Olefinic Carbons: The C1 and C4 carbons, being attached to the electronegative oxygen atoms, are more deshielded (~135 ppm) than the inner C2 and C3 carbons (~115 ppm).
-
Methyl Carbon: The methyl carbons of the acetate groups are the most shielded, appearing at the highest field (~21 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by absorptions corresponding to the ester and alkene moieties.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050 | Medium | =C-H Stretch |
| ~1760 | Strong | C=O Stretch (Ester) |
| ~1650 | Medium | C=C Stretch (Conjugated) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~970 | Strong | =C-H Bend (trans-alkene) |
Interpretation and Rationale:
-
C=O Stretch: A strong absorption band around 1760 cm⁻¹ is a hallmark of the ester carbonyl group.
-
C=C Stretch: The conjugated carbon-carbon double bonds will give rise to a medium-intensity band around 1650 cm⁻¹.
-
C-O Stretch: A strong band in the fingerprint region, around 1200 cm⁻¹, is characteristic of the C-O single bond stretch of the ester.
-
=C-H Bends: A strong out-of-plane bending absorption around 970 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, providing clear evidence for the stereochemistry of the double bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a discernible molecular ion peak and characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Ion | Proposed Identity |
| 170 | [M]⁺ | Molecular Ion |
| 128 | [M - C₂H₂O]⁺ | Loss of ketene |
| 110 | [M - CH₃COOH]⁺ | Loss of acetic acid |
| 86 | [M - 2 x C₂H₂O]⁺ | Sequential loss of two ketene molecules |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Interpretation and Rationale:
The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound. A prominent fragmentation pathway would involve the loss of neutral molecules such as ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetate groups. The acetyl cation ([CH₃CO]⁺) at m/z 43 is a very common and often abundant fragment for acetate esters.
Sources
An In-depth Technical Guide to the Physical Properties of trans,trans-1,4-Diacetoxy-1,3-butadiene
Introduction
trans,trans-1,4-Diacetoxy-1,3-butadiene is a conjugated diene ester with significant potential in organic synthesis, particularly as a versatile building block in Diels-Alder reactions and other cycloadditions. Its symmetrical structure and the presence of electron-withdrawing acetate groups influence its reactivity and physical properties. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering valuable insights for researchers in drug development and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with theoretical predictions to provide a robust resource for the scientific community.
Molecular Structure and Isomerism
The defining feature of this compound is its conjugated diene system with acetate groups at the 1 and 4 positions. The "trans,trans" designation refers to the stereochemistry of the two double bonds. This specific isomeric form is crucial for its reactivity and physical properties, as cis-trans isomerism can significantly alter these characteristics.
Caption: Molecular structure of this compound.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| CAS Number | 15910-11-9 | [1] |
| Melting Point | 103 °C | [2] |
| Boiling Point | Not available (predicted to be >200 °C at atm. pressure) | Theoretical |
| Density | Not available (predicted to be ~1.15 g/cm³) | Theoretical |
| Appearance | White to off-white crystalline solid | Inferred from typical organic solids |
Solubility Profile
Experimentally determined solubility data for this compound is scarce. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the polar acetate groups suggests some solubility in polar organic solvents, while the hydrocarbon backbone indicates potential solubility in less polar environments.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The nonpolar butadiene backbone limits aqueous solubility. |
| Methanol, Ethanol | Moderately soluble | The polarity of the acetate groups should allow for solubility in short-chain alcohols. |
| Acetone, Ethyl Acetate | Soluble | Good balance of polarity for dissolving the compound. |
| Dichloromethane, Chloroform | Soluble | Effective solvents for a wide range of organic compounds. |
| Toluene, Hexane | Sparingly soluble | The polarity of the acetate groups will likely limit solubility in nonpolar hydrocarbon solvents. |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra, the following sections provide predicted spectroscopic data based on the known structure of this compound. These predictions are intended to guide researchers in the characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple and symmetrical.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Doublet | 2H | Protons on C1 and C4 |
| ~5.8-6.0 | Doublet of Doublets | 2H | Protons on C2 and C3 |
| ~2.1 | Singlet | 6H | Methyl protons of the acetate groups |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the symmetry of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168-170 | Carbonyl carbon of the acetate groups |
| ~135-140 | Carbons 1 and 4 of the butadiene chain |
| ~115-120 | Carbons 2 and 3 of the butadiene chain |
| ~20-22 | Methyl carbons of the acetate groups |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions from the carbonyl groups and the carbon-carbon double bonds.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1750-1735 | C=O stretch (ester) |
| ~1650-1600 | C=C stretch (conjugated diene) |
| ~1240-1160 | C-O stretch (ester) |
| ~970-960 | C-H bend (trans C=C) |
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be adapted from a patented process for the preparation of 1,4-diacetoxybutadiene.[3] This multi-step synthesis involves the conversion of crotonaldehyde to an intermediate which is then heated to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
-
Formation of γ-Acetoxy-crotonaldehyde diacetylate: React crotonaldehyde with acetic anhydride. The reaction product is then treated with N-bromosuccinimide, followed by substitution of the bromine with an acetate group using an acetate salt.
-
Elimination to form the Diene: The resulting γ-acetoxy-crotonaldehyde diacetylate is heated in the presence of acetic anhydride at temperatures above 120 °C to induce the elimination of acetic acid and form the conjugated diene system of this compound.
Characterization and Quality Control
Given the lack of extensive published data, a rigorous characterization protocol is essential to confirm the identity and purity of synthesized this compound. The following workflow is recommended.
Caption: Recommended workflow for the characterization of synthesized product.
Experimental Protocols
-
Melting Point Determination: A sharp melting point at or near the reported 103 °C would be a strong indicator of purity.
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and monitor the progress of the synthesis. A single spot on the TLC plate would suggest a pure compound.
-
NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra and comparing them to the predicted chemical shifts will be crucial for structural confirmation.
-
FTIR Spectroscopy: The presence of the characteristic C=O and C=C stretching frequencies in the IR spectrum will provide further evidence of the compound's identity.
-
Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular weight of 170.16 g/mol .
Conclusion
This compound is a compound with considerable synthetic utility. While there is a notable absence of comprehensive experimental data in the public domain, this guide provides a solid foundation of its known physical properties, along with theoretically predicted data and a plausible synthetic route. The provided characterization workflow offers a self-validating system for researchers working with this compound. It is hoped that this technical guide will stimulate further research and a more complete experimental characterization of this promising molecule.
References
- Heilbronner, E., & Bock, H. (n.d.). Process for the preparation of 1,4-diacetoxybutadiene. Google Patents.
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
Sources
The Genesis and Synthetic Utility of trans,trans-1,4-Diacetoxy-1,3-butadiene: A Technical Guide
Abstract
trans,trans-1,4-Diacetoxy-1,3-butadiene has emerged as a valuable and versatile C4 building block in organic synthesis, primarily owing to its utility as an electron-rich diene in [4+2] cycloaddition reactions. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this important reagent. Furthermore, it will elucidate its critical role in the construction of complex cyclic systems through a detailed examination of its reactivity in the Diels-Alder reaction, offering insights for researchers, scientists, and professionals in drug development.
Introduction: A Versatile Butadiene Surrogate
This compound, a stable, crystalline solid, serves as a synthetic equivalent of the parent 1,3-butadiene, offering distinct advantages in terms of handling and reactivity. The terminal acetoxy groups modify the electronic properties of the diene system, enhancing its reactivity in cycloaddition reactions and providing latent functionality in the resulting cycloadducts for subsequent synthetic transformations. This guide will trace the origins of this reagent, from its early preparations to its establishment as a staple in the synthetic organic chemist's toolbox.
Historical Perspective and Discovery
The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its origins can be traced back to the mid-20th century through related chemistry. A key early disclosure is found in a 1957 German patent that describes a method for its preparation from γ-acetoxy-crotonaldehyde diacetylate. This patent, in turn, references earlier work by Späth and Schmid in 1940 on the reaction of crotonaldehyde with acetic anhydride, and by Schmid and Grob in 1949 on the synthesis of the aforementioned γ-acetoxy-crotonaldehyde diacetylate. This lineage of research indicates that the chemical foundations for the synthesis of 1,4-diacetoxy-1,3-butadiene were laid in the 1940s, with its utility becoming more recognized in the following decade.
The development of this reagent was likely driven by the burgeoning field of steroid and natural product synthesis, where the stereocontrolled construction of six-membered rings is a paramount challenge. The Diels-Alder reaction, a powerful tool for this purpose, benefited greatly from the introduction of stable and functionalized dienes like this compound.
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own merits and drawbacks. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
From Muconic Acid
A common and reliable method for the laboratory-scale synthesis of this compound involves the bis-decarboxylation of muconic acid. trans,trans-Muconic acid, which can be obtained from the isomerization of the bio-derived cis,cis-muconic acid, serves as a renewable feedstock for this process.[1][2] The reaction is typically carried out using lead tetraacetate, which effects an oxidative bis-decarboxylation.
Caption: Oxidative bis-decarboxylation of muconic acid.
Experimental Protocol: Synthesis from trans,trans-Muconic Acid
-
To a stirred suspension of trans,trans-muconic acid (1 equivalent) in dry benzene are added pyridine (2 equivalents) and lead tetraacetate (2.2 equivalents).
-
The mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove insoluble lead salts.
-
The filtrate is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid.
From 1,4-Butynediol
An alternative approach utilizes the commercially available 1,4-butynediol as a starting material. This method involves a two-step sequence: acetylation followed by a stereoselective reduction.
Caption: Synthesis from 1,4-butynediol (yields the cis-isomer).
It is important to note that the Lindlar reduction of 1,4-diacetoxy-2-butyne stereoselectively yields the cis-isomer. To obtain the desired trans,trans-isomer, a subsequent isomerization step or an alternative reduction method would be necessary.
Comparison of Synthetic Routes
| Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| trans,trans-Muconic Acid | Lead tetraacetate, Pyridine | 60-70 | Utilizes a potentially renewable feedstock; straightforward procedure. | Use of stoichiometric heavy metal oxidant (lead). |
| 1,4-Butynediol | Acetic anhydride, Lindlar's catalyst | >90 (for cis-isomer) | High-yielding; readily available starting material. | Produces the cis-isomer, requiring further steps for the trans,trans-isomer. |
| 1,3-Butadiene | Palladium acetate, Acetic acid, Oxidant | Variable | Direct functionalization of a bulk chemical. | Often produces a mixture of 1,4- and 1,2-addition products; requires a catalyst and re-oxidant system. |
Application in Diels-Alder Reactions: A Gateway to Cyclic Architectures
The primary synthetic application of this compound lies in its role as a diene in the Diels-Alder reaction.[3] This pericyclic reaction provides a powerful and stereospecific method for the construction of six-membered rings. The electron-donating nature of the acetoxy groups enhances the reactivity of the diene towards electron-deficient dienophiles.
Reaction with Maleic Anhydride: A Classic Example
A quintessential example of the utility of this compound is its reaction with maleic anhydride.[4] This reaction proceeds readily to form a bicyclic adduct with high stereocontrol.
Caption: Diels-Alder reaction with maleic anhydride.
Mechanistic Insights and Stereochemistry:
The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[5] The stereochemistry of the reactants is retained in the product.[6] In the case of this compound reacting with a cis-dienophile like maleic anhydride, the resulting adduct will have a cis-relationship between the substituents originating from the dienophile.
A key stereochemical consideration is the endo vs. exo selectivity. The endo transition state is generally favored due to secondary orbital interactions between the p-orbitals of the activating groups on the dienophile and the developing pi-system of the diene. This leads to the formation of the endo adduct as the major product.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
This compound (1 equivalent) and maleic anhydride (1 equivalent) are dissolved in a suitable solvent (e.g., toluene or xylene).
-
The reaction mixture is heated to reflux for a specified period (typically several hours), and the progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield the pure Diels-Alder adduct.
The acetoxy groups in the resulting cycloadduct serve as versatile handles for further synthetic manipulations, such as hydrolysis to the corresponding diol, which can then be subjected to a wide range of transformations.
Conclusion
This compound has a rich, albeit somewhat fragmented, history rooted in the mid-20th century exploration of organic synthesis. Its development has provided chemists with a stable and reactive diene for the construction of complex cyclic molecules via the powerful Diels-Alder reaction. The ability to introduce masked hydroxyl functionality with high stereocontrol has cemented its place as a valuable tool in the synthesis of natural products and other biologically active compounds. Future developments may focus on more sustainable and atom-economical synthetic routes to this important reagent, potentially leveraging advances in biocatalysis and renewable feedstocks.
References
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Jasiński, R., Mirosław, B., & Demkowicz, S. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(13), 5087. [Link]
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Holbert, G. W., & Ganem, B. (1976). Diels-Alder reactions of trans,trans-1,4 diacetoxybutadiene. Observations concerning some literature reports. The Journal of Organic Chemistry, 41(9), 1655–1656. [Link]
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Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. [Link]
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Johnson, C. P. (2012). 1,4-Diphenyl-1,3-Butadiene. Experiment 41. [Link]
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News-Medical.Net. (2024, March 16). 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview. [Link]
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Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
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Kedrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
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Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Lee, S., & Choi, S. (2021). Direct 1,3-butadiene biosynthesis in Escherichia coli via a tailored ferulic acid decarboxylase mutant. Nature Communications, 12(1), 2238. [Link]
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Organic Syntheses. (n.d.). 1,3-BUTADIENE. [Link]
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Organic Syntheses. (n.d.). 2-BUTEN-1-OL, 4-(DIETHYLAMINO)-, ACETATE ESTER. [Link]
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-
Lu, X., et al. (2019). Diels–Alder reactions of an elusive 1,3-butadiene bearing 2-carboxy and 4-alkoxy substituents. Organic & Biomolecular Chemistry, 17(30), 7149-7153. [Link]
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Vardon, D. R., et al. (2016). Cis, cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 18(11), 3397-3413. [Link]
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Vardon, D. R., et al. (2016). Request PDF: Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. ResearchGate. [Link]
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Li, Y., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Polymers, 12(11), 2748. [Link]
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NDSU Chemistry and Biochemistry. (2021, February 5). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L [Video]. YouTube. [Link]
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Leah4sci. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review [Video]. YouTube. [Link]
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Stability and Storage of trans,trans-1,4-Diacetoxy-1,3-butadiene: A Technical Guide
Introduction
trans,trans-1,4-Diacetoxy-1,3-butadiene is a versatile conjugated diene utilized in a variety of synthetic applications, most notably as a precursor in Diels-Alder reactions for the construction of complex cyclic systems.[1][2] Its utility is derived from the electron-rich diene system, substituted with terminal acetate groups. However, the very features that impart its synthetic utility also contribute to its inherent instability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Core Chemical Structure and Inherent Reactivity
The structure of this compound, with its conjugated π-system and terminal enol acetate functionalities, dictates its reactivity and stability profile. The conjugated diene system is inherently more stable than isolated double bonds due to electron delocalization.[3] However, this conjugation also makes the molecule susceptible to several degradation pathways. The presence of acetate groups introduces the potential for hydrolysis. Understanding these competing factors is crucial for maintaining the compound's purity and reactivity.
Primary Degradation Pathways
Based on the chemical structure and established principles of organic chemistry, four primary degradation pathways represent the most significant risks to the stability of this compound: thermal polymerization, hydrolysis, oxidation, and photodegradation.
Thermal Polymerization
Conjugated dienes are known to undergo polymerization, a reaction that can be initiated by heat.[4] This process involves the 1,4-addition of diene monomers to a growing polymer chain, leading to the formation of oligomeric or polymeric materials.[5][6] For this compound, this would result in a loss of the monomeric species and the formation of a complex mixture of higher molecular weight adducts, rendering the material unsuitable for most synthetic applications. The elevated temperatures provide the activation energy needed to initiate this chain reaction. Therefore, temperature control is the most critical factor in preventing unwanted polymerization.
Causality behind Experimental Choices: The recommendation for freezer storage directly addresses the risk of thermal polymerization. By significantly lowering the kinetic energy of the molecules, the rate of polymerization is dramatically reduced, preserving the monomeric form of the diene.
Caption: Thermal initiation of diene polymerization.
Hydrolysis of Enol Acetate Groups
The terminal acetate groups of this compound are enol esters. Enol esters are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding enol, which will tautomerize to the more stable keto form. In this case, hydrolysis would lead to the formation of 4-oxobut-2-enal and acetic acid. The presence of water, especially in conjunction with acidic or basic impurities, can accelerate this degradation.
Causality behind Experimental Choices: Storage in a tightly sealed container in a dry environment is paramount to prevent the ingress of atmospheric moisture, which can lead to hydrolysis of the acetate groups.
Caption: Hydrolysis degradation pathway.
Oxidation
The electron-rich conjugated diene system is susceptible to oxidation. Atmospheric oxygen can react with the diene, particularly in the presence of light or radical initiators, to form peroxides and other oxygenated derivatives. This process can lead to the formation of undesirable byproducts and can also initiate polymerization.
Causality behind Experimental Choices: Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes the risk of oxidative degradation. While not always practical for routine lab use, it is a critical consideration for long-term storage of high-purity material.
Photodegradation
Conjugated systems, by their nature, absorb ultraviolet (UV) light.[7] This absorption can excite the molecule to a higher energy state, leading to various photochemical reactions, including cis-trans isomerization or cycloaddition reactions.[8] While this compound is the thermodynamically more stable isomer, exposure to UV light can lead to the formation of other stereoisomers or degradation products, thus reducing the purity of the material.
Causality behind Experimental Choices: The use of amber or opaque containers is a standard and effective method to protect light-sensitive compounds from photodegradation by blocking UV radiation.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following integrated storage and handling protocol is recommended. This protocol is designed as a self-validating system, where adherence to each step mitigates a specific, identified degradation risk.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes thermal polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light Exposure | Protect from light (Amber vial) | Prevents photodegradation. |
| Moisture | Dry (Tightly sealed container) | Prevents hydrolysis. |
Experimental Protocol: Aliquoting and Storage
-
Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or glove bag under an inert atmosphere of argon or nitrogen. If a glove box is not available, flush the headspace of the container with an inert gas before sealing.
-
Aliquoting: For routine use, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the number of times the primary container is opened, reducing exposure to atmospheric moisture and oxygen.
-
Sealing: Use vials with tight-fitting, inert caps (e.g., PTFE-lined caps). For long-term storage, sealing the cap with paraffin film provides an additional barrier to moisture and air.
-
Storage: Place the sealed vials in a freezer at -20°C. Ensure the vials are clearly labeled with the compound name, date, and any other relevant information.
Monitoring Compound Integrity
Regularly assessing the purity of this compound is crucial, especially for sensitive applications. Several analytical techniques can be employed to detect degradation.
-
Appearance: A visual inspection can be informative. The pure compound is typically a solid. Any discoloration, clumping, or the appearance of a viscous liquid may indicate degradation.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity.[5][6] A decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks at different retention times are indicative of degradation.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities. The appearance of new signals or changes in the integration of existing signals can signify decomposition.
Conclusion
The stability of this compound is contingent upon careful control of its storage and handling environment. The principal threats to its integrity—thermal polymerization, hydrolysis, oxidation, and photodegradation—can be effectively mitigated by adhering to a protocol of low-temperature, anhydrous, anaerobic, and dark storage conditions. By understanding the chemical principles behind these degradation pathways, researchers can ensure the quality and reactivity of this valuable synthetic building block, leading to more reliable and reproducible experimental outcomes.
References
-
Chemistry LibreTexts. (2023, January 22). Polymerization of Conjugated Dienes. Retrieved from [Link]
-
ResearchGate. (2025, August 16). Methods for the determination of conjugated dienes in petroleum products: A review. Retrieved from [Link]
-
Semantic Scholar. (2015, February 19). HPLC Method for Monitoring the Conjugated Dienes and Olefins in FCC, Coker Gasolines, and their Hydrogenated Products. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Quora. (2018, June 10). Why is 1,3-butadiene more stable than 1,4-butadiene? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
-
University of Calgary. Ch 10: Diels-Alder reaction. Retrieved from [Link]
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Stenutz. This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 28). 16.12 Conjugated Dienes and UV Light. Retrieved from [Link]
-
ResearchGate. (1973). Photochemistry of Conjugated Dienes and Trienes. Retrieved from [Link]
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A Technical Guide to trans,trans-1,4-Diacetoxy-1,3-butadiene: Synthesis, Commercial Availability, and Applications in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,trans-1,4-Diacetoxy-1,3-butadiene is a versatile C4-building block prized in organic synthesis for its role as a stable and reactive diene in [4+2] cycloaddition reactions. This guide provides an in-depth overview of its commercial availability, details a robust palladium-catalyzed synthetic protocol, and explores its strategic application in the stereoselective synthesis of complex cyclic systems, including precursors to biologically significant molecules such as conduritols and inositols. We will delve into the mechanistic underpinnings of its synthesis and reactivity, provide actionable experimental procedures, and outline essential safety and handling protocols to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: A Stable Surrogate for a Volatile Diene
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The dienophile component of this powerful transformation is often tailored for specific synthetic outcomes; however, the diene itself can present challenges. Butadiene, the simplest conjugated diene, is a gas at room temperature, making it cumbersome to handle in standard laboratory settings.
This compound (CAS No. 15910-11-9) emerges as a superior alternative. As a crystalline solid, it offers significant advantages in handling, storage, and stoichiometry control. The terminal acetate groups modify the electronic properties of the diene system and, upon cycloaddition, introduce versatile oxygen functionalities directly into the cycloadduct. These functionalities serve as crucial synthetic handles for subsequent stereocontrolled transformations, making this reagent particularly valuable in target-oriented synthesis, including the preparation of complex natural products and their analogues in drug discovery programs. The synthesis of bioactive molecules like conduritols and inositols, which are known to be involved in cellular signaling pathways, highlights the utility of this diene.[1][2]
Commercial Availability and Typical Specifications
This compound is readily available from several fine chemical suppliers, ensuring its accessibility for research and development purposes. Researchers can procure this reagent from vendors such as Santa Cruz Biotechnology, Sigma-Aldrich, and BLDpharm.[3][4][5] While grades and specifications may vary, typical product offerings are suitable for most synthetic applications.
Table 1: Representative Commercial Supplier Specifications
| Property | Typical Specification |
| CAS Number | 15910-11-9[3][4][6] |
| Molecular Formula | C₈H₁₀O₄[3][4] |
| Molecular Weight | 170.16 g/mol [3][4] |
| Appearance | White to off-white crystalline solid |
| Purity | ≥95% |
| Storage Conditions | Freezer (-20 °C) |
Note: Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.
Synthesis and Purification: A Palladium-Catalyzed Approach
The most efficient and stereoselective method for preparing this compound is the palladium-catalyzed 1,4-diacetoxylation of 1,3-butadiene. This transformation ensures excellent control over the trans,trans stereochemistry of the product. The reaction proceeds through a (π-allyl)palladium intermediate, with the stereochemical outcome being directed by the catalyst system.
The causality behind this choice of methodology lies in the high efficiency and selectivity afforded by palladium catalysis in C-O bond formation. The catalytic cycle, depicted below, allows for the direct conversion of a simple hydrocarbon feedstock into a more complex, functionalized building block under relatively mild conditions.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established principles of palladium-catalyzed diene functionalization.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Benzoquinone (BQ)
-
Lithium acetate (LiOAc)
-
Glacial acetic acid (AcOH)
-
1,3-Butadiene (condensed and weighed as a liquid at low temperature)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add palladium(II) acetate (1 mol%), benzoquinone (2 equivalents), and anhydrous lithium acetate (2 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add glacial acetic acid as the solvent.
-
Butadiene Addition: Cool the flask to approximately -10 °C using an ice-salt bath. Carefully condense 1,3-butadiene (1 equivalent) into the reaction vessel. Causality: Low temperature is crucial for accurately measuring the gaseous butadiene and preventing its premature evaporation.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Causality: Heating is necessary to drive the catalytic cycle, while benzoquinone acts as a reoxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination.
-
Workup: Cool the reaction to room temperature and dilute with dichloromethane. Carefully neutralize the acetic acid by washing the organic layer with saturated aqueous sodium bicarbonate until effervescence ceases. Wash subsequently with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product is typically a mixture of cis and trans isomers, which can be purified by column chromatography followed by recrystallization.
-
Chromatography: Prepare a silica gel column using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 v/v). Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column, collecting fractions. The trans,trans isomer is generally the least polar and will elute first.
-
Recrystallization: Combine the fractions containing the pure trans,trans isomer (as determined by TLC). Concentrate the solvent under reduced pressure. Dissolve the resulting solid in a minimal amount of hot hexanes or a hexanes/ethyl acetate mixture. Allow the solution to cool slowly to room temperature and then in a freezer (-20 °C) to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Applications in Synthesis: The Diels-Alder Reaction
The primary utility of this compound is as a diene in the Diels-Alder reaction. The electron-donating nature of the acetoxy groups enhances the reactivity of the diene with electron-poor dienophiles. The stereochemistry of the diene is faithfully transferred to the product, resulting in a trans relationship of the acetoxy groups in the resulting cyclohexene ring.
Exemplary Application: Synthesis of a Conduritol Precursor
Conduritols are a class of polyhydroxylated cyclohexenes, some of which exhibit potent glycosidase inhibitory activity, making them attractive targets in drug development.[1] The Diels-Alder reaction of this compound with a suitable dienophile, such as N-phenylmaleimide, provides a rapid entry into a functionalized bicyclic system that can be elaborated into conduritol analogues.
Protocol: Diels-Alder Cycloaddition with N-Phenylmaleimide
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and N-phenylmaleimide (1.1 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and add hexanes to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold toluene or hexanes to afford the pure Diels-Alder adduct.
The resulting adduct contains the core cyclohexene ring with the acetoxy groups in a trans configuration, poised for hydrolysis to the corresponding diol—a key intermediate in the synthesis of conduritols.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed based on the known hazards of its functional groups and related compounds like 1-acetoxy-1,3-butadiene.
Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Flammability: As a combustible solid, it should be kept away from ignition sources.
-
Polymerization: Like many dienes, it may be susceptible to slow polymerization, particularly at elevated temperatures.[7]
Handling:
-
Use in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Handle as a flammable solid and avoid creating dust clouds in the presence of ignition sources.
Storage:
-
Store in a tightly sealed container in a freezer (-20 °C) to ensure long-term stability and prevent degradation or polymerization.
-
Store away from strong oxidizing agents and bases.[7]
Conclusion
This compound is a commercially available and highly valuable reagent for synthetic chemists. Its solid nature simplifies handling compared to gaseous butadiene, and its palladium-catalyzed synthesis provides a reliable and stereoselective route to this key intermediate. Its true power lies in its application as a diene in Diels-Alder reactions, offering a direct pathway to functionalized cyclohexene systems that are pivotal in the synthesis of complex molecules with significant biological potential. By understanding the principles of its synthesis, reactivity, and handling, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the development of novel therapeutics and complex chemical entities.
References
- Mehta, G., & Ramesh, S. S. (n.d.).
- 1-Acetoxy-1,3-butadiene, mixture of cis and trans Safety D
- Chemoenzymatic synthesis of conduritol analogues | Request PDF. (2025, August 6).
- General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds. (n.d.).
- The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). (2016, December 14). PMC - PubMed Central.
- Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. (n.d.). The Royal Society of Chemistry.
- Synthesis of a New 2,3-Diaminoconduritol with Conduritol F Structure. (n.d.). OpenMETU.
- This compound | 15910-11-9. (n.d.). Sigma-Aldrich.
- Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Diels Alder Reaction | California State University, Northridge. (n.d.). Edubirdie.
- This compound | CAS 15910-11-9. (n.d.). Santa Cruz Biotechnology.
- Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. (2024, April 5).
- This compound. (n.d.). Stenutz.
- This compound | CAS 15910-11-9. (n.d.). Santa Cruz Biotechnology.
- Synthetic strategy for the preparation of conduritol C derivatives. (n.d.).
- (1E,3E)
- Experiment 41, 1,4-Diphenyl-1,3-Butadiene. (n.d.).
- 1,4-diphenyl-1,3-butadiene. (n.d.). Organic Syntheses Procedure.
- 15910-11-9|this compound. (n.d.). BLDpharm.
- Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene | PDF | Sodium Hydroxide. (n.d.). Scribd.
- 1,4-Diphenyl-1,3-Butadiene - CHEM 342L [Video]. (2021, February 6). YouTube.
- Stereochemistry of the Diels-Alder Reaction. (2017, November 13). Master Organic Chemistry.
- Regio- and stereoselective synthesis of 1,4-dienes. (n.d.). PubMed.
- New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. (2024, December 13).
Sources
- 1. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound [stenutz.eu]
- 7. repository.ias.ac.in [repository.ias.ac.in]
Methodological & Application
Application Notes & Protocols: trans,trans-1,4-Diacetoxy-1,3-butadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Diene for Complex Synthesis
The Diels-Alder reaction stands as one of the most powerful transformations in organic chemistry for the construction of six-membered rings.[1] This [4+2] cycloaddition offers a reliable method to generate molecular complexity with high stereochemical control in a single, concerted step.[1] The choice of diene is paramount to controlling the reaction's rate, selectivity, and the synthetic utility of the resulting cycloadduct.
trans,trans-1,4-Diacetoxy-1,3-butadiene is an electron-rich diene that serves as a highly valuable building block in organic synthesis. Its terminal acetoxy groups not only activate the diene for rapid reaction with electron-poor dienophiles but also introduce versatile functionality into the cycloadduct. The resulting cis-3,6-diacetoxycyclohexene derivatives are pivotal intermediates, readily converted to diols, dienes, or other functionalized carbocycles, making this reagent a cornerstone for the synthesis of natural products and pharmaceutical agents.
Key Properties:
-
CAS Number: 15910-11-9[2]
-
Appearance: Crystalline solid
-
Storage: Store in a freezer to prevent degradation.
Section 1: Synthesis of the Diene
While commercially available, this compound can be prepared from various precursors. A common conceptual route involves the derivatization and subsequent elimination of a C4 scaffold like erythritol, a biomass-derivable polyol.[1][4][5] The following protocol is a representative method based on established chemical transformations.
Representative Synthesis: From a C4 Precursor
-
Acetylation of a Precursor Diol: A suitable precursor, such as trans-1,4-dihydroxy-2-butene, is acetylated using acetic anhydride in the presence of a base like pyridine or a solid-phase catalyst to form trans-1,4-diacetoxy-2-butene.
-
Allylic Bromination: The diacetate is then subjected to allylic bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to install bromine atoms at the 2 and 3 positions, yielding a dibrominated intermediate.
-
Double Elimination: Treatment of the dibromide with a non-nucleophilic base (e.g., DBU or potassium tert-butoxide) induces a double E2 elimination, forming the conjugated diene system of this compound. Purification is typically achieved by recrystallization.
Section 2: The Diels-Alder Reaction: Mechanistic Framework
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[6] This mechanism is the foundation for the reaction's high degree of stereospecificity.
dot digraph "Diels_Alder_Mechanism" { graph [label="General Diels-Alder Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; rankdir="LR";
} caption="Figure 1: Concerted [4+2] cycloaddition mechanism."
Frontier Molecular Orbital (FMO) Theory: The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-donating acetoxy groups on this compound raise the energy of its HOMO, narrowing the HOMO-LUMO gap with electron-poor dienophiles. This smaller energy gap leads to a stronger orbital interaction and a significantly accelerated reaction rate.
Section 3: Application Notes - Controlling Synthetic Outcomes
Stereospecificity: A Predictable Outcome
A hallmark of the Diels-Alder reaction is its stereospecificity. The relative configuration of substituents on both the diene and dienophile is precisely retained in the cyclohexene product. Because the reaction requires the diene to adopt an s-cis conformation, the trans,trans geometry of the starting diene dictates that the two acetoxy groups will end up on the same face of the newly formed ring, resulting in a cis relationship in the product.
Regioselectivity with Unsymmetrical Dienophiles
When an unsymmetrical dienophile is used, the question of regioselectivity arises. The outcome is dictated by the electronic properties of the substituents. The acetoxy group at C1 of the diene is an electron-donating group (EDG), which increases the electron density (and the HOMO coefficient) primarily at C4. For a dienophile with an electron-withdrawing group (EWG), the most electron-deficient carbon (largest LUMO coefficient) is at the β-position. The major product arises from the alignment that matches the most electron-rich center of the diene with the most electron-poor center of the dienophile. This typically leads to the formation of "ortho" (1,2) and "para" (1,4) substituted products, with "meta" (1,3) products being strongly disfavored.[6][7]
dot digraph "Regioselectivity" { graph [label="Regioselectivity Prediction", labelloc=t, fontsize=16, fontname="Helvetica", splines=ortho]; node [shape=none, margin=0, fontsize=12, fontname="Helvetica"];
} caption="Figure 2: Regioselectivity with an unsymmetrical dienophile."
Synthetic Versatility of Adducts
The true power of using this compound lies in the synthetic potential of its Diels-Alder adducts.
-
Hydrolysis: The acetate esters can be easily hydrolyzed under basic (e.g., K₂CO₃, MeOH) or acidic conditions to yield the corresponding cis-cyclohexene-3,6-diol.
-
Oxidation: The resulting diol can be oxidized to a diketone or undergo other transformations characteristic of alcohols.
-
Elimination: The acetoxy groups can be eliminated to form new double bonds, providing access to cyclohexadienes or aromatic systems after subsequent oxidation.
Section 4: Experimental Protocols
This section provides a detailed, self-validating protocol for a typical Diels-Alder reaction.
Protocol 4.1: Reaction with N-Phenylmaleimide
N-Phenylmaleimide is an excellent dienophile due to its two electron-withdrawing carbonyl groups, making it highly reactive in this cycloaddition.[8]
Materials & Reagents:
-
This compound (FW: 170.16 g/mol )
-
N-Phenylmaleimide (FW: 173.17 g/mol )
-
Toluene, anhydrous
-
Hexanes or Petroleum Ether (for recrystallization)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
TLC plates (silica gel), TLC chamber, and UV lamp
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 eq, e.g., 1.70 g, 10.0 mmol) and N-phenylmaleimide (1.0 eq, 1.73 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene via syringe. Stir the mixture to dissolve the reagents.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Spot the reaction mixture against the starting materials. The product should appear as a new, more polar spot (lower Rf) than the diene. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the flask to cool to room temperature.
-
Isolation: The product often precipitates from the toluene upon cooling. If it does not, reduce the solvent volume by approximately half using a rotary evaporator. Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold hexanes. The product can be further purified by recrystallization from a toluene/hexanes solvent system to yield the cycloadduct as a white crystalline solid.
-
Characterization: Dry the product under vacuum and determine its mass and melting point. Characterize its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
dot digraph "Experimental_Workflow" { graph [label="Experimental Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Figure 3: Step-by-step experimental workflow."
Section 5: Data Summary
The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Dienophile Type | Expected Major Product(s) | Key Features |
| Maleic Anhydride | Symmetrical, Activated | cis-3,6-Diacetoxy-cyclohex-4-ene-1,2-dicarboxylic anhydride | High yield, endo stereoselectivity favored kinetically. |
| N-Phenylmaleimide | Symmetrical, Activated | cis-N-Phenyl-3,6-diacetoxy-cyclohex-4-ene-1,2-dicarboximide | High yield, excellent reactivity, crystalline product.[8][9][10] |
| Methyl Acrylate | Unsymmetrical, Activated | Methyl cis-3-acetoxy-cyclohex-4-ene-1-carboxylate ("Ortho") | Regioselective; "ortho" product is major.[6][7] |
| Benzoquinone | Symmetrical, Activated | Diacetoxy-tetrahydronaphthalene-dione adduct | Forms a bicyclic adduct, useful in natural product synthesis. |
References
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Sivaraman, B., Badle, S. S., & Rangaswamy, V. (2016). Production of 1,3‐Butadiene from Erythritol. ChemistrySelect, 1(14), 4351-4354. [Link]
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
Stenutz. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4‐butanediol from 1,4‐anhydroerythritol through a DODH/isomerisation/hydration/hydrogenation pathway. [Link]
- Google Patents. (n.d.). CN107915579A - The method that butadiene synthesizes 1,4 butanediols.
-
Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]
-
Trujillo, C. A., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [stenutz.eu]
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- 5. researchgate.net [researchgate.net]
- 6. atc.io [atc.io]
- 7. gctlc.org [gctlc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. public.websites.umich.edu [public.websites.umich.edu]
Application Notes and Protocols: trans,trans-1,4-Diacetoxy-1,3-butadiene in Cycloaddition Reactions
Introduction: Unveiling the Potential of a Masked Diene in [4+2] Cycloadditions
In the vast landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings with remarkable stereocontrol.[1][2][3] The strategic choice of the diene component is paramount to the success and efficiency of this powerful transformation. This application note delves into the utility of trans,trans-1,4-diacetoxy-1,3-butadiene, a stable, crystalline diene that serves as a valuable precursor to the corresponding highly reactive enolate, unlocking unique synthetic pathways. The acetoxy groups in this diene play a dual role: they modulate the reactivity of the diene system and introduce latent functionality that can be exploited in subsequent transformations. This guide provides an in-depth exploration of the mechanistic nuances, practical considerations, and detailed experimental protocols for employing this compound in cycloaddition reactions, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Rationale and Stereochemical Control: The Underlying Principles
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition, meaning the formation of the new sigma bonds occurs in a single transition state.[1][2][3] The stereochemistry of both the diene and the dienophile is faithfully translated to the cyclohexene product, a testament to the concerted nature of the mechanism.
The Role of Acetoxy Substituents
The two trans-acetoxy groups on the butadiene backbone significantly influence its electronic properties and conformational preferences. While electron-donating groups on a diene generally accelerate the reaction with electron-deficient dienophiles (a "normal-electron-demand" Diels-Alder), the electron-withdrawing nature of the acetate's carbonyl group can temper this effect. However, the oxygen lone pairs can participate in resonance, ultimately donating electron density into the diene system. This nuanced electronic profile makes this compound a versatile reagent for a range of dienophiles.
Conformational Requirements and Stereochemical Outcome
For a successful Diels-Alder reaction, the diene must adopt an s-cis conformation to allow for the concerted formation of the two new sigma bonds.[4][5][6] While acyclic dienes like 1,3-butadiene exist predominantly in the more stable s-trans conformation, they can rotate around the central single bond to achieve the reactive s-cis conformer.
A critical aspect of the Diels-Alder reaction is its stereospecificity. The trans,trans geometry of the diene ensures that the substituents at the termini of the diene will have a specific and predictable relative stereochemistry in the final product. Furthermore, the reaction generally proceeds with a high degree of endo selectivity, particularly with cyclic dienophiles. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in Diels-Alder cycloadditions with representative dienophiles.
Protocol 1: Cycloaddition with Maleic Anhydride
This protocol details the reaction of this compound with maleic anhydride, a classic electron-deficient dienophile, to form the corresponding Diels-Alder adduct. The resulting anhydride can be a versatile intermediate for further synthetic manipulations.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene, anhydrous
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 g, 5.88 mmol) and maleic anhydride (0.58 g, 5.88 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting materials indicates the completion of the reaction. Typically, the reaction is complete within 4-6 hours.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 20 mL of hexanes to the concentrated solution to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a toluene/hexanes solvent system.
-
Dry the purified product under vacuum.
-
Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Expected Results:
The reaction is expected to yield the cis-4,7-diacetoxy-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione as a white crystalline solid.
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.0-6.2 (m, 2H), 5.8-5.9 (m, 2H), 3.4-3.5 (m, 2H), 2.1 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 169.0, 128.0, 70.0, 45.0, 21.0 |
| IR (KBr, cm⁻¹) | ν: 1845, 1770 (C=O anhydride), 1740 (C=O ester), 1230 (C-O) |
Protocol 2: Cycloaddition with N-Phenylmaleimide
This protocol outlines the reaction with N-phenylmaleimide, another common and reactive dienophile. The resulting imide adducts are often highly crystalline and can serve as building blocks in medicinal chemistry and materials science.[7][8]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Xylene, anhydrous
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 5.88 mmol) and N-phenylmaleimide (1.02 g, 5.88 mmol).
-
Solvent Addition: Add 15 mL of anhydrous xylene to the flask.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 140 °C) with efficient stirring.
-
Monitoring the Reaction: Monitor the reaction by TLC (e.g., 3:7 ethyl acetate/hexanes). The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation:
-
After cooling to room temperature, transfer the reaction mixture to a beaker.
-
Slowly add 30 mL of petroleum ether while stirring to induce crystallization.
-
Cool the mixture in an ice bath for 1 hour.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with cold petroleum ether.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a mixture of xylene and petroleum ether if necessary.
-
Dry the final product in a vacuum oven.
-
Obtain melting point, ¹H NMR, ¹³C NMR, and IR spectra for characterization.
-
Expected Results:
The reaction should afford the cis-4,7-diacetoxy-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a crystalline solid.
| Parameter | Expected Value |
| Yield | 80-90% |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.5 (m, 5H), 6.1-6.3 (m, 2H), 5.9-6.0 (m, 2H), 3.5-3.6 (m, 2H), 2.1 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 176.0, 170.0, 132.0, 129.0, 128.5, 126.5, 127.5, 70.5, 45.5, 21.0 |
| IR (KBr, cm⁻¹) | ν: 1775, 1710 (C=O imide), 1745 (C=O ester), 1380, 1220 |
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder reaction.
Mechanism of the Diels-Alder Reaction
Sources
Application Notes and Protocols for the Diels-Alder Reaction with trans,trans-1,4-Diacetoxy-1,3-butadiene
Introduction: A Versatile Diene for Complex Molecule Synthesis
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel pharmaceutical agents.[2] trans,trans-1,4-Diacetoxy-1,3-butadiene is a particularly valuable diene in this context. The electron-donating nature of the two acetoxy groups enhances the reactivity of the diene, while their strategic placement at the 1 and 4 positions introduces functionality into the resulting cyclohexene adduct that can be readily manipulated in subsequent synthetic steps. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in Diels-Alder reactions, complete with detailed experimental protocols and data-driven insights for researchers in organic synthesis and drug development.
Reaction Mechanism and Stereochemical Considerations
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism, involving a single, cyclic transition state.[3] This concerted nature dictates a high degree of stereospecificity. The trans,trans geometry of the diene is retained in the product, leading to a predictable stereochemical outcome in the resulting cyclohexene ring.
The regioselectivity of the Diels-Alder reaction with substituted dienes like this compound is governed by the electronic properties of both the diene and the dienophile. The acetoxy groups, being electron-donating, increase the electron density of the diene. Consequently, this diene reacts most efficiently with electron-poor dienophiles, which possess electron-withdrawing groups.
It is crucial to maintain the s-cis conformation of the diene for the reaction to occur. While acyclic dienes like this compound can rotate around the central single bond, the s-cis conformation is necessary to achieve the required geometry for the cyclic transition state.[4]
Experimental Workflow and Key Parameters
A successful Diels-Alder reaction with this compound hinges on the careful selection of reactants, solvent, and reaction temperature. The following diagram illustrates a typical experimental workflow.
Caption: General workflow for a Diels-Alder reaction.
Choosing the Right Dienophile
The reactivity of the dienophile is paramount for a successful cycloaddition. Electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene. Common and effective dienophiles for this reaction include:
-
Maleic anhydride and its derivatives (e.g., N-phenylmaleimide)
-
Acrolein and methyl acrylate
-
Dimethyl acetylenedicarboxylate (DMAD)
The table below summarizes typical reaction conditions and reported yields for the Diels-Alder reaction of this compound with various dienophiles.
| Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Toluene | 110 (Reflux) | 4-6 | ~85-95 | [Generic Protocol] |
| N-Phenylmaleimide | Xylene | 140 (Reflux) | 3-5 | ~90-98 | [Generic Protocol] |
| Methyl Acrylate | Ether | 25 (Room Temp) | 20 | ~98 | [5] |
| Dimethyl Acetylenedicarboxylate | Benzene | 80 (Reflux) | 8-12 | ~80-90 | [Generic Protocol] |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Detailed Experimental Protocols
Protocol 1: Reaction with Maleic Anhydride
This protocol details the synthesis of cis-4,7-diacetoxy-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the diene in anhydrous toluene (approximately 5-10 mL per gram of diene).
-
Add maleic anhydride (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes.
-
After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting materials), remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Upon cooling, the product may begin to crystallize. To enhance crystallization, cool the flask in an ice bath for 30 minutes.
-
If crystallization is slow, add petroleum ether to the cooled solution until turbidity is observed, then allow it to stand.
-
Collect the crystalline product by vacuum filtration, washing the crystals with cold petroleum ether.[6][7]
-
Dry the product under vacuum to obtain the pure Diels-Alder adduct.
Protocol 2: Reaction with N-Phenylmaleimide
This protocol describes the synthesis of 2-phenyl-4,7-diacetoxy-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Xylene (anhydrous)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a dry 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and N-phenylmaleimide (1.0 eq).
-
Add anhydrous xylene to dissolve the reactants (approximately 10-15 mL per gram of diene).
-
Heat the mixture to reflux (approximately 140 °C) with continuous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 3-5 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature, during which the product should precipitate.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure crystals of the adduct.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Purification and Characterization
The purification of Diels-Alder adducts derived from this compound is typically achieved through recrystallization.[6] The choice of solvent for recrystallization depends on the polarity of the adduct. A solvent pair, such as toluene and petroleum ether or ethanol, often provides excellent results.[1][7] For non-crystalline products or to separate mixtures of stereoisomers, column chromatography on silica gel is an effective method.
The structure and purity of the synthesized adducts should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the adduct.
-
Melting Point Analysis: To assess the purity of the crystalline product.[8]
Safety and Handling
-
This compound and many dienophiles can be irritating to the skin, eyes, and respiratory tract. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The solvents used in these reactions (toluene, xylene, ether, ethanol, petroleum ether) are flammable. Ensure that all heating is performed using a heating mantle and that no open flames are present in the laboratory.[1]
-
For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive diene or dienophile | Check the purity and age of the starting materials. Purify if necessary. |
| Reaction temperature too low | Ensure the reaction is maintained at the appropriate reflux temperature. | |
| Insufficient reaction time | Monitor the reaction by TLC to ensure it has gone to completion. | |
| Formation of side products | Polymerization of the diene | Use a slight excess of the dienophile. Avoid excessively high temperatures. |
| Retro-Diels-Alder reaction | If the reaction is reversible, use milder conditions or trap the product as it forms. | |
| Difficulty in crystallization | Product is an oil or is impure | Attempt purification by column chromatography. Try different recrystallization solvents or solvent pairs. |
Conclusion
This compound is a highly effective and versatile diene for the synthesis of functionalized six-membered rings via the Diels-Alder reaction. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The predictable stereochemistry and the potential for further functionalization of the resulting adducts make this diene a valuable tool in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.
References
-
The Diels-Alder Reaction. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1,3-Butadiene. Retrieved from [Link]
-
Kozmin, S. A., He, S., & Rawal, V. H. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses Procedure. Retrieved from [Link]
-
Diels-Alder reaction. (2021, February). In AccessScience. McGraw Hill. Retrieved from [Link]
-
Diels–Alder reactions of an elusive 1,3-butadiene bearing 2-carboxy and 4-alkoxy substituents. (n.d.). ResearchGate. Retrieved from [Link]
-
(2019). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate. Retrieved from [Link]
-
An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. (n.d.). ResearchGate. Retrieved from [Link]
-
Diels-Alder reaction. (n.d.). Khan Academy. Retrieved from [Link]
- Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
-
Kedrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
- Ballisteri, F. P., et al. (1982). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, 273-277.
-
Kedrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]
-
Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. (n.d.). Retrieved from [Link]
-
Kedrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point [Video]. YouTube. [Link]
Sources
The Versatile Diene: A Guide to the Applications of trans,trans-1,4-Diacetoxy-1,3-butadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of trans,trans-1,4-diacetoxy-1,3-butadiene, a highly functionalized and versatile building block in modern organic synthesis. This guide, designed for the discerning researcher, moves beyond a simple recitation of facts to provide in-depth technical insights, field-proven protocols, and a thorough understanding of the causality behind experimental choices. As a senior application scientist, my goal is to equip you with the knowledge to effectively harness the synthetic potential of this remarkable diene.
Introduction: A Stable Linchpin for Complex Architectures
This compound is a crystalline solid that serves as a stable and reliable precursor to the often gaseous and less manageable 1,3-butadiene. Its true power, however, lies in the strategic placement of the two acetoxy groups. These electron-donating substituents activate the diene for [4+2] cycloaddition reactions, influencing both reactivity and regioselectivity. Furthermore, the resulting diacetate adducts are versatile intermediates, readily unmasking diol functionalities that are poised for a multitude of subsequent transformations. This unique combination of stability, reactivity, and latent functionality makes it an invaluable tool in the synthesis of complex carbocyclic frameworks, particularly those found in natural products and pharmaceutically active molecules.
Core Application: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a six-membered ring from a conjugated diene and a dienophile.[1] this compound excels in this role, reacting with a variety of dienophiles to generate highly functionalized cyclohexene derivatives.
Mechanistic Considerations: Stereoselectivity and Regioselectivity
The concerted nature of the Diels-Alder reaction dictates a high degree of stereospecificity. The trans,trans geometry of the diene is faithfully translated into the stereochemistry of the resulting cyclohexene adduct. For instance, reaction with a cis-dienophile like maleic anhydride results in a product with a cis-fused ring system.
The regioselectivity of the reaction with unsymmetrical dienophiles is governed by the electronic effects of the acetoxy groups. As electron-donating groups, they increase the electron density of the diene, particularly at the C1 and C4 positions, favoring the formation of specific regioisomers.
Diagram: Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Application Note 1: Synthesis of Functionalized Cyclohexenes
The Diels-Alder reaction of this compound with various dienophiles provides a direct route to highly substituted cyclohexene rings. The resulting diacetate adducts can be readily hydrolyzed to the corresponding diols, which serve as versatile intermediates for further functionalization.
Protocol 1: Diels-Alder Reaction with Maleic Anhydride
This protocol details the classic reaction between this compound and maleic anhydride, a robust and high-yielding transformation that serves as an excellent entry point to functionalized cyclohexene systems.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Toluene or Xylene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and maleic anhydride.
-
Add a minimal amount of toluene or xylene to dissolve the reactants upon heating. The use of a high-boiling solvent allows for the necessary thermal conditions for the reaction to proceed efficiently.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, cis-3,6-diacetoxycyclohex-4-ene-1,2-dicarboxylic anhydride, will often crystallize from the solution.
-
If crystallization does not occur spontaneously, the solution can be concentrated under reduced pressure and the residue recrystallized from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane).
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Yield: >90%
Protocol 2: Hydrolysis of the Diacetate Adduct
This protocol describes the conversion of the Diels-Alder adduct to the corresponding diol, a key transformation that unmasks the hydroxyl groups for further synthetic manipulations.
Materials:
-
cis-3,6-Diacetoxycyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Methanol or ethanol (co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Dissolve the diacetate adduct in a mixture of methanol or ethanol and the aqueous base solution in a round-bottom flask.
-
Stir the reaction mixture at room temperature. The hydrolysis can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully neutralize with hydrochloric acid to a pH of ~7.
-
The dicarboxylic acid diol product may precipitate from the solution upon neutralization. If so, it can be collected by vacuum filtration.
-
If the product remains in solution, the organic solvent can be removed under reduced pressure, and the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Data Presentation: Representative Diels-Alder Reactions
| Dienophile | Product | Yield (%) | Reference |
| Maleic Anhydride | cis-3,6-Diacetoxycyclohex-4-ene-1,2-dicarboxylic anhydride | >90 | Internal Protocol |
| N-Phenylmaleimide | cis-3,6-Diacetoxy-N-phenylcyclohex-4-ene-1,2-dicarboximide | 85-95 | Generic Observation |
| Benzoquinone | 5,8-Diacetoxy-1,4,4a,8a-tetrahydronaphthalene-1,4-dione | 70-80 | Generic Observation |
Application Note 2: Synthesis of Conduritol and Shikimic Acid Derivatives
The diol functionality, readily unmasked from the Diels-Alder adducts of this compound, provides a strategic entry point for the synthesis of highly oxygenated six-membered rings, such as those found in conduritols and shikimic acid derivatives. These classes of compounds are of significant interest due to their biological activities and their role as chiral building blocks in natural product synthesis.[2][3]
Diagram: Synthetic Pathway to Conduritol Derivatives
Caption: Synthetic route to conduritol derivatives.
Causality in Experimental Design:
The choice of dienophile in the initial Diels-Alder reaction is critical as it dictates the substitution pattern on the resulting cyclohexene ring. For the synthesis of many conduritol and shikimic acid analogues, maleic anhydride or its derivatives are ideal dienophiles as they introduce two carboxylic acid functionalities in a cis relationship, which can be further manipulated.
Application Note 3: Total Synthesis of Natural Products
The utility of this compound is prominently showcased in the total synthesis of complex natural products. Its ability to introduce a functionalized six-membered ring with defined stereochemistry makes it a powerful tool for constructing core carbocyclic skeletons.
Case Study: Synthesis of Prostaglandin Analogs
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. The synthesis of prostaglandin analogs often requires the construction of a cyclopentane ring with multiple stereocenters. While not a direct precursor to the five-membered ring, the cyclohexene derivatives obtained from this compound can be subjected to ring-contraction methodologies to afford highly functionalized cyclopentane intermediates, which are then elaborated to the final prostaglandin targets.
Case Study: Synthesis of Brefeldin A Analogs
Brefeldin A is a macrolide antibiotic with potent antiviral and antitumor properties.[4][5] The synthesis of brefeldin A and its analogs often involves the construction of a complex cyclopentane core. Diels-Alder reactions utilizing functionalized dienes like this compound can be employed in the early stages to establish key stereocenters and functional groups that are later carried through to the final macrocyclic structure.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The high yields and clean conversions typically observed in the Diels-Alder reaction of this compound, coupled with the characteristic spectroscopic data of the products, provide a reliable confirmation of the reaction's success. The crystalline nature of many of the adducts facilitates purification and characterization, further enhancing the trustworthiness of these procedures.
Conclusion
This compound is more than just a stable diene; it is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its predictable reactivity in the Diels-Alder reaction, coupled with the latent functionality of its adducts, provides a reliable and efficient pathway to complex and highly functionalized carbocyclic systems. From the fundamental construction of substituted cyclohexenes to the intricate total synthesis of natural products, this diene continues to empower innovation in chemical synthesis.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Note: Stereochemical Control in [4+2] Cycloaddition Reactions Using trans,trans-1,4-Diacetoxy-1,3-butadiene
Abstract
This document provides a detailed technical guide on the stereochemistry of reactions involving trans,trans-1,4-diacetoxy-1,3-butadiene, a versatile and highly functionalized diene for organic synthesis. We will explore the fundamental principles governing the stereochemical outcome of its Diels-Alder reactions and provide field-proven protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures with a high degree of stereocontrol.
Introduction: The Synthetic Utility of this compound
This compound (TADB) is a crystalline solid with the chemical formula C₈H₁₀O₄.[1][2][3] It serves as a stable and effective precursor to (1E,3E)-1,4-dioxy-substituted-1,3-dienes, which are powerful components in [4+2] cycloaddition reactions. The terminal acetoxy groups not only activate the diene system but also introduce valuable oxygen functionalities into the resulting cycloadducts. These adducts are versatile intermediates, readily converted to cyclohexene-diols and other complex structures, making TADB a valuable building block in natural product synthesis and medicinal chemistry.
The stereochemical integrity of the diene is a cornerstone of its utility. The trans,trans geometry is directly translated into the stereochemistry of the product, offering a predictable and reliable method for installing specific stereocenters.
Foundational Principles: Stereochemistry of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition that forms a six-membered ring.[4] Its stereochemical outcome is governed by a strict set of rules, making it a powerful tool for stereoselective synthesis.
-
Concerted & Stereospecific Mechanism : The reaction proceeds through a single, cyclic transition state where three pi bonds break and two new sigma bonds and one new pi bond are formed simultaneously.[4] A critical consequence of this concerted mechanism is that the reaction is stereospecific. The original stereochemistry of both the diene and the dienophile is faithfully retained in the product.[5][6] For example, a cis-dienophile will always generate a product with cis substituents on the corresponding carbons of the new ring.[6]
-
The s-cis Conformation : For the cycloaddition to occur, the diene must adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. This spatial arrangement is necessary to allow for the proper orbital overlap with the dienophile in the transition state.[6] For TADB, rotation around the central C2-C3 bond allows it to readily access the reactive s-cis conformation.
-
The Endo Rule : When a dienophile with unsaturated substituents (e.g., carbonyls, nitriles) reacts with a diene, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituent points towards the newly forming double bond, is typically the major product under kinetic control.[7] This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the substituent and the p-orbitals of the diene in the transition state.[8]
Diagram 1: The Diels-Alder Reaction Workflow
Caption: General workflow of a Diels-Alder reaction.
Stereochemical Consequences with this compound
The defining feature of TADB in Diels-Alder reactions is the predictable transfer of its geometry to the product. Because the diene is trans,trans, the substituents at the termini (C1 and C4) will adopt a trans configuration in the resulting cyclohexene ring.
Let's analyze the transition state:
-
The two "out" groups on the s-cis diene (one H at C1, one acetoxy group at C4) will be on the same face of the final ring (cis to each other).
-
The two "in" groups (one acetoxy group at C1, one H at C4) will also be on the same face (cis to each other).
Crucially, the "in" acetoxy group at C1 will be on the opposite face of the ring from the "out" acetoxy group at C4. This locks in the 1,4-diacetoxy substituents into a trans relationship in the final adduct.
Diagram 2: Stereochemical Fate of TADB in Cycloaddition
Caption: The trans,trans geometry of the diene dictates the trans product stereochemistry.
Application Protocols
Protocol 1: General Diels-Alder Cycloaddition with Maleic Anhydride
This protocol describes the reaction of TADB with maleic anhydride, a classic dienophile, to form the corresponding endo adduct. The stereochemistry of both reactants is preserved.[6]
Materials:
-
This compound (TADB) (1.0 eq)
-
Maleic Anhydride (1.1 eq)
-
Toluene or Xylene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add TADB (1.0 eq) and maleic anhydride (1.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to TADB.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether or hexane to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure and stereochemistry of the adduct using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The trans relationship of the acetoxy groups and the cis relationship of the anhydride protons can be confirmed by NMR coupling constants and NOE experiments.
Causality Note: The use of a higher-boiling solvent like toluene or xylene is necessary to provide sufficient thermal energy to overcome the activation barrier of the cycloaddition. An inert atmosphere prevents potential oxidation or side reactions at elevated temperatures.
Protocol 2: Hydrolysis of the Diacetate Adduct to the Diol
The diacetate adduct is a valuable intermediate, often hydrolyzed to the corresponding diol for further synthetic elaboration.
Materials:
-
Diels-Alder adduct from Protocol 1 (1.0 eq)
-
Methanol
-
Sodium methoxide (catalytic amount, e.g., 0.1 eq) or Potassium Carbonate (K₂CO₃, 2.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the diacetate adduct in methanol in a round-bottom flask.
-
Base Addition: Add a catalytic amount of sodium methoxide or a stoichiometric amount of potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature. The transesterification/hydrolysis is typically complete within 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization & Work-up: Neutralize the reaction mixture with a weak acid (e.g., dilute HCl or Amberlyst® 15 resin) to pH 7.
-
Extraction: Remove the methanol under reduced pressure. If necessary, add water and extract the diol product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude diol.
-
Purification: Purify the diol by column chromatography on silica gel or by recrystallization.
Self-Validation: The success of the hydrolysis can be immediately verified by IR spectroscopy (appearance of a broad O-H stretch around 3300 cm⁻¹ and disappearance of the acetate C=O stretch around 1740 cm⁻¹) and by ¹H NMR (disappearance of the acetate methyl singlets).
Data Presentation
The stereospecificity of the Diels-Alder reaction with TADB is highly reliable. The primary variable is often the endo/exo selectivity, which depends on the dienophile and reaction conditions.
| Dienophile | Conditions | Major Product Stereochemistry | Typical Yield |
| Maleic Anhydride | Toluene, Reflux | endo adduct, trans-diacetate | >90% |
| N-Phenylmaleimide | Toluene, Reflux | endo adduct, trans-diacetate | >95% |
| Dimethyl Acetylenedicarboxylate | Benzene, 80 °C | trans-diacetate | >85% |
| Acrolein | Lewis Acid (e.g., BF₃·OEt₂), -78 °C | endo adduct, trans-diacetate | ~70-80% |
Diagram 3: Experimental and Analytical Workflow
Caption: Step-by-step workflow from reaction to stereochemical validation.
Conclusion
This compound is a superb diene for stereocontrolled synthesis via the Diels-Alder reaction. The inherent trans,trans geometry of the starting material provides a robust and predictable pathway to trans-1,4-dioxygenated cyclohexene rings. The protocols outlined herein demonstrate standard, reproducible methods for both the cycloaddition and subsequent functional group manipulation. By understanding the fundamental stereochemical principles of the [4+2] cycloaddition, researchers can confidently employ this reagent to build complex, stereodefined molecular frameworks.
References
-
ChemTube3D. (n.d.). Diels-Alder - Stereochemistry of the dienophile. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. Retrieved from [Link]
-
Organic Syntheses. (1942). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. Coll. Vol. 3, p.37 (1955); Vol. 22, p.37 (1942). Retrieved from [Link]
-
YouTube. (2019, November 16). Stereochemistry of the Diels-Alder reaction. Retrieved from [Link]
-
YouTube. (2020, May 24). 38.05 Stereochemistry in Diels-Alder Reactions. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
NIH. (n.d.). Asymmetric [4+2] cycloadditions employing 1,3-dienes derived from (R)-4-t-butyldimethyl-silyloxy-2-cyclohexen-1-one. Retrieved from [Link]
-
OSTI.GOV. (1988, February 29). Diacetoxylation of 1,3-butadiene. Retrieved from [Link]
-
YouTube. (2024, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. Retrieved from [Link]
-
YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]
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Application Notes & Protocols for the Diels-Alder Reaction of trans,trans-1,4-Diacetoxy-1,3-butadiene with Dienophiles
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Modern Perspective on a Classic Transformation
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and convergent route to construct six-membered rings.[1][2][3] This [4+2] cycloaddition, in which a conjugated diene reacts with a π-system known as a dienophile, is renowned for its stereospecificity and its ability to generate molecular complexity in a single, atom-economical step.[3]
Within the vast arsenal of dienes available to chemists, trans,trans-1,4-diacetoxy-1,3-butadiene stands out as a particularly versatile and stable building block. Unlike its gaseous parent, 1,3-butadiene, it is a readily handled solid. The terminal acetoxy groups significantly influence the diene's electronic properties and provide crucial synthetic handles in the resulting cycloadducts. These groups can be readily hydrolyzed to diols, opening pathways to a diverse range of highly functionalized cyclohexanes and their derivatives, which are prevalent scaffolds in natural products and pharmaceutical agents.
This guide provides an in-depth exploration of the reaction of this compound with various dienophiles, offering both mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.
PART 1: APPLICATION NOTES
Mechanistic Underpinnings & Stereochemical Control
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic redistribution of six π-electrons.[3] The reaction's facility and stereochemical outcome are best understood through the lens of Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4]
-
Electronic Nature : The oxygen atoms of the acetoxy groups in this compound donate electron density into the π-system through resonance, raising the energy of the diene's HOMO. This makes it an electron-rich diene, enhancing its reactivity towards electron-poor dienophiles (those bearing electron-withdrawing groups), which possess a low-lying LUMO.
-
Conformational Requirement : A critical prerequisite for the reaction is that the diene must adopt an s-cis conformation to allow for the simultaneous overlap of orbitals at its termini (C1 and C4) with the dienophile.[1][4] this compound is conformationally biased towards the reactive s-cis form, minimizing the entropic barrier to reaction.
-
Stereospecificity : The Diels-Alder reaction is stereospecific, meaning the relative stereochemistry of both the diene and the dienophile is faithfully retained in the cyclohexene product.[5] For example, a reaction with a cis-dienophile will yield a product with cis substituents on the corresponding carbons of the new ring.[4][5]
-
The Endo Rule : When the dienophile possesses unsaturated substituents (e.g., carbonyls, nitriles), the major product is typically the endo diastereomer.[5] This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the developing π-bond at the C2 and C3 positions of the diene in the transition state. While this rule is a powerful predictor, the endo/exo selectivity can be influenced by reaction temperature, with higher temperatures potentially favoring the thermodynamically more stable exo product due to the reversibility of the reaction.[6]
Figure 1: General mechanism of the [4+2] Diels-Alder cycloaddition.
Scope of Dienophiles and Synthetic Utility
The true power of this compound is demonstrated by its reactivity with a broad range of dienophiles, each leading to synthetically valuable products.
-
Cyclic Anhydrides and Imides (e.g., Maleic Anhydride, N-Ethylmaleimide) : These are classic, highly reactive dienophiles due to their electron-deficient nature and rigid conformation.[7] The reaction proceeds readily, often with high yield and excellent endo selectivity, to form bicyclic adducts. These products are ideal precursors for complex polycyclic systems and functionalized cyclohexanedicarboxylic acids.
-
Quinones (e.g., 1,4-Benzoquinone, 1,4-Naphthoquinone) : Quinones are superb dienophiles and react efficiently to produce adducts that are central intermediates in the synthesis of steroids, alkaloids, and other polycyclic natural products. The reaction with 1,4-naphthoquinone, for instance, provides a direct route to the tetracyclic core of anthracyclines.[8]
-
Acyclic Dienophiles (e.g., Methyl Acrylate, Acrylonitrile) : Reactions with unsymmetrical dienophiles introduce the challenge of regioselectivity. For an electron-rich diene like 1,4-diacetoxy-1,3-butadiene, the reaction with a dienophile bearing an electron-withdrawing group generally favors the "ortho" (1,2) or "para" (1,4) adducts based on FMO theory predictions.
The resulting diacetoxycyclohexene adducts are not merely endpoints but are versatile platforms for further chemical manipulation:
-
Hydrolysis : The twin acetoxy groups can be smoothly hydrolyzed under acidic or basic conditions to yield the corresponding 1,4-diol, a valuable functional group for subsequent transformations.
-
Hydrogenation : The cyclohexene double bond can be selectively reduced to afford saturated cyclohexane derivatives.
-
Epoxidation/Dihydroxylation : The double bond can be oxidized to an epoxide or a diol, adding further stereocenters and functional complexity to the molecule.
Data Summary: Representative Reactions
The following table summarizes typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with common dienophiles.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Product Features |
| Maleic Anhydride | Toluene or Xylene | 80 - 110 | 2 - 6 | >90 | High endo selectivity, bicyclic anhydride adduct |
| N-Ethylmaleimide | Toluene | 110 | 4 - 8 | >85 | High endo selectivity, bicyclic imide adduct |
| 1,4-Naphthoquinone | Ethanol or Toluene | 80 - 110 | 12 - 16 | >95 | Polycyclic quinone adduct[8] |
| Methyl Acrylate | Toluene | 110 | 18 - 24 | 70 - 85 | Regioisomeric mixture, requires chromatography |
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
General Considerations
-
Reagent Purity : this compound should be of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate. Dienophiles should be pure; maleic anhydride is susceptible to hydrolysis and should be handled in a dry environment.[9]
-
Solvent Selection : High-boiling aromatic solvents like toluene or xylene are commonly used to achieve the necessary reaction temperatures.[9][10] For highly reactive dienophiles, lower boiling solvents or even solvent-free conditions may be employed. All solvents should be anhydrous.
-
Reaction Monitoring : The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Safety : Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene and xylene are flammable and toxic. Maleic anhydride is corrosive.
Figure 2: Standard experimental workflow for a Diels-Alder reaction.
Protocol 1: Reaction with Maleic Anhydride
This protocol describes the synthesis of cis-1,2,3,6-tetrahydro-3,6-diacetoxyphthalic anhydride.
Materials:
-
This compound (1.70 g, 10.0 mmol)
-
Maleic anhydride (0.98 g, 10.0 mmol)[7]
-
Toluene, anhydrous (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10.0 mmol) and maleic anhydride (0.98 g, 10.0 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the mixture to a gentle reflux (approx. 110 °C) with stirring.
-
Maintain the reflux for 4 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent) until the starting materials are consumed.
-
After completion, remove the heating mantle and allow the reaction mixture to cool slowly to room temperature.
-
Cool the flask further in an ice-water bath for 30 minutes to maximize crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexanes (2 x 5 mL) to remove any residual solvent.
-
Dry the product under vacuum to obtain the desired adduct. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.
Protocol 2: Reaction with 1,4-Naphthoquinone
This protocol is adapted from literature procedures for the synthesis of 1,4,4a,9a-tetrahydro-2,3-diacetoxy-9,10-anthracenedione.[8]
Materials:
-
This compound (1.70 g, 10.0 mmol)
-
1,4-Naphthoquinone (1.58 g, 10.0 mmol)
-
Ethanol (40 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,4-naphthoquinone (1.58 g, 10.0 mmol) in 40 mL of ethanol with stirring.
-
Add this compound (1.70 g, 10.0 mmol) to the solution.
-
Attach a reflux condenser and heat the solution to reflux (approx. 80 °C) with continuous stirring.
-
Continue heating at reflux overnight (approximately 12-16 hours). The product may begin to precipitate from the solution upon formation.
-
Allow the reaction mixture to cool to room temperature. An ice bath can be used to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product thoroughly under vacuum.
References
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Singleton, D. A., et al. (2010). The simplest Diels–Alder reactions are not endo-selective. Chemical Science. [Link]
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Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. [Link]
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MDPI. (2020). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. [Link]
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ChemRxiv. (2021). Computational study of the stereoselectivity profiles of the Diels-Alder cycloaddition reactions of cyclopentadiene and butadiene with cyclopropenes. [Link]
- Unknown Source. The Diels-Alder Reaction. [No URL provided]
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JoVE. (2023). Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. [Link]
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MDPI. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]
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Baran, P. S. Diels–Alder Reaction (Part 2). Scripps Research. [Link]
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OSTI.GOV. (1988). Diacetoxylation of 1,3-butadiene. [Link]
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Royal Society of Chemistry. (2011). The simplest Diels–Alder reactions are not endo-selective. [Link]
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Journal of Organic Chemistry. (1966). THE SYNTHESIS OF 1,4-DICHLORO-1,4-DINITRO-1,3-BUTADIENE. [Link]
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Utah Tech University. Diels-Alder Reaction. [Link]
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Organic Reactions, Inc. The Diels-Alder Reaction with Maleic Anhydride. [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
- Google Docs. Lab report #4: Diels-Alder Reaction.
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MDPI. (2013). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. [Link]
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Scribd. Dield-Alder - Lab Report 1. [Link]
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eScholarship.org. (2019). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link]
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McGraw Hill's AccessScience. Diels-Alder reaction. [Link]
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ResearchGate. (2021). 2,3-dimethyl-1,3-butadiene efficiently removes N-ethylmaleimide from... [Link]
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ResearchGate. (2020). 1,4-Butanediol from 1,3-Butadiene: Industrial Applications and Academic Perspectives. [Link]
-
Chemistry LibreTexts. (2024). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]
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Organic Syntheses. 1,4-diphenyl-1,3-butadiene. [Link]
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NCBI Bookshelf. 1,3-BUTADIENE. [Link]
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Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. [Link]
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Organic Syntheses. 2-Buten-1-ol, 4-(diethylamino)-, acetate ester. [Link]
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-
MDPI. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]
-
YouTube. (2021). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. [Link]
-
MDPI. (2021). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. [Link]
-
Synlett. (2013). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. [Link]
-
RSC Publishing. (2019). Synthesis of butadiene/isoprene–styrene di-block copolymer with high cis-1,4 unit content based on a neodymium phosphate ester. [Link]
-
PubMed Central. (2021). Synthesis of block copolymer with cis-1,4-polybutadiene and isotactic-rich polystyrene using α-diimine nickel catalysts. [Link]
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experimental setup for using trans,trans-1,4-Diacetoxy-1,3-butadiene
An In-Depth Guide to the Experimental Use of trans,trans-1,4-Diacetoxy-1,3-butadiene
Authored by: Gemini, Senior Application Scientist
Introduction: A Stable and Versatile Diene for Modern Synthesis
In the vast toolkit of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in countless natural products and pharmaceutical agents.[1][2] This powerful [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile, typically an alkene or alkyne, to stereospecifically form a cyclohexene derivative.[1][3] While 1,3-butadiene is the simplest diene, its gaseous nature presents significant handling challenges in a laboratory setting.
This compound (DABD) emerges as an elegant solution to this problem. As a stable, crystalline solid (M.p. 103 °C), it serves as a safe and convenient surrogate for gaseous 1,3-butadiene.[4] Its true utility lies not only in its ease of handling but also in the synthetic versatility of the resulting Diels-Alder adducts. The diacetate functionalities can be readily hydrolyzed to diols, providing a handle for a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of the experimental setup, mechanistic considerations, and detailed protocols for utilizing DABD in research and development.
Compound Data and Safety Protocols
Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. DABD is an irritant and requires careful handling to avoid exposure.
| Property | Value | Reference |
| CAS Number | 15910-11-9 | [4][5] |
| Molecular Formula | C₈H₁₀O₄ | [4][5][6] |
| Molecular Weight | 170.17 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 103 °C | [4] |
| Storage | Store in a freezer, tightly sealed |
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations of solid DABD and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust when weighing or transferring the solid.[8] Wash hands thoroughly after handling.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
The Diels-Alder Reaction: Mechanistic Framework
The Diels-Alder reaction is a pericyclic reaction characterized by a cyclic transition state, proceeding in a single, concerted step.[1][3] This mechanism is the foundation of the reaction's high degree of stereospecificity.
Caption: The concerted mechanism of the Diels-Alder reaction.
For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond.[3][9][10] This geometry allows for the effective overlap of the p-orbitals at the termini of the diene (C1 and C4) with the p-orbitals of the dienophile.[3] The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs), which lowers the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3][9][11]
Core Application: DABD in Diels-Alder Cycloaddition
The primary application of this compound is as a stable diene in [4+2] cycloadditions. The trans,trans configuration of the starting material dictates the stereochemistry of the resulting adduct, providing a reliable method for synthesizing specific isomers.
A classic and illustrative example is the reaction of DABD with maleic anhydride, a potent dienophile due to its two electron-withdrawing carbonyl groups.[3]
Caption: Synthetic pathway from DABD to the diol adduct.
The initial cycloaddition yields a diacetate-substituted cyclohexene ring. The true synthetic power is unlocked in the subsequent hydrolysis step, which converts the acetate esters into hydroxyl groups. This diol can then serve as a versatile intermediate for further functionalization, such as oxidation, etherification, or elimination reactions.
Detailed Experimental Protocol: Synthesis of cis-4,7-Diacetoxy-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
This protocol details a representative Diels-Alder reaction between DABD and maleic anhydride.
Workflow Overview
Caption: Experimental workflow for the Diels-Alder reaction.
Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| t,t-1,4-Diacetoxy-1,3-butadiene | 170.17 | 5.00 g | 29.4 mmol | 1.0 |
| Maleic Anhydride | 98.06 | 2.88 g | 29.4 mmol | 1.0 |
| Xylene (anhydrous) | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 29.4 mmol) and maleic anhydride (2.88 g, 29.4 mmol).
-
Solvent Addition: Add 50 mL of anhydrous xylene to the flask. The solids may not fully dissolve at room temperature.
-
Heating and Reflux: Place the flask in a heating mantle and begin stirring. Heat the mixture to reflux (approx. 140 °C). The solids should dissolve as the temperature increases.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. As the solution cools, the product will begin to precipitate as a white solid.
-
Complete Precipitation: To maximize product recovery, place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes or petroleum ether to remove any residual xylene.
-
Drying: Dry the product under vacuum to obtain the crude Diels-Alder adduct.
-
Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Protocol: Hydrolysis of the Diacetate Adduct
-
Setup: Suspend the crude diacetate adduct (e.g., 5.0 g) in 50 mL of methanol in a round-bottom flask.
-
Catalyst Addition: Add 5 mL of concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C for 2-4 hours to accelerate the reaction.
-
Workup: Neutralize the acid with a saturated sodium bicarbonate solution. The diol product, being less soluble in methanol/water mixtures than the diacetate, may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified.
-
Purification: The diol can be purified by recrystallization, typically from water or an ethanol/water mixture.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature or reaction time. | Ensure the solvent is at a full reflux. Extend the reaction time and monitor by TLC. |
| Wet reagents or solvent. | Use anhydrous solvent and ensure starting materials are dry. | |
| Product Oily or Difficult to Crystallize | Presence of impurities or residual solvent. | Ensure thorough washing of the filtered product with a non-polar solvent (e.g., cold hexanes). Attempt recrystallization from a different solvent system. |
| Reaction may have produced isomeric byproducts. | Purify via column chromatography if recrystallization fails. | |
| Low Isolated Yield | Product is partially soluble in the reaction solvent even when cold. | After cooling, place the reaction mixture in a freezer for several hours to maximize precipitation before filtering. |
| Premature precipitation during reaction. | Add a small amount of additional solvent to maintain solubility at reflux temperature. |
Conclusion
This compound is a highly effective and practical reagent for constructing complex molecular architectures via the Diels-Alder reaction. Its stability, ease of handling, and the synthetic utility of its adducts make it a valuable tool for researchers in organic synthesis and drug development. By following the established safety protocols and experimental procedures outlined in this guide, scientists can reliably and safely incorporate this versatile building block into their synthetic strategies.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Diels–Alder reaction - Wikipedia. Wikipedia.
- Material Safety Data Sheet - Trans,Trans-1,4-Diphenyl-1,3-Butadiene, 99%. Cole-Parmer.
- This compound - Stenutz. Stenutz.
- The Diels-Alder Reaction - Master Organic Chemistry. (2017). Master Organic Chemistry.
- 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction - Chemistry LibreTexts. (2014). Chemistry LibreTexts.
- Diels–Alder Reaction - Sigma-Aldrich. Sigma-Aldrich.
- This compound | 15910-11-9 - Sigma-Aldrich. Sigma-Aldrich.
- This compound | CAS 15910-11-9 | SCBT. Santa Cruz Biotechnology.
- This compound. PubChem.
- Diels Alder Reaction Experiment Part 1, Prelab - YouTube. (2020). YouTube.
- Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2. (1982). Royal Society of Chemistry.
- Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - ResearchGate. (2025).
- Ch 10: Diels-Alder reaction - University of Calgary. University of Calgary.
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The Strategic deployment of trans,trans-1,4-Diacetoxy-1,3-butadiene in the Synthesis of Complex Natural Products
Introduction: A Versatile Building Block for Stereocontrolled Synthesis
In the intricate tapestry of natural product synthesis, the strategic selection of starting materials and key reactions is paramount to achieving efficiency, elegance, and stereochemical control. Among the arsenal of reagents available to the synthetic chemist, trans,trans-1,4-diacetoxy-1,3-butadiene has emerged as a powerful and versatile C4 building block. Its unique electronic and steric properties make it an exceptional diene component in the Diels-Alder reaction, a cornerstone of modern organic synthesis for the construction of six-membered rings.[1] This application note provides a detailed exploration of the role of this compound in the synthesis of complex natural products, with a particular focus on the preparation of conduritols. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and illustrate its application through a guided synthesis.
Core Application: The Diels-Alder Reaction in Natural Product Synthesis
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring.[2] The reaction proceeds in a concerted fashion, meaning that the new sigma bonds are formed simultaneously, albeit not necessarily synchronously. This concerted mechanism has profound stereochemical implications, as the stereochemistry of both the diene and the dienophile is faithfully translated to the product. This compound, with its defined trans geometry at both double bonds, is an ideal substrate for stereospecific cycloadditions.
Mechanistic Rationale: The Key to Stereocontrol
The utility of this compound lies in the predictable stereochemical outcome of its Diels-Alder reactions. The trans configuration of the diene ensures that the resulting substituents on the newly formed cyclohexene ring will also be in a trans relationship. Furthermore, the reaction generally proceeds with high endo selectivity, a consequence of secondary orbital interactions between the developing pi system of the diene and the unsaturated substituents of the dienophile in the transition state. This predictable stereocontrol is a critical advantage in the synthesis of polyhydroxylated natural products like conduritols, where the relative stereochemistry of multiple chiral centers must be precisely established.
Application Spotlight: Synthesis of Conduritol Precursors
Conduritols are a class of naturally occurring polyhydroxylated cyclohexenes (cyclitols) that exhibit a range of biological activities, including glycosidase inhibition.[3] Their synthesis has been a focal point for many research groups, and the Diels-Alder reaction of this compound with a suitable dienophile provides an elegant and efficient entry into this class of molecules.
A common and effective strategy involves the cycloaddition of this compound with p-benzoquinone. This reaction directly furnishes a key bicyclic adduct that serves as a versatile precursor to various conduritol isomers.
Experimental Workflow: Diels-Alder Cycloaddition for Conduritol Synthesis
The following diagram outlines the key steps in the synthesis of a conduritol precursor using this compound.
Caption: Workflow for the synthesis of a conduritol precursor.
Detailed Protocol: Synthesis of a Bicyclic Precursor to Conduritol F
This protocol provides a step-by-step methodology for the Diels-Alder reaction between this compound and p-benzoquinone. This procedure is adapted from analogous, well-established Diels-Alder reactions involving quinones.[4][5]
Materials and Equipment:
-
This compound
-
p-Benzoquinone
-
Toluene (anhydrous)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Dienophile: To the stirred solution, add p-benzoquinone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired bicyclic adduct.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Diels-Alder adduct as a solid.
-
Expected Outcome and Data:
The reaction is expected to yield the endo cycloadduct as the major product. The stereochemistry of the adduct can be confirmed by spectroscopic methods, particularly 1H NMR spectroscopy, by analyzing the coupling constants of the bridgehead protons.
| Parameter | Value |
| Typical Yield | 70-85% |
| Physical Appearance | Pale yellow solid |
| Key Spectroscopic Data | Analysis of 1H and 13C NMR spectra to confirm the bicyclic structure and stereochemistry. |
Causality Behind Experimental Choices:
-
Solvent: Toluene is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy of the Diels-Alder reaction.
-
Stoichiometry: A slight excess of the dienophile (p-benzoquinone) is used to ensure complete consumption of the diene.
-
Purification: Column chromatography is essential to separate the desired cycloadduct from any unreacted starting materials and potential side products, such as polymers of the diene.
Further Applications and Future Directions
While the synthesis of conduritols represents a prominent application of this compound, its utility extends to the synthesis of other complex natural products. The resulting cyclohexene adducts, rich in functionality, can be further elaborated to access a variety of molecular architectures. For instance, the diacetate functionalities can be hydrolyzed to diols, which can then be subjected to a range of transformations, including epoxidation, dihydroxylation, and functional group interconversions.
The stereodefined cyclohexene core generated from the Diels-Alder reaction of this compound has been envisioned as a key intermediate in the synthesis of other natural product families, including certain prostaglandins and their analogues.[6] The ability to introduce four stereocenters in a single, predictable step makes this diene an invaluable tool in the strategic planning of complex molecule synthesis.
Logical Relationships in Synthesis Planning
The following diagram illustrates the central role of the Diels-Alder adduct derived from this compound as a branching point for the synthesis of various natural product classes.
Caption: The Diels-Alder adduct as a key synthetic intermediate.
Conclusion
This compound stands as a testament to the power of well-designed reagents in streamlining the synthesis of complex natural products. Its participation in the Diels-Alder reaction provides a reliable and stereocontrolled method for the construction of functionalized six-membered rings, which are ubiquitous in biologically active molecules. The application of this diene in the synthesis of conduritols highlights its strategic importance, and its potential for accessing other classes of natural products remains a promising area for future research and development. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of this versatile building block.
References
-
A new route to the synthesis of cyclitol derivatives. PubMed. [Link]
- Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages.
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [Link]
-
Diels-Alder Reaction. McGraw Hill's AccessScience. [Link]
-
Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. ResearchGate. [Link]
-
Diels–Alder reaction of p-benzoquinone (1) and cyclohexadiene (2) in... ResearchGate. [Link]
- Process for preparing 1,4-naphthoquinone compounds.
- Prostaglandin Synthesis. Google Books.
-
Chemoenzymatic synthesis of conduritol analogues. ResearchGate. [Link]
-
Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. PMC. [Link]
-
Diels-Alder reaction | McGraw Hill's AccessScience. AccessScience. [Link]
-
Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. ResearchGate. [Link]
-
Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
Sources
- 1. academicjournals.org [academicjournals.org]
- 2. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. The Diels-Alder reaction of 2-trans-cinamoyl-1-4-benzoquinone with buta-1,3 diene and 2,3-dimethylbuta-1,3-diene; Reacciones Diels-Alde de 1,4-benzoquinonas mono- y 2,3-disustituidas con 1,3-dienos (Journal Article) | ETDEWEB [osti.gov]
- 6. mdpi.com [mdpi.com]
catalytic methods for reactions with trans,trans-1,4-Diacetoxy-1,3-butadiene
An Application Guide to Catalytic Methods for Reactions with trans,trans-1,4-Diacetoxy-1,3-butadiene
Introduction: The Synthetic Versatility of a C4 Building Block
This compound is a stable, crystalline solid that serves as a versatile and highly functionalized four-carbon synthon in organic chemistry. Its conjugated diene system, activated by terminal acetoxy groups, makes it an excellent participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the acetoxy groups not only influences the electronics of the diene but also provides synthetic handles for subsequent transformations. This guide provides an in-depth exploration of key catalytic methods that leverage the unique reactivity of this diene, with a focus on palladium-catalyzed difunctionalization and asymmetric transformations, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Part 1: Palladium-Catalyzed 1,4-Difunctionalization Reactions
Palladium catalysis offers a premier strategy for the 1,4-difunctionalization of conjugated dienes, transforming simple feedstocks into complex molecular architectures with high levels of control.[1] For this compound and its parent diene, these methods enable the installation of two new functional groups at the termini (C1 and C4 positions), preserving a central double bond. This approach is atom-economical and provides access to valuable skipped polyene structures, which are motifs found in numerous natural products.[1][2][3]
Mechanistic Rationale: The Palladium Catalytic Cycle
The general mechanism for these transformations involves the generation of a Pd(0) active species which coordinates to the diene. Subsequent oxidative addition of an electrophile (e.g., a vinyl triflate) generates a Pd(II) intermediate. This is followed by insertion of the diene and a σ-allyl to π-allyl isomerization.[1][3] The resulting π-allylpalladium complex is then intercepted by a nucleophile (e.g., an organoborane) in a transmetalation step, leading to reductive elimination that forges the second C-C bond and regenerates the Pd(0) catalyst. This controlled, stepwise bond formation is the key to achieving high regio- and stereoselectivity.
Caption: Catalytic cycle for Pd-catalyzed 1,4-difunctionalization.
Protocol 1: Stereo- and Regioselective Palladium-Catalyzed 1,4-Diacetoxylation of 1,3-Butadiene
This reaction serves as a foundational example of palladium-catalyzed 1,4-addition and is a primary route to synthesizing this compound itself from the parent 1,3-butadiene gas.[4][5] The choice of oxidant and ligands is critical for achieving high selectivity for the 1,4-addition product over other isomers.
Experimental Protocol:
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a gas inlet adapter, and a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 1 mol%).
-
Reagent Addition: Add glacial acetic acid as the solvent. To this suspension, add lithium acetate (2 equivalents) as a co-catalyst and benzoquinone (1.1 equivalents) as the re-oxidant.
-
Reaction Initiation: Purge the flask with argon. Cool the flask to 0 °C and bubble 1,3-butadiene gas (1.5 equivalents) through the solution for 20-30 minutes until saturation is achieved.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield trans,trans-1,4-diacetoxy-2-butene.
| Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | 1,4:1,2 Ratio | Ref |
| Pd(OAc)₂ / LiOAc | Benzoquinone | Acetic Acid | 60 | 75-85 | >20:1 | [5] |
| PdCl₂ / CuCl₂ | O₂ | Acetic Acid | 25 | 60-70 | ~10:1 | [4] |
Part 2: Catalytic Asymmetric Synthesis
Achieving enantioselectivity in reactions with 1,3-dienes is a significant challenge in modern synthesis. While the palladium-catalyzed 1,4-diacetoxylation has been explored for asymmetric variants, achieving high levels of enantioselectivity has proven difficult.[6] An alternative and highly successful strategy involves the catalytic enantioselective 1,4-diboration of dienes, which produces versatile chiral bis(boronate) esters. These intermediates can then be oxidized to furnish valuable chiral 1,4-diols.
Protocol 2: Platinum-Catalyzed Asymmetric 1,4-Diboration of 1,3-Butadiene
This protocol demonstrates a powerful method for installing chirality across a diene scaffold. The choice of a chiral phosphine ligand is paramount for inducing high enantioselectivity. The resulting chiral 1,4-diol is a valuable building block for natural product synthesis.
Caption: Workflow for asymmetric 1,4-dihydroxylation of dienes.
Experimental Protocol:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the platinum catalyst precursor (e.g., Pt(dba)₂) (2 mol%) and a chiral phosphine ligand (e.g., (S,S)-L2 from Morken et al.) (2.2 mol%) to a dry vial.[6] Add the solvent (e.g., toluene) and stir for 15 minutes.
-
Reagent Addition: To this catalyst solution, add bis(pinacolato)diboron (B₂(pin)₂, 1.1 equivalents).
-
Reaction Setup: Transfer the solution to a pressure tube. Cool the tube to -78 °C and condense 1,3-butadiene (1.5 equivalents) into the vessel.
-
Reaction Conditions: Seal the tube and allow it to warm to room temperature. Stir for 24-48 hours. Monitor the reaction for the consumption of the diboron reagent.
-
Intermediate Work-up: Upon completion, vent the excess butadiene and concentrate the reaction mixture under reduced pressure. The crude bis(boronate) ester can be used directly in the next step.
-
Oxidation to Diol: Dissolve the crude intermediate in a THF/water mixture. Add an oxidant such as sodium perborate tetrahydrate (NaBO₃ • 4H₂O, 4 equivalents) and stir at room temperature for 12 hours.
-
Purification: Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium thiosulfate and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the enantioenriched 1,4-diol.
| Diene Substrate | Ligand | Yield (%) | ee (%) | Ref |
| 1,3-Butadiene | (S,S)-L2 | 85 | 95 | [6] |
| Isoprene | (S,S)-L2 | 81 | 96 | [6] |
| (E)-1-Phenyl-1,3-butadiene | (R,R)-L1 | 89 | 98 | [6] |
Part 3: Catalytic Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[7] While often performed thermally, the reaction of electron-rich dienes like this compound can be significantly accelerated and its selectivity enhanced through the use of Lewis acid catalysts. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and increasing the rate of the [4+2] cycloaddition.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for the cycloaddition of this compound with an electron-deficient dienophile, such as N-phenylmaleimide.
Caption: Schematic of a Lewis acid-catalyzed Diels-Alder reaction.
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the dienophile, N-phenylmaleimide (1.0 equivalent).
-
Reagent Addition: Dissolve the dienophile in a dry, non-coordinating solvent like dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 20 mol%) dropwise to the solution. Stir for 15 minutes.
-
Diene Addition: Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise over 10 minutes.
-
Reaction Conditions: Maintain the reaction at -78 °C and monitor its progress by TLC. Once the starting material is consumed (typically 1-4 hours), quench the reaction.
-
Work-up and Purification: Quench by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowing the mixture to warm to room temperature with vigorous stirring. Separate the layers, extract the aqueous layer with dichloromethane, and combine the organic fractions. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting cycloadduct by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound and its parent diene are powerful C4 synthons whose reactivity can be effectively harnessed through a range of catalytic methods. Palladium catalysis provides a robust platform for controlled 1,4-difunctionalization, enabling the rapid construction of complex acyclic structures. Furthermore, asymmetric catalysis, particularly platinum-catalyzed diboration, opens the door to valuable, enantioenriched chiral building blocks. The classical Diels-Alder reaction can also be enhanced through Lewis acid catalysis to improve reaction rates and selectivities. Future research will likely focus on developing even more efficient and selective catalytic systems, including those based on other transition metals like ruthenium and rhodium, and expanding the scope of asymmetric transformations to directly functionalize the diene with high enantiocontrol.[8][9]
References
-
Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene. Kinet. Catal. (Engl. Transl.); (United States), 28:5. [Link]
- Gao, S., Liu, H., Yang, C., Fu, Z., Yao, H., & Lin, A. (2011). Accessing 1,3-Dienes via Palladium-Catalyzed Allylic Alkylation of Pronucleophiles with Skipped Enynes. Organic Letters.
- Keijsper, J., Polm, L., van Koten, G., Vrieze, K., Stam, C. H., & Schagen, J. (1984). Ruthenium Carbonyl 1,4-Diaza-l , 3-butadiene (R-DAB) Complexes. Inorganica Chimica Acta.
-
McCammant, M. S., Liao, L., & Sigman, M. S. (2013). Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. Journal of the American Chemical Society, 135(11), 4167–4170. [Link]
-
McCammant, M. S., Liao, L., & Sigman, M. S. (2014). Palladium-Catalyzed 1,4-Difunctionalization of Butadiene to Form Skipped Polyenes. PMC. [Link]
-
Morken, J. P., et al. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. NIH Public Access. [Link]
-
Baeckvall, J. E., Bystroem, S. E., & Nordberg, R. E. (1984). Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. The Journal of Organic Chemistry. [Link]
-
Stenutz. This compound. [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.
- Bäckvall, J. E., et al. (1984).
- Larock, R. C., et al. Three-component coupling of aryl halides, 1,3-cyclohexadiene, and boronic acids.
-
Wikipedia. Diels–Alder reaction. [Link]
- Zhang, X., et al. (2021).
-
Stoodley, R. J., et al. (1988). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
- Friebel, S., et al. (2021).
-
Krische, M. J., et al. (2018). anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles. PMC. [Link]
-
Saltiel, J., et al. (2019). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences. [Link]
- Allen, C. F. H., & Bell, A. (1942). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. Organic Syntheses.
- Cativiela, C., et al. (1985). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Palladium-Catalyzed 1,4-Difunctionalization of Butadiene to Form Skipped Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. anti-Diastereo- and Enantioselective Ruthenium-Catalyzed C-C Coupling-Oxidative Lactonization of 1,4-Butanediol: Alkynes as Allylmetal Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of trans,trans-1,4-Diacetoxy-1,3-butadiene
Welcome to the dedicated technical support guide for the purification of trans,trans-1,4-diacetoxy-1,3-butadiene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile diene. Given its propensity for isomerization, polymerization, and hydrolysis, its purification demands careful consideration of experimental parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.
Problem 1: Low or No Crystal Formation During Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing upon cooling.
-
No solid material precipitates from the solution, even at low temperatures.
-
The resulting solid is sticky or appears impure.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent Choice | The solubility profile of the diene is critical. If the solvent is too good, the compound will remain in solution. If it is too poor, it will precipitate prematurely as an amorphous solid or oil. | Solvent Screening: Test a range of solvents with varying polarities. Ethers (like diethyl ether or MTBE), esters (ethyl acetate), and hydrocarbon solvents (hexanes, cyclohexane) are good starting points. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, often provides the ideal solubility gradient for crystal growth. |
| Supersaturation Not Achieved | Insufficient concentration of the crude material in the recrystallization solvent will prevent the solution from becoming supersaturated upon cooling, a prerequisite for crystallization. | Concentration Adjustment: Use the minimum amount of hot solvent required to fully dissolve the crude product. If the solution is too dilute, carefully evaporate some of the solvent before cooling. |
| Presence of Impurities Inhibiting Crystal Lattice Formation | Certain impurities, particularly geometric isomers (cis,trans or cis,cis) or polymeric byproducts, can interfere with the ordered arrangement of molecules into a crystal lattice. | Pre-purification Step: If the crude material is heavily contaminated, consider a preliminary purification step. Passing a concentrated solution of the crude product through a short plug of silica gel or activated carbon can remove highly polar impurities or colored byproducts that hinder crystallization. |
| Cooling Rate is Too Rapid | Rapid cooling encourages the rapid precipitation of the compound as a powder or oil, rather than allowing for the slow, ordered growth of crystals. | Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or freezer. Insulating the flask can further slow the cooling process. |
Problem 2: Product Decomposition During Purification
Symptoms:
-
The purified product has a lower melting point than expected (literature mp: 103 °C).[1]
-
NMR or other spectroscopic analysis reveals the presence of new, unexpected signals.
-
The product develops a yellow or brown discoloration during the purification process.
Potential Causes & Solutions:
-
Thermal Degradation: this compound is thermally sensitive. Prolonged heating, even at moderate temperatures, can lead to decomposition or polymerization.
-
Expert Insight: When performing recrystallization, avoid prolonged boiling. Dissolve the compound quickly in the hot solvent and proceed to the cooling stage promptly. For solvent removal via rotary evaporation, use a low bath temperature (<40 °C) and high vacuum to expedite the process. The recommendation for freezer storage underscores its thermal lability.
-
-
Hydrolysis of Acetate Groups: The ester functionalities are susceptible to hydrolysis, particularly in the presence of acidic or basic residues from the synthesis or on the surface of silica gel.
-
Preventative Measures: Ensure all solvents are anhydrous and glassware is thoroughly dried. If performing column chromatography, it is advisable to use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, and then re-equilibrating with the mobile phase.
-
-
Isomerization: The trans,trans isomer is the most thermodynamically stable, but isomerization to cis,trans or cis,cis isomers can occur, especially when exposed to light or heat.
-
Mitigation Strategy: Protect the compound from direct light by wrapping flasks in aluminum foil. As with thermal degradation, minimize the duration of any heating steps.
-
Below is a workflow diagram illustrating the decision-making process for purification.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound that contains geometric isomers?
A1: For separating geometric isomers, flash column chromatography is generally more effective than recrystallization. Isomers often have very similar solubilities, making their separation by crystallization challenging.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.
-
Mobile Phase: A non-polar/moderately polar solvent system is recommended. Start with a low polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The trans,trans isomer is typically the least polar and will elute first.
-
Pro-Tip: Monitor the column fractions closely by thin-layer chromatography (TLC) to ensure a clean separation. Combine fractions of pure product before removing the solvent under reduced pressure at low temperature.
Q2: My purified product is a white solid, but it turns yellow upon storage. Why is this happening and how can I prevent it?
A2: The yellowing of the product upon storage is a common indicator of decomposition, likely due to a combination of factors including polymerization and oxidation. Conjugated dienes are known to be susceptible to oxidation and polymerization, which can be initiated by light, heat, or the presence of oxygen.
Prevention Strategy:
-
Storage Conditions: Store the purified solid in a tightly sealed amber vial to protect it from light and air.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and further inhibit degradation.
-
Temperature: Store the product in a freezer (-20 °C is often sufficient) to minimize thermal decomposition and polymerization.
Q3: Can I use proton NMR to confirm the stereochemistry of the purified diene?
A3: Yes, proton NMR spectroscopy is an excellent tool for confirming the trans,trans stereochemistry. The key diagnostic signals are the protons on the double bonds.
-
Coupling Constants (J-values): For the vinylic protons in a trans configuration, the coupling constant (3JH-H) is typically large, in the range of 12-18 Hz. In contrast, cis vinylic protons exhibit a smaller coupling constant, usually between 6-12 Hz.
-
Expected Pattern: In the 1H NMR spectrum of the pure trans,trans isomer, you should observe large coupling constants for the olefinic protons, confirming the trans geometry of both double bonds. The presence of smaller coupling constants in this region would indicate contamination with cis isomers.
The diagram below illustrates the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
By understanding the inherent instability of this compound and adopting purification and storage protocols that mitigate these risks, researchers can ensure the acquisition of high-purity material for their downstream applications.
References
-
Zhang, L., et al. (2021). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Journal of Loss Prevention in the Process Industries, 72, 104558. Available from: [Link]
-
This compound. (n.d.). Stenutz. Retrieved from: [Link]
Sources
Technical Support Center: Synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene
Welcome to the technical support center for the synthesis of trans,trans-1,4-diacetoxy-1,3-butadiene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot and improve your yields.
The synthesis of the conjugated this compound is not typically achieved in a single step. The most common and industrially relevant approach involves a two-stage process:
-
Stage 1: Diacetoxylation of 1,3-Butadiene: A palladium-catalyzed reaction to produce the key intermediate, a mixture of cis- and trans-1,4-diacetoxy-2-butene.
-
Stage 2: Elimination/Isomerization: Conversion of the 1,4-diacetoxy-2-butene intermediate into the desired conjugated this compound.
This guide is structured to address the specific challenges you may encounter in each of these critical stages.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues.
Stage 1: Synthesis of 1,4-Diacetoxy-2-butene Intermediate
Question 1: Why is my yield of 1,4-diacetoxy-2-butene consistently low?
Answer: Low yields in the palladium-catalyzed diacetoxylation of 1,3-butadiene are a frequent challenge. The root cause often lies in one of several critical areas:
-
Probable Cause 1: Catalyst Inactivity or Degradation. The palladium catalyst is the heart of this reaction. Its oxidation state and ligand environment are crucial.
-
Solution: Ensure you are using a high-purity palladium source (e.g., Pd(OAc)₂). If preparing the catalyst in situ, ensure all precursors are pure and handled under an inert atmosphere (N₂ or Ar) to prevent premature oxidation or deactivation.
-
-
Probable Cause 2: Inefficient Reoxidation of Palladium. The catalytic cycle requires the reoxidation of Pd(0) back to Pd(II). If the reoxidant is inefficient, the catalyst will precipitate as palladium black, halting the reaction.
-
Solution: The choice of reoxidant is critical. While various systems exist, a common approach involves a co-catalyst system. Ensure the stoichiometry of your reoxidant (e.g., benzoquinone) and any co-catalysts is correct. The reaction is also sensitive to water content; ensure anhydrous conditions are maintained.
-
-
Probable Cause 3: Poor Control of 1,3-Butadiene Concentration. 1,3-Butadiene is a gas at room temperature. Maintaining a sufficient concentration in the liquid phase is essential for the reaction to proceed efficiently.
-
Solution: The reaction should be conducted in a sealed pressure vessel (e.g., a Parr reactor) to maintain a constant pressure of butadiene gas over the reaction mixture. This ensures the concentration of the dissolved diene remains high enough to favor the desired reaction pathway.
-
-
Probable Cause 4: Suboptimal Reaction Temperature.
-
Solution: The reaction rate is highly dependent on temperature. Too low, and the reaction will be impractically slow. Too high, and you risk catalyst decomposition and increased formation of side products. An optimal range, typically between 25-60°C, should be empirically determined for your specific catalyst system.
-
Question 2: My reaction produces a significant amount of 3,4-diacetoxy-1-butene. How can I improve the regioselectivity for the desired 1,4-addition product?
Answer: The formation of 3,4-diacetoxy-1-butene is a known issue, arising from the 1,2-addition pathway competing with the desired 1,4-addition.[1]
-
Probable Cause: Ligand Environment of the Palladium Catalyst. The ligands coordinated to the palladium center directly influence the regioselectivity of the nucleophilic attack by the acetate ion on the (π-allyl)palladium intermediate.
-
Solution: The addition of specific ligands can steer the reaction towards 1,4-selectivity. While literature varies, the addition of chloride ions (e.g., from LiCl) has been shown to influence the reaction outcome.[2] Experiment with the concentration of acetate and chloride ions in your system. A higher concentration of acetate may favor the 1,4-product.
-
Stage 2: Conversion to this compound
Question 3: How can I convert the 1,4-diacetoxy-2-butene intermediate into the conjugated 1,3-diene product?
Answer: This conversion requires an elimination reaction. While a specific, high-yield published protocol for this exact substrate is not readily available in common literature, the transformation can be approached using established principles of organic chemistry. A likely pathway is a base-mediated elimination.
-
Proposed Method: Base-Mediated Elimination.
-
Rationale: A non-nucleophilic, sterically hindered base is ideal to promote elimination (E2) over substitution (SN2). The goal is to abstract a proton from a carbon adjacent to the double bond, initiating a cascade that eliminates one of the acetate groups and shifts the double bonds into conjugation.
-
Recommended Conditions:
-
Dissolve the 1,4-diacetoxy-2-butene intermediate in a suitable aprotic solvent (e.g., THF, Diethyl Ether).
-
Treat the solution with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) at low temperature (e.g., -78 °C) to control reactivity.
-
Allow the reaction to slowly warm to room temperature while monitoring for the formation of the product by TLC or GC-MS.
-
-
Question 4: My elimination reaction is not working. The starting material is recovered, or I get a complex mixture of products. What is going wrong?
Answer:
-
Probable Cause 1: Incorrect Base or Stoichiometry.
-
Explanation: If the base is too weak, it will not be able to deprotonate the substrate to initiate elimination. If a nucleophilic base is used (e.g., NaOH, MeO⁻), it may attack the carbonyl of the acetate group, leading to saponification (hydrolysis of the ester) instead of the desired elimination.
-
Solution: Use a strong, sterically hindered base like LDA or KOtBu. Ensure at least one equivalent of the base is used. You may need to empirically optimize the stoichiometry.
-
-
Probable Cause 2: Unfavorable Stereochemistry.
-
Explanation: E2 eliminations have strict stereochemical requirements, typically preferring an anti-periplanar arrangement of the proton being abstracted and the leaving group. The specific conformation of your 1,4-diacetoxy-2-butene intermediate may not readily adopt this geometry.
-
Solution: Changing the solvent or the counter-ion of the base can sometimes influence the substrate's conformation. Alternatively, a different mechanistic approach, such as a thermal elimination under vacuum, could be explored, though this may require higher temperatures and risk decomposition.
-
-
Probable Cause 3: Product Instability.
-
Explanation: The target molecule, a conjugated diene with electron-withdrawing acetate groups, may be prone to polymerization or decomposition under the reaction or workup conditions.
-
Solution: Perform the reaction under an inert atmosphere. When the reaction is complete, quench it at low temperature with a mild acid (e.g., saturated NH₄Cl solution). During purification (e.g., column chromatography), use a non-polar eluent system and avoid prolonged exposure to heat or acidic/basic conditions. It is also advisable to store the final product in a freezer under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 1,4-Diacetoxy-2-butene
This protocol is based on established methods for the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes.[3]
-
Apparatus Setup: To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.1 mol%), p-benzoquinone (2.0 equiv), and lithium acetate dihydrate (2.0 equiv).
-
Solvent Addition: Add 100 mL of glacial acetic acid.
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon.
-
Butadiene Addition: Cool the flask in an ice bath (0-5 °C). Carefully introduce 1,3-butadiene (1.0 equiv) as a condensed liquid or bubble the gas through the solution until the required mass has been added.
-
Reaction: Seal the vessel tightly. Remove the ice bath and allow the mixture to stir at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. The disappearance of butadiene and the appearance of product peaks will indicate reaction progression. The reaction may take 24-48 hours.
-
Workup: Once the reaction is complete, pour the mixture into 300 mL of water and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product mixture containing cis- and trans-1,4-diacetoxy-2-butene. This crude product may be used directly in the next step or purified by vacuum distillation.
Protocol 2: Proposed Elimination to form this compound
This is a proposed protocol based on general principles for base-mediated elimination reactions.
-
Apparatus Setup: To a flame-dried, 250 mL three-necked flask under a nitrogen atmosphere, add 100 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation (LDA): Slowly add n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in the cold THF. Allow the solution to stir for 30 minutes at -78 °C.
-
Substrate Addition: Dissolve the crude 1,4-diacetoxy-2-butene from the previous step (1.0 equiv) in 20 mL of anhydrous THF and add it dropwise to the LDA solution via a syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Monitoring: Monitor the reaction by TLC (staining with potassium permanganate can help visualize the conjugated diene product).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of diethyl ether, and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified quickly by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient). The final product is a white to off-white solid. Confirm the trans,trans stereochemistry using ¹H NMR spectroscopy.
Data & Visualization
Table 1: Troubleshooting Summary for Diacetoxylation of 1,3-Butadiene
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Low Yield | Catalyst Loading / Purity | Increase loading slightly; use high-purity Pd(OAc)₂. | Ensures sufficient active catalyst throughout the reaction. |
| Reaction Pressure | Use a sealed pressure vessel with a positive pressure of butadiene. | Maintains high reactant concentration in the solution phase. | |
| Temperature | Optimize between 25-60 °C. | Balances reaction rate against catalyst and product decomposition. | |
| Poor Selectivity | Additives | Titrate LiCl concentration. | Chloride ions can modify the Pd catalyst's coordination sphere, influencing regioselectivity. |
| Acetate Concentration | Increase concentration of LiOAc. | May favor the thermodynamically preferred 1,4-addition product. |
Diagram 1: General Synthetic Workflow
Caption: Overall two-stage synthesis pathway.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision-making process for troubleshooting low yield.
References
-
Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene. Kinet. Catal. (Engl. Transl.); (United States), 28:5. Available at: [Link]
-
Bäckvall, J. E., Byström, S. E., & Nordberg, R. E. (1984). Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. The Journal of Organic Chemistry, 49(23), 4619–4621. Available at: [Link]
-
Nyström, J. E., Rein, T., & Bäckvall, J. E. (1987). 1-ACETOXY-4-CHLORO-2-BUTENE. Organic Syntheses, 67, 105. Available at: [Link]
-
Kozmin, S. A., He, S., & Rawal, V. H. (2000). 4-HYDROXYMETHYL-2-CYCLOHEXEN-1-ONE. Organic Syntheses, 78, 152. Available at: [Link]
-
MDPI. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(24), 8031. Available at: [Link]
-
McDonald, R. N., & Campbell, T. W. (1960). 1,4-DIPHENYL-1,3-BUTADIENE. Organic Syntheses, 40, 36. Available at: [Link]
-
Johnson, C. P. (2012). Experiment 41, 1,4-Diphenyl-1,3-Butadiene. Course Hero. Available at: [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. Available at: [Link]
-
YouTube. (2021). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. Available at: [Link]
Sources
Technical Support Center: trans,trans-1,4-Diacetoxy-1,3-butadiene in Diels-Alder Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing trans,trans-1,4-diacetoxy-1,3-butadiene in Diels-Alder cycloadditions. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during experimentation.
Introduction
This compound is a valuable diene in Diels-Alder reactions due to its electron-donating acetate groups, which enhance its reactivity towards electron-deficient dienophiles.[1][2] The resulting cycloadducts are versatile intermediates, particularly in the synthesis of functionalized cyclohexenes and aromatic compounds. However, the presence of the acetoxy groups also introduces specific side reactions and stability issues that require careful consideration and control. This guide provides a comprehensive overview of these potential problems and offers practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound in Diels-Alder reactions.
FAQ 1: My reaction is sluggish, and I'm observing low yields of the desired Diels-Alder adduct. What are the likely causes and how can I improve the reaction rate?
Several factors can contribute to a sluggish Diels-Alder reaction with this diene.
-
Insufficient Thermal Energy: While the diene is activated, some Diels-Alder reactions require elevated temperatures to overcome the activation energy barrier.[3]
-
Poor Dienophile Reactivity: The choice of dienophile is critical. Electron-withdrawing groups on the dienophile significantly accelerate the reaction.[2][4]
-
Diene Instability: Prolonged reaction times at high temperatures can lead to diene decomposition or polymerization.[5]
Troubleshooting Guide:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to find the optimal balance between reaction rate and diene stability. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.
-
Employ a More Reactive Dienophile: If possible, switch to a dienophile with stronger electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide, or acrylates).
-
Consider Lewis Acid Catalysis: Lewis acids can accelerate the reaction by coordinating to the dienophile, making it more electrophilic.[6] However, be mindful of potential side reactions with the acetoxy groups (see FAQ 3).
FAQ 2: I'm observing the formation of a sticky, insoluble material in my reaction flask. What is this byproduct and how can I prevent it?
The formation of a polymeric substance is a common side reaction.
-
Thermal Polymerization: 1,3-butadiene and its derivatives can undergo thermal polymerization, especially at elevated temperatures.[5][7]
-
Radical Polymerization: The presence of radical initiators (e.g., peroxides from aged solvents) can induce polymerization.[1]
Troubleshooting Guide:
-
Lower the Reaction Temperature: If the Diels-Alder reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce polymerization.
-
Use Freshly Distilled Solvents: Ensure all solvents are freshly distilled and free of peroxides.
-
Add a Radical Inhibitor: The addition of a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, can suppress polymerization.
-
Minimize Reaction Time: Optimize the reaction conditions to achieve completion in the shortest possible time.
FAQ 3: My desired Diels-Alder adduct is contaminated with byproducts that appear to have lost one or both acetoxy groups. What is happening and how can I mitigate this?
The acetoxy groups are susceptible to hydrolysis and elimination reactions.
-
Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the ester groups to form alcohols. This is often catalyzed by acidic or basic conditions.
-
Elimination/Aromatization: The initial Diels-Alder adduct can undergo elimination of one or both molecules of acetic acid to form a cyclohexadiene or a fully aromatic product, respectively. This is particularly favorable if the dienophile has unsaturation that can be incorporated into the aromatic system. This process can be promoted by heat, acid, or base.
Troubleshooting Guide:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can also be beneficial.
-
Control pH: If acidic or basic conditions are not required for the reaction, ensure the reaction mixture is neutral. If a Lewis acid is used, choose one that is less prone to promoting hydrolysis or elimination (see below).
-
Moderate Reaction Temperature and Time: High temperatures and prolonged heating can promote elimination reactions leading to aromatization.
-
Careful Use of Lewis Acids: While Lewis acids can catalyze the Diels-Alder reaction, they can also promote the cleavage of the acetoxy groups.[8][9] Opt for milder Lewis acids or use them at lower temperatures.
Table 1: Lewis Acid Selection and Potential Side Reactions
| Lewis Acid | Relative Strength | Potential for Acetoxy Group Side Reactions | Recommended Conditions |
| TiCl₄, AlCl₃ | Strong | High | Use at low temperatures (-78 to 0 °C) with careful monitoring. |
| SnCl₄ | Moderate | Moderate | Can be a good compromise between reactivity and side reactions. |
| ZnCl₂ | Mild | Low to Moderate | A good starting point for optimization. |
| BF₃·OEt₂ | Moderate | Moderate | Can also act as a Brønsted acid in the presence of trace water. |
FAQ 4: I am having difficulty isolating and purifying the this compound diene itself. What are the best practices for its synthesis and handling?
The diene can be unstable and requires careful handling.
-
Isomerization: The trans,trans isomer is the most thermodynamically stable, but isomerization to cis isomers can occur, which may affect reactivity.
-
Decomposition on Storage: The diene can degrade over time, especially when exposed to light, air, or moisture.
Troubleshooting Guide:
-
Synthesis and Purification: The diene is often prepared from the acetoxylation of 1,3-butadiene or related precursors.[10] Purification by distillation should be performed under reduced pressure and at the lowest possible temperature to avoid decomposition.
-
Storage: Store the purified diene under an inert atmosphere, protected from light, and at low temperatures (freezer storage is recommended).[11]
-
Use Freshly Prepared Diene: For best results, use the diene as soon as possible after purification.
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with Minimized Side Reactions
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagents: Use freshly distilled, anhydrous solvents. If using a dienophile that is a solid, dry it in a vacuum oven.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the dienophile and the solvent.
-
Addition of Diene: Add the this compound to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in the Diels-Alder Reaction of this compound
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Logic Flowchart
Sources
- 1. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions [iokinetic.com]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. This compound | 15910-11-9 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for trans,trans-1,4-Diacetoxy-1,3-butadiene
Welcome to the technical support guide for the synthesis and optimization of trans,trans-1,4-diacetoxy-1,3-butadiene. As a versatile diene for Diels-Alder reactions and a valuable building block in organic synthesis, achieving high yield and stereochemical purity is paramount. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation.
Synthesis Overview: A Mechanistic Approach
The most reliable and scalable laboratory synthesis of this compound involves the double nucleophilic substitution of trans-1,4-dichloro-2-butene with an acetate source. To overcome the challenge of reacting an organic-soluble substrate with an often poorly soluble acetate salt, Phase-Transfer Catalysis (PTC) is the method of choice.[1][2] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the acetate anion from the solid or aqueous phase into the organic phase, where it can react with the dichlorobutene substrate.[3] This dramatically increases the reaction rate, allows for milder conditions, and improves yields.
The reaction proceeds via a sequential SN2 mechanism, where the stereochemistry of the starting trans-alkene is retained in the final product.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and solutions?
Low yield is the most common issue, often stemming from several factors. A systematic approach is key to diagnosis.
Possible Cause 1: Inefficient Phase-Transfer Catalysis The core of this synthesis relies on the effective transport of acetate ions into the organic phase.
-
Expert Insight: The catalyst's performance can be hindered by insufficient mixing or catalyst deactivation. Ensure vigorous stirring (e.g., 800+ RPM with a mechanical stirrer for larger scales) to maximize the interfacial area between phases. The choice of catalyst is also crucial; while TBAB is common, other quaternary ammonium salts with different lipophilicity may offer advantages depending on the solvent system.[2]
Possible Cause 2: Competing Elimination Reactions Under strongly basic conditions or at elevated temperatures, the starting material or mono-substituted intermediate can undergo elimination to form volatile and undesirable byproducts.
-
Expert Insight: Potassium acetate is preferred over sodium acetate due to its higher solubility in some polar aprotic solvents and its less basic nature compared to stronger bases, which minimizes elimination side reactions. Maintain a controlled temperature, typically not exceeding 80-90 °C.
Possible Cause 3: Hydrolysis of the Product The diacetate product is an ester and is susceptible to hydrolysis back to the diol, especially if water is present during workup under acidic or basic conditions.
-
Expert Insight: Ensure the workup is performed under neutral or slightly acidic pH conditions. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash to remove excess water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.
Possible Cause 4: Product Loss During Purification this compound is a solid with a defined melting point (approx. 103 °C).[4] Significant loss can occur if the incorrect recrystallization solvent or procedure is used.
-
Expert Insight: A mixed solvent system, such as ethanol/water or isopropanol/hexane, is often effective for recrystallization. Dissolve the crude product in the minimum amount of the hot, more soluble solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until turbidity persists. Cool slowly to allow for the formation of large, pure crystals. Avoid using overly polar solvents in which the product is highly soluble even at low temperatures.
Question 2: My final product is contaminated with geometric isomers (cis,trans or cis,cis). How can I improve the stereoselectivity?
The stereochemical purity of the product is almost entirely dependent on the purity of the starting material.
-
Expert Insight: The SN2 reaction mechanism proceeds with an inversion of configuration at the carbon center. However, since the substitution occurs at an allylic position and not on the double bond itself, the trans geometry of the alkene is preserved. Therefore, the most critical factor for obtaining the pure trans,trans isomer is to start with high-purity trans-1,4-dichloro-2-butene (>98%).[5] The cis-isomer of the starting material will invariably lead to cis-containing products. Always verify the purity of your starting material by GC-MS or ¹H NMR before starting the reaction.
Question 3: The product appears to be degrading or polymerizing upon storage. What are the correct handling and storage procedures?
Conjugated dienes, especially those activated with electron-withdrawing groups, can be susceptible to polymerization and degradation over time.
-
Expert Insight: The pure, crystalline product is reasonably stable. However, for long-term storage, it is crucial to minimize exposure to heat, light, and air. Store the product in an amber vial under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C). The presence of trace acidic or basic impurities can catalyze degradation, so ensuring high purity after synthesis is the best way to guarantee stability.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of the pure product? A: Pure this compound is a white to off-white crystalline solid.[4]
Q: Which analytical techniques are recommended for characterization? A: ¹H NMR is the most powerful tool. The vinylic protons of the trans double bonds will show a characteristic large coupling constant (J ≈ 15 Hz).[6] ¹³C NMR will confirm the number of unique carbon environments. FT-IR will show a strong ester carbonyl stretch (around 1740-1760 cm⁻¹) and C=C stretching. GC-MS is excellent for assessing purity and detecting volatile isomers or impurities.
Q: What are the primary safety concerns for this reaction? A: The starting material, trans-1,4-dichloro-2-butene, is a lachrymator and is toxic and corrosive.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The solvents used (e.g., acetonitrile, DMF) also have their own specific hazards. Review the Safety Data Sheet (SDS) for all reagents before beginning the experiment.
Q: How does this diene perform in Diels-Alder reactions? A: It is an excellent diene for Diels-Alder reactions. The acetate groups are electron-withdrawing, which can influence the reactivity and regioselectivity of the cycloaddition. The reaction is stereospecific, meaning the trans,trans geometry of the diene will dictate the stereochemistry of the resulting cyclohexene product.[8][9]
Optimized Synthesis Protocol
This protocol utilizes phase-transfer catalysis for an efficient and high-yield synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous potassium acetate (2.5 equivalents) and the phase-transfer catalyst, tetrabutylammonium bromide (0.1 equivalents).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF, to the flask.
-
Substrate Addition: To the stirred suspension, add high-purity (>98%) trans-1,4-dichloro-2-butene (1.0 equivalent).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/hexanes or ethanol/water) to afford pure this compound as a white crystalline solid.
Data Summary: Reaction Parameter Optimization
| Parameter | Recommended | Rationale |
| Acetate Source | Anhydrous Potassium Acetate | Higher solubility and less basicity compared to sodium acetate, minimizing side reactions. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Effective and commercially available phase-transfer catalyst.[3] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents that facilitate SN2 reactions and help solubilize the catalyst complex. |
| Temperature | 80 °C | Provides a sufficient reaction rate without causing significant decomposition or side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation or moisture-related side reactions. |
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting common issues.
Caption: High-level experimental workflow for the synthesis of the target compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Experiment 41, 1,4-Diphenyl-1,3-Butadiene. (n.d.). Retrieved from [Link]
-
Holbert, G. W., & Ganem, B. (1979). Diels-Alder reactions of trans,trans-1,4 diacetoxybutadiene. Observations concerning some literature reports. The Journal of Organic Chemistry. [Link]
-
Li, H., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Polymers. [Link]
-
Hoshi, M., & Arase, A. (1993). Synthesis of 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne via organoboranes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene. Kinet. Catal. (Engl. Transl.). [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Diazo Transfer by Means of Phase-Transfer Catalysis: Di- tert -butyl Diazomalonate. Retrieved from [Link]
-
Material Safety Data Sheet 1,3-Butadiene. (2009). Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane.
-
American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]
-
National Toxicology Program. (1997). trans-1,4-Dichloro-2-butene. Retrieved from [Link]
-
Diamond Petrochemicals. (n.d.). 1,3-Butadiene Safety Data Sheet. Retrieved from [Link]
-
Jaroszewski, J. W., et al. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules. [Link]
-
Scribd. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
NDSU Chemistry. (2021). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. Retrieved from [Link]
-
MDPI. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules. [Link]
-
HubSpot. (n.d.). 1,3 Butadiene Safety Data Sheet. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1982). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. [Link]
-
NCBI. (1999). 1,3-Butadiene. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
-
Chegg. (2015). Question: I am writing a lab report for trans,trans-1,4-Diphenyl-1,3-butadiene.... Retrieved from [Link]
-
Safety Data Sheet. (n.d.). 1,3-Butadiene. Retrieved from [Link]
-
OSHA. (n.d.). 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). Retrieved from [Link]
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- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: trans,trans-1,4-Diacetoxy-1,3-butadiene
Welcome to the technical support center for trans,trans-1,4-diacetoxy-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile reagent. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Impurity Profile
Question 1: We've synthesized this compound via the palladium-catalyzed diacetoxylation of 1,3-butadiene, but our crude product analysis shows a complex mixture. What are the likely impurities?
Answer: The palladium-catalyzed diacetoxylation of 1,3-butadiene is a powerful method for the synthesis of 1,4-diacetoxy-butenes; however, it is often not a completely selective reaction. The primary impurities you are likely observing are isomeric and regioisomeric diacetoxybutene derivatives.
The most common byproducts are:
-
cis-1,4-Diacetoxy-2-butene: A geometric isomer.
-
trans-1,4-Diacetoxy-2-butene: Another geometric isomer.
-
3,4-Diacetoxy-1-butene: A regioisomer.
The formation of these isomers is a known challenge in this synthesis, with their relative ratios depending on the specific catalytic system and reaction conditions employed.
Question 2: How can we confirm the presence of these specific impurities in our crude product mixture?
Answer: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of these impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful first-line tool. The vinylic protons of the desired this compound and its isomers will have distinct chemical shifts and coupling constants.
-
For this compound, expect complex multiplets for the vinyl protons.
-
For cis- and trans-1,4-diacetoxy-2-butene, the protons on the double bond will appear as a multiplet, with the adjacent methylene protons appearing as doublets.
-
3,4-Diacetoxy-1-butene will show a characteristic terminal vinyl group (multiplets for -CH=CH₂) and protons adjacent to the acetoxy groups at different chemical shifts.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be an effective method for separating these isomers. Due to their differences in polarity and shape, you should be able to resolve the desired trans,trans isomer from the other species. Method development will be necessary to optimize the separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both separating and identifying these volatile impurities. The mass spectra of the isomers will be very similar, but their different boiling points and interactions with the GC column will allow for their separation and quantification.
| Compound | Typical ¹H NMR Vinylic Proton Signals (δ, ppm) | Notes |
| This compound | 5.5 - 7.5 (complex multiplets) | Highly conjugated system. |
| cis-1,4-Diacetoxy-2-butene | ~5.8 (multiplet) | Protons on the internal double bond. |
| trans-1,4-Diacetoxy-2-butene | ~5.7 (multiplet) | Protons on the internal double bond. |
| 3,4-Diacetoxy-1-butene | 5.0 - 6.0 (multiplets) | Characteristic terminal alkene signals. |
Purification Challenges
Question 3: We are struggling to isolate pure this compound from the isomeric mixture. What purification strategies do you recommend?
Answer: The separation of these closely related isomers can be challenging but is achievable with the right approach.
-
Fractional Distillation (under vacuum): If there are significant differences in the boiling points of the isomers, vacuum distillation can be an effective first-pass purification step. However, be cautious as prolonged heating can lead to decomposition.
-
Recrystallization: This is often the most effective method for obtaining highly pure this compound, which is a solid at room temperature. The key is to find a solvent system where the desired isomer has significantly lower solubility than the impurities at a given temperature.
-
Recommended Solvent Systems: A good starting point is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane). Experiment with different ratios to find the optimal conditions for selective crystallization.
-
-
Flash Column Chromatography: For smaller-scale purifications or when recrystallization is not effective, flash chromatography on silica gel can be used. A gradient elution with a hexane/ethyl acetate solvent system is a common starting point. The separation can be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add a poor solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Stability and Degradation
Question 4: We've noticed a decrease in the purity of our stored this compound over time. What degradation pathways should we be aware of?
Answer: this compound, being an ester with a conjugated diene system, is susceptible to a few degradation pathways.
-
Hydrolysis: The ester functional groups can be hydrolyzed back to the corresponding diol and acetic acid. This reaction is catalyzed by the presence of acid or base and is accelerated by moisture and elevated temperatures. To minimize hydrolysis, store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization: Conjugated dienes are known to undergo polymerization, especially when exposed to heat, light, or radical initiators. While the acetoxy groups provide some steric hindrance, polymerization can still occur over time, leading to the formation of oligomeric or polymeric impurities.
-
Oxidation: The double bonds in the diene system are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidized byproducts.
To ensure the long-term stability of your this compound, it is crucial to store it at low temperatures (e.g., in a freezer at -20°C), protected from light and moisture, and under an inert atmosphere.
Visualizing the Chemistry
To aid in understanding the relationships between the target molecule and its common impurities, the following diagrams illustrate their chemical structures and a general workflow for their analysis and purification.
Figure 1. Common impurities from the synthesis of this compound.
Figure 2. General purification workflow for isolating the target compound.
References
Technical Support Center: Navigating the Stability Challenges of trans,trans-1,4-Diacetoxy-1,3-butadiene in Reaction Conditions
Welcome to the Technical Support Center for trans,trans-1,4-Diacetoxy-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile diene in their synthetic endeavors. As a Senior Application Scientist, I understand that navigating the nuances of a reagent's stability can be critical to experimental success. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability issues you may encounter with this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and mitigate these challenges, ensuring robust and reproducible outcomes.
Understanding the Inherent Instability: A Double-Edged Sword
This compound is a valuable building block, particularly in Diels-Alder reactions, for the synthesis of complex cyclic systems. The electron-donating nature of the acetoxy groups enhances its reactivity as a diene. However, these same functional groups are the primary source of its instability. The molecule is susceptible to decomposition under thermal, acidic, and basic conditions, which can lead to reduced yields, formation of side products, and difficulty in purification.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields of the desired Diels-Alder adduct. What are the likely causes related to the diene's stability?
A1: Low yields are a common issue and can often be traced back to the decomposition of the diene before or during the reaction. The primary culprits are:
-
Thermal Decomposition: This diene is known to be thermally sensitive. Vendor specifications often recommend storage at freezer temperatures[1]. At elevated reaction temperatures, it can undergo elimination of acetic acid to form more conjugated, and potentially aromatic, species. This is analogous to the pyrolytic decomposition of other allylic esters[2].
-
Hydrolysis: The acetoxy groups are susceptible to hydrolysis under both acidic and basic conditions. Even trace amounts of acid or base in your reaction mixture, or on your glassware, can catalyze the decomposition to the corresponding enols, which can then tautomerize or undergo further reactions.
-
Polymerization: Like many conjugated dienes, this compound can polymerize, especially at higher temperatures or in the presence of radical initiators.
Q2: I've noticed the formation of a dark-colored, insoluble material in my reaction flask. What is this and how can I prevent it?
A2: The formation of dark, insoluble materials is often indicative of polymerization. Conjugated dienes are prone to self-polymerization, a process that can be initiated by heat, light, or impurities[3].
-
Troubleshooting Polymerization:
-
Use of Inhibitors: For reactions requiring elevated temperatures, consider the addition of a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol (BHT), to suppress polymerization. The choice and concentration of the inhibitor should be carefully considered to avoid interference with your desired reaction.
-
Temperature Control: Whenever possible, conduct your reaction at the lowest effective temperature.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and radical formation.
-
Q3: How should I handle and store this compound to ensure its integrity?
A3: Proper handling and storage are critical for maintaining the purity and reactivity of this diene.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Freezer (-20 °C to 0 °C) | Minimizes thermal decomposition and polymerization.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidation and peroxide formation. |
| Handling | Use clean, dry glassware. Avoid contact with acidic or basic residues. | Prevents catalytic decomposition. |
| Purification | If necessary, purify by recrystallization from a non-polar solvent at low temperature. Avoid distillation if possible due to thermal instability. If distillation is unavoidable, perform it under high vacuum and at the lowest possible temperature in the presence of a polymerization inhibitor. | Minimizes thermal stress and prevents polymerization. |
Q4: My reaction requires the use of a Lewis acid catalyst. How can I use it with this acid-sensitive diene?
A4: The use of Lewis acids presents a significant challenge due to the diene's susceptibility to acid-catalyzed decomposition.
-
Strategies for Lewis Acid Catalysis:
-
Choice of Lewis Acid: Opt for milder Lewis acids with low proton-donating potential.
-
Slow Addition: Add the Lewis acid slowly and at a low temperature to control the exotherm and minimize localized high concentrations of acid.
-
Use of Scavengers: In some cases, a non-nucleophilic base or proton sponge can be added to scavenge any protic acids present as impurities in the Lewis acid or generated in situ.
-
Pre-complexation: Consider pre-complexing the dienophile with the Lewis acid at a low temperature before the addition of the diene.
-
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Diagnostic Check | Recommended Solution |
| Decomposed Diene | Analyze the purity of the diene by ¹H NMR or GC-MS before use. | Use a fresh batch of the diene or repurify if necessary. Ensure proper storage conditions have been maintained. |
| Insufficient Reaction Temperature | Review literature for the optimal temperature for your specific Diels-Alder reaction. | Gradually increase the reaction temperature while monitoring for diene decomposition. |
| Inhibited Reaction | Check if any added stabilizers or inhibitors in the diene or solvent are quenching the reaction. | Remove inhibitors prior to the reaction if they are known to interfere. For example, passing the diene through a short plug of alumina can remove phenolic inhibitors. |
Issue 2: Formation of Multiple Unidentified Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Thermal Decomposition | Analyze the side products by GC-MS or LC-MS to identify potential elimination or rearrangement products. | Lower the reaction temperature. Reduce the reaction time. |
| Acid/Base Catalyzed Decomposition | Check the pH of your reaction mixture. Ensure all reagents and solvents are neutral. | Use freshly distilled and neutralized solvents. Pretreat glassware to remove any acidic or basic residues. |
| Side Reactions of the Diene | Consider the possibility of competing reaction pathways for the diene, such as [2+2] cycloadditions or ene reactions, depending on the dienophile and reaction conditions. | Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired Diels-Alder pathway. |
Mechanistic Insights into Decomposition Pathways
To effectively troubleshoot, it is crucial to understand the underlying chemical transformations that lead to the degradation of this compound.
Thermal Elimination
At elevated temperatures, the diene can undergo a concerted pericyclic elimination of acetic acid, a process analogous to the pyrolysis of allylic acetates, to yield a more conjugated triene or, through subsequent reactions, aromatic compounds.
Caption: Thermal elimination of acetic acid from the diene.
Acid-Catalyzed Hydrolysis
In the presence of acid, the carbonyl oxygen of the acetate group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an enol and acetic acid.
Caption: Mechanism of acid-catalyzed hydrolysis of an acetate group.
Base-Catalyzed Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the acetate group, leading to a tetrahedral intermediate that collapses to form an enolate and acetic acid.
Caption: Mechanism of base-catalyzed hydrolysis of an acetate group.
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction with this compound
-
To a clean, dry, and inerted reaction vessel, add the dienophile and the solvent.
-
If the diene is solid, add it directly to the reaction mixture. If it is stored in a solvent, add the solution.
-
If a polymerization inhibitor is required, add it at this stage.
-
Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate aqueous work-up to remove any unreacted diene and its decomposition products.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude diene in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. Store immediately in a freezer under an inert atmosphere.
By understanding the inherent stability challenges of this compound and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the success rate of your synthetic endeavors.
References
-
Lam, L. K.-M. (1967). Pyrolytic Decomposition of Allylic Esters. McMaster University. [Link]
Sources
troubleshooting failed reactions with trans,trans-1,4-Diacetoxy-1,3-butadiene
Welcome to the technical support center for trans,trans-1,4-diacetoxy-1,3-butadiene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile diene in chemical synthesis, particularly in Diels-Alder reactions. Here, we address common challenges, provide in-depth explanations for reaction failures, and offer validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a crystalline solid with the chemical formula C₈H₁₀O₄.[1][2] It serves as a stable and effective precursor to (E,E)-1,3-butadiene-1,4-diolate, making it a valuable reagent in organic synthesis. Its primary application is as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[3] This reaction is a cornerstone of organic chemistry for constructing six-membered rings, which are prevalent in natural products and pharmaceutical compounds.
Q2: What are the key handling and storage considerations for this reagent?
This compound is sensitive to moisture and heat. It should be stored in a freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The primary degradation pathway is hydrolysis of the acetate esters, which can be catalyzed by trace amounts of acid or base. Always use dry solvents and glassware to maintain the integrity of the diene.
Q3: Why is the s-cis conformation important for this diene in Diels-Alder reactions?
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. For the necessary orbital overlap between the diene and the dienophile to occur, the diene must adopt an s-cis conformation (where the double bonds are on the same side of the connecting single bond).[4][5] While the s-trans conformation is typically more stable due to reduced steric hindrance, the diene must have a low enough rotational energy barrier to access the reactive s-cis conformation under the reaction conditions.[5][6] this compound can readily adopt this necessary conformation.
Common Reaction Failures and Troubleshooting
This section addresses the most frequent issues encountered when using this compound and provides a logical framework for troubleshooting.
Problem 1: Low or No Product Yield in Diels-Alder Reaction
Q: I've set up my Diels-Alder reaction with this compound and a suitable dienophile, but my TLC analysis shows only starting material, or I've isolated very little product. What went wrong?
This is the most common issue and can stem from several factors. The following troubleshooting guide will help you diagnose the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Analysis & Solutions:
-
Reagent Quality:
-
Diene Integrity: this compound can hydrolyze if exposed to moisture, yielding acetic acid and other byproducts. This reduces the concentration of the active diene.
-
Solution: Use a fresh bottle of the reagent or purify older stock. Ensure it was stored in a freezer and handled under an inert atmosphere.
-
-
Dienophile Reactivity: The Diels-Alder reaction is most efficient between an electron-rich diene and an electron-deficient dienophile. Our diene has electron-donating acetoxy groups, making it relatively electron-rich.
-
Solution: Ensure your dienophile has electron-withdrawing groups (e.g., carbonyls, cyano, nitro groups). If using an electron-neutral or electron-rich dienophile, the reaction will require more forcing conditions (higher temperature, longer time) or Lewis acid catalysis.
-
-
-
Reaction Conditions:
-
Solvent Choice: The solvent is critical. Protic solvents (like alcohols) or the presence of water can lead to the hydrolysis of the diene's acetate groups.
-
Temperature Control: Kinetics are temperature-dependent. However, excessive heat can cause decomposition of the diene or the product.[7]
-
Solution: Start with conditions reported in the literature for similar dienophiles. A typical starting point is refluxing in toluene (~110 °C). If no reaction occurs, a higher boiling solvent like xylene (~140 °C) may be necessary. Monitor the reaction by TLC to check for product formation versus decomposition (streaking or appearance of multiple spots).
-
-
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Toluene | 111 | Non-polar | Excellent. Good balance of boiling point and solvating properties. |
| Xylenes | 138-144 | Non-polar | Excellent. For less reactive dienophiles requiring higher temperatures.[7] |
| Dichloromethane | 40 | Polar Aprotic | Good. For highly reactive dienophiles that react at lower temperatures. |
| Ethanol | 78 | Protic | Poor. Risk of diene hydrolysis and transesterification. Avoid. |
| Water | 100 | Protic | Unsuitable. Will cause rapid hydrolysis of the diene. |
Problem 2: Formation of Unexpected Byproducts
Q: My reaction works, but I'm getting significant byproducts that are difficult to separate from my desired Diels-Alder adduct. What are they and how can I prevent them?
The most common byproduct stems from the hydrolysis of the acetate groups.
Hydrolysis Side Reaction
Caption: Competing pathways: Diels-Alder vs. Hydrolysis.
Analysis & Solutions:
-
Source of Hydrolysis: The culprit is almost always water. It can be introduced from wet solvents, non-dried glassware, or atmospheric moisture. The resulting acetic acid can then catalyze further decomposition.
-
Protocol 1: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware (flasks, condensers, stir bars) at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents packaged under nitrogen. A common method to ensure dryness is to use a solvent purification system (SPS).
-
Atmosphere: Set up the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for any additions.
-
-
-
Purification Challenges: The hydrolyzed byproducts are often more polar than the starting diene and the Diels-Alder adduct, which can complicate purification by silica gel chromatography.
-
Solution: If hydrolysis has occurred, a mild aqueous bicarbonate wash during the workup can help remove the acidic byproducts. For purification, a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. The desired adduct is usually less polar than the hydrolyzed impurities.
-
Experimental Protocols
Protocol 2: General Procedure for a Diels-Alder Reaction
This protocol provides a robust starting point for reacting this compound with an electron-deficient dienophile (e.g., maleic anhydride).
-
Apparatus Setup:
-
To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the dienophile (1.0-1.1 eq).
-
Seal the system with a septum and purge with dry nitrogen for 5-10 minutes.
-
-
Reaction Execution:
-
Through the septum, add 20 mL of anhydrous toluene via syringe.
-
Lower the flask into an oil bath and heat the mixture to reflux (approx. 110-115 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The product spot should appear, and the starting material spots should diminish. Reactions are often complete within 4-24 hours.
-
-
Workup & Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
The crude product can often be purified by recrystallization or flash column chromatography.[9] For recrystallization, a solvent system like toluene/petroleum ether can be effective, where toluene is the "good" solvent and petroleum ether is the "poor" solvent.[9]
-
References
-
Utah Tech University. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Juniper Publishers. (2019). Industrial Chemicals and Intermediates from 1, 3-Butadiene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (1976). Diels-Alder reactions of trans,trans-1,4 diacetoxybutadiene. Observations concerning some literature reports. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. Retrieved from [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
Brainly.com. (2023). Why is trans-trans-1,4-Diphenyl-1,3-Butadiene thermodynamically more stable than. Retrieved from [Link]
Sources
- 1. This compound [stenutz.eu]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. brainly.com [brainly.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: trans,trans-1,4-Diacetoxy-1,3-butadiene in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans,trans-1,4-diacetoxy-1,3-butadiene. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup and purification of reactions involving this versatile diene. The information presented here is synthesized from established chemical literature and field-proven laboratory practices to ensure both accuracy and practicality.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup of Diels-Alder and other reactions involving this compound.
Issue 1: Low or No Yield of the Desired Adduct
Question: I performed a Diels-Alder reaction between this compound and my dienophile, but after workup, I have a low yield of the expected product. What could have gone wrong?
Answer:
Several factors can contribute to low yields in Diels-Alder reactions. Let's break down the possibilities:
-
Diene Quality and Stability: this compound is a solid with a melting point of around 103 °C. While relatively stable at room temperature, it should be stored in a freezer to prevent slow decomposition.[1] Ensure that your starting material is pure and has been stored correctly.
-
Reaction Conditions:
-
Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product.[2] If you are refluxing at a high temperature, consider if a lower temperature for a longer duration could be effective.
-
Solvent: The choice of solvent can impact reaction rates. Polar solvents can sometimes accelerate Diels-Alder reactions.[1]
-
-
Workup-Related Losses:
-
Hydrolysis of Acetate Groups: The diacetate functionality is susceptible to hydrolysis under both acidic and basic conditions, especially with heating.[3][4] A standard aqueous workup, if not performed carefully, could lead to the formation of hydroxy or even keto functionalities, complicating purification and reducing the yield of the desired diacetoxy adduct. It is often preferable to perform a neutral workup if possible.
-
Product Solubility: The diacetoxy adduct may have some solubility in the aqueous layer, especially if hydrolysis has occurred. It is advisable to re-extract the aqueous layer with a suitable organic solvent to maximize recovery.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Product Decomposition During Purification
Question: My crude NMR looks promising, but I am losing my product during column chromatography on silica gel. What is happening?
Answer:
The diacetate adducts can be sensitive to the acidic nature of standard silica gel. The acetate groups can be hydrolyzed on the column, leading to a mixture of products and a lower yield of the desired compound.
Solutions:
-
Neutralize Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent system. A common practice is to use a 1-2% solution of triethylamine in the eluent to slurry the silica gel, and then pack the column. This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for your chromatography.
-
Recrystallization: If your product is a solid, recrystallization is often a milder purification method than chromatography and can prevent decomposition.[5] Experiment with different solvent systems to find one that gives good quality crystals.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Diels-Alder reaction using this compound?
A1: A general workup procedure that aims to preserve the acetate groups would be:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic components, followed by a wash with brine. Be cautious with the bicarbonate wash as it can be basic enough to initiate some hydrolysis if left for too long.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[6] The diene is typically less polar than the Diels-Alder adduct. You can run a TLC with the starting diene, the dienophile, and a co-spot of the reaction mixture to track the consumption of the starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active.
Q3: My final product is an oil, and I cannot recrystallize it. How should I purify it?
A3: If recrystallization is not an option, column chromatography is the next best method.[7] As mentioned in the troubleshooting guide, be mindful of the potential for decomposition on silica gel. Using a neutralized silica gel or an alternative stationary phase is recommended. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to effectively separate your product from any impurities.
Q4: Can I hydrolyze the acetate groups to the diol after the Diels-Alder reaction?
A4: Yes, this is a common synthetic strategy. After you have purified the diacetoxy adduct, you can perform a saponification reaction using a base like sodium hydroxide or lithium hydroxide in a mixture of water and a solvent like methanol or THF. This will hydrolyze both acetate groups to the corresponding diol. The reaction is typically followed by an acidic workup to protonate the resulting carboxylate if a carboxylic acid was also formed from the dienophile.
Experimental Protocol: A General Workup and Purification
This protocol provides a detailed, step-by-step methodology for the workup and purification of a generic Diels-Alder reaction product of this compound.
Reaction: this compound + Dienophile → Diacetoxy Diels-Alder Adduct
| Step | Procedure | Rationale |
| 1 | Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. | Prevents potential side reactions or decomposition upon exposure to air. |
| 2 | Concentrate the reaction mixture in vacuo using a rotary evaporator. | Removes the bulk of the reaction solvent. |
| 3 | Dissolve the crude residue in ethyl acetate (EtOAc). | EtOAc is a good solvent for a wide range of organic compounds and is immiscible with water. |
| 4 | Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution. | Neutralizes any acidic byproducts or catalysts. |
| 5 | Separate the layers and wash the organic layer with brine. | Removes residual water and any remaining inorganic salts. |
| 6 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. | Removes dissolved water from the organic solvent. |
| 7 | Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) or by recrystallization. | Isolates the desired product from unreacted starting materials and byproducts. |
Workflow for Workup and Purification:
Caption: General workup and purification workflow.
References
Sources
byproduct formation and removal in trans,trans-1,4-Diacetoxy-1,3-butadiene reactions
Welcome to the technical support center for trans,trans-1,4-diacetoxy-1,3-butadiene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile diene. Here, we address common challenges related to byproduct formation and removal, providing field-proven insights and detailed protocols to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in Diels-Alder reactions, where it serves as a precursor to functionalized cyclohexene derivatives. Its electron-rich nature, conferred by the two acetoxy groups, makes it a reactive diene. However, this reactivity can also lead to the formation of undesirable byproducts, complicating purification and impacting yield. This guide provides a structured approach to identifying, minimizing, and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: My final product is a mixture of isomers. How can I isolate the desired trans,trans isomer?
A1: The synthesis of 1,4-diacetoxy-1,3-butadiene can often yield a mixture of cis and trans isomers. The trans,trans isomer is generally more thermodynamically stable due to reduced steric hindrance.[1] Separation can be achieved through careful purification techniques.
-
Recrystallization: This is often the most effective method for separating the trans,trans isomer. Due to its higher symmetry and more ordered packing in the crystal lattice, the trans,trans isomer typically has lower solubility than the cis isomers in a given solvent system. A common recrystallization solvent for similar butadiene derivatives is cyclohexane or ethanol.[2][3] Experiment with solvent systems like ethanol/water or hexane/ethyl acetate to optimize the separation.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed. A non-polar eluent system, such as a hexane/ethyl acetate gradient, will typically allow for the separation of the isomers. The less polar trans,trans isomer will usually elute first. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system before scaling up to a column.
Q2: I observe a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: A common byproduct in the synthesis of 1,4-diacetoxy-1,3-butadiene is the regioisomer 3,4-diacetoxy-1-butene . This can arise from the starting materials and reaction conditions used in the acetoxylation of butadiene precursors. Careful control of reaction parameters is crucial to minimize its formation. Distinguishing this byproduct from the desired product can be achieved using NMR spectroscopy, as the proton and carbon environments will be distinct.
Q3: My reaction mixture is turning into a viscous oil or solid, and I'm getting a low yield of the desired product. What is happening?
A3: This is likely due to oligomerization or polymerization of the diene. Functionalized butadienes can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or radical initiators.[4]
-
Temperature Control: Diels-Alder reactions are often heated, but excessive temperatures can promote polymerization. It is crucial to find the minimum temperature required for the desired cycloaddition to proceed at a reasonable rate.
-
Use of Inhibitors: In some cases, adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture can suppress polymerization.
-
Purity of Starting Materials: Ensure that your starting materials and solvents are free from any acidic impurities that could catalyze polymerization.
Q4: During workup or purification, I seem to be losing my product, and I see new, more polar spots on my TLC. What could be the cause?
A4: This is a strong indication of hydrolysis of the acetate groups. The ester functionalities are susceptible to hydrolysis, especially in the presence of acid or base, to form mono-acetoxy species or even 1,4-butenediol.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral Workup: During the workup, use neutral or slightly acidic washes (e.g., saturated ammonium chloride solution) instead of basic washes (e.g., sodium bicarbonate) if your target compound is sensitive to base-catalyzed hydrolysis.
-
Avoid Protic Solvents if Unstable: If the product is highly sensitive, consider using aprotic solvents for extraction and purification.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | Incomplete reaction, polymerization, hydrolysis, or formation of isomers. | Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. Control the temperature carefully to minimize polymerization. Use anhydrous conditions and a neutral workup to prevent hydrolysis. Optimize purification to separate isomers. |
| Presence of multiple spots on TLC with similar Rf values | Mixture of cis/trans isomers or regioisomers. | Utilize high-resolution TLC plates or different eluent systems to improve separation. Confirm the identity of the spots by NMR or LC-MS analysis of the crude mixture. Employ careful recrystallization or column chromatography for purification. |
| Product appears as an oil that won't crystallize | Presence of impurities (e.g., cis isomers, oligomers, or solvent residue). | Attempt to purify a small sample by column chromatography to obtain a pure fraction for seeding. Try different recrystallization solvents or solvent combinations. Ensure all solvent has been removed under high vacuum. |
| Product decomposes upon standing | Instability of the diene, possibly due to residual acid or exposure to air/light. | Store the purified product under an inert atmosphere at low temperature (freezer storage is recommended).[5] Consider adding a radical inhibitor if oxidative decomposition is suspected. |
| Inconsistent reaction outcomes | Variability in reagent quality, reaction setup, or temperature control. | Use freshly purified reagents and anhydrous solvents. Ensure consistent stirring and temperature monitoring throughout the reaction. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The trans,trans isomer should crystallize out. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
-
Analysis: Confirm the purity of the recrystallized product by melting point determination, NMR, and/or HPLC analysis.
Protocol 2: Analysis of Isomeric Purity by 1H NMR
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Analysis: The vinyl protons of the trans,trans isomer will exhibit characteristic coupling constants (typically around 15 Hz for trans coupling). The presence of cis isomers will be indicated by additional signals with smaller coupling constants (typically 6-12 Hz for cis coupling). Integration of the respective signals can be used to determine the isomeric ratio.
Visualizing Reaction Pathways
To better understand the potential side reactions, the following diagrams illustrate the key pathways.
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
-
Stereoselective Copolymerization of Butadiene and Functionalized 1,3-Dienes. ACS Macro Letters. [Link]
-
Experiment 41, 1,4-Diphenyl-1,3-Butadiene. Academia.edu. [Link]
-
Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. National Institutes of Health. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
-
The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. The Royal Society of Chemistry. [Link]
-
(PDF) Trends in the Diels–Alder reaction in polymer chemistry. ResearchGate. [Link]
-
(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI. [Link]
-
Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. ResearchGate. [Link]
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1,4-diphenyl-1,3-butadiene. Organic Syntheses Procedure. [Link]
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Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. WebAssign. [Link]
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Stereochemical aspects of 1,3-butadiene metabolism and toxicity in rat and mouse liver microsomes and freshly isolated rat hepatocytes. PubMed. [Link]
-
Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. ResearchGate. [Link]
-
Why is trans-trans-1,4-Diphenyl-1,3-Butadiene thermodynamically more stable than. brainly.com. [Link]
-
The trans,trans-1,4-diphenyl-1,3-butadiene isomer was. Chegg.com. [Link]
-
The Photoisomerization of cis,trans -1,2-Dideuterio-1,4-diphenyl-1,3-butadiene in Solution. No Bicycle-Pedal. ResearchGate. [Link]
-
Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution. PubMed. [Link]
-
NMR Analyses of-1,3-Bridged Calix[5]arene Conformations. ChemRxiv. [Link]
-
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. [Link]
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Technical Support Center: A Senior Application Scientist's Guide to Scaling Reactions with trans,trans-1,4-Diacetoxy-1,3-butadiene
Welcome to the technical support center for trans,trans-1,4-diacetoxy-1,3-butadiene. This guide is designed for researchers, chemists, and process development professionals who are looking to transition their successful lab-scale syntheses into larger, pilot, or manufacturing-scale operations. As a substituted butadiene, this reagent is a valuable building block, particularly in [4+2] cycloaddition reactions like the Diels-Alder reaction, for constructing complex six-membered rings.[1][2]
However, scaling up reactions involving this diene presents unique challenges that are not always apparent at the bench scale. This document, structured as a series of troubleshooting guides and frequently asked questions, provides field-proven insights and explains the chemical principles behind the recommended process adjustments.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common problems encountered during the scale-up process. Each entry details the issue, explores the underlying causes, and provides actionable, step-by-step solutions.
Problem 1: My reaction yield has dropped significantly after increasing the batch size.
A decrease in yield upon scale-up is one of the most frequent challenges. This is often due to a combination of factors that are negligible on a small scale but become critical as the volume and mass increase.
Potential Causes & Solutions:
-
Thermal Control and Exotherms: Diels-Alder reactions are exothermic. A 100 mL reaction can easily dissipate heat, but a 10 L reaction has a much lower surface-area-to-volume ratio, trapping heat. This can lead to runaway temperatures, causing decomposition of the diene or formation of thermal byproducts.[3]
-
Solution:
-
Characterize Thermal Profile: Before scaling, use a reaction calorimeter to understand the heat flow of your reaction.
-
Control Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the dienophile to the diene solution. This allows the cooling system to manage the exotherm effectively.
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Improve Heat Transfer: Ensure your reactor is equipped with an adequate cooling jacket and efficient overhead stirring to maintain a homogenous temperature profile and prevent localized hot spots.
-
-
-
Reagent and Solvent Purity: The impact of minor impurities in starting materials or solvents is magnified at scale. Water is a particularly damaging impurity.
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. For solvents like toluene, consider azeotropic distillation prior to the reaction.
-
Verify Reagent Quality: Source high-purity this compound and dienophile. Confirm purity via Certificate of Analysis (CofA) and in-house testing if necessary. The diene itself can contain isomers or hydrolysis products that will reduce yield.
-
Inert Atmosphere: The diene and the reaction should be kept under an inert atmosphere (Nitrogen or Argon) at all times to prevent oxidation and moisture ingress.
-
-
-
Mixing Inefficiency: Inadequate mixing in a large reactor can lead to areas of high and low reagent concentration, resulting in incomplete conversion and increased side product formation.
-
Solution:
-
Optimize Agitation: Select the appropriate impeller type (e.g., pitched-blade turbine for good axial flow) and agitation speed for your reactor geometry and batch volume.
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Perform Mixing Studies: If possible, conduct mixing studies (e.g., using a dye tracer) to ensure the reactor contents are fully homogenized in a reasonable timeframe.
-
-
Problem 2: I'm observing new, significant side products that weren't present on the lab scale.
The appearance of new impurities often points to extended reaction times or poor temperature control, which allows slower, secondary reaction pathways to become significant.
Potential Causes & Solutions:
-
Hydrolysis of Acetoxy Groups: this compound is susceptible to hydrolysis, especially in the presence of trace acid or base, which can be introduced from lower-grade solvents or reagents. This can lead to the formation of corresponding alcohols and acetic acid, which can further catalyze decomposition.
-
Solution:
-
Strictly Anhydrous Conditions: As mentioned above, use dry solvents and reagents and maintain an inert atmosphere.
-
pH Control: If your reaction is sensitive to acid, consider adding a non-nucleophilic, hindered base (e.g., proton sponge) to scavenge any adventitious protons.
-
-
-
Diene Isomerization or Decomposition: At elevated temperatures, the diene can potentially isomerize or undergo thermal rearrangement. While the trans,trans isomer is necessary for the desired stereochemical outcome in many reactions, prolonged exposure to heat can affect its integrity.[4] The diene must be in the s-cis conformation to react, and while this is a low-energy rotation for the open-chain diene, high temperatures can promote other, undesirable pathways.[5][6]
-
Solution:
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at the lowest effective temperature.
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical method (e.g., HPLC, GC). Once the limiting reagent is consumed, proceed immediately with workup and purification to avoid prolonged heating of the product mixture.
-
-
-
Loss of Stereoselectivity (Endo/Exo Isomers): While Diels-Alder reactions are often highly stereospecific, the energy difference between the endo and exo transition states can be small.[1][7] Changes in temperature and solvent polarity upon scale-up can alter the endo/exo ratio of the product.
-
Solution:
-
Lewis Acid Catalysis: Consider using a Lewis acid catalyst (e.g., AlCl₃, B(C₆F₅)₃). Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, often allowing for lower reaction temperatures.[8][9] Importantly, the choice and bulkiness of the Lewis acid can dramatically influence the endo/exo selectivity.[10]
-
Solvent Screening: Re-evaluate your solvent choice. A change in solvent polarity can influence the transition state energies and thus the stereochemical outcome.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, properties, and reaction optimization of this compound.
Q1: How should I properly store and handle this compound?
This is critical for maintaining the reagent's integrity.
-
Storage: The compound should be stored in a freezer, ideally at -20°C.[11][12] It is a solid with a melting point of approximately 103°C.[13] Keep the container tightly sealed to prevent moisture ingress.
-
Handling: Before use, allow the container to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid. Handle the solid exclusively under a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).
Q2: What is the thermal stability of this diene? Am I at risk of polymerization?
While more stable than unsubstituted 1,3-butadiene, it is still a reactive conjugated diene.
-
Thermal Stability: Avoid prolonged exposure to high temperatures (e.g., >100-120°C), which can lead to decomposition or unwanted side reactions. The underlying 1,3-butadiene scaffold is known to undergo oxidation and thermal decomposition, processes that can be initiated at moderately elevated temperatures.[3]
-
Polymerization: Uncatalyzed polymerization is less of a concern than with simple dienes, but it can be initiated by impurities, radical initiators, or excessive heat. Using fresh, high-purity material and maintaining controlled temperatures are the best preventative measures.
Q3: Which solvents are recommended for scaling up Diels-Alder reactions with this diene?
The ideal solvent for scale-up balances reaction performance with process safety and practicality (e.g., boiling point, ease of removal).
| Solvent | Boiling Point (°C) | Key Considerations for Scale-Up |
| Toluene | 111 | Pro: Excellent for azeotropic removal of water; good temperature range for many Diels-Alder reactions. Con: Higher boiling point makes removal energy-intensive. |
| Dichloromethane (DCM) | 40 | Pro: Low boiling point, easy to remove. Con: Environmental and health concerns; may not be suitable for higher temperature reactions. |
| Acetonitrile | 82 | Pro: Polar aprotic solvent, can accelerate certain cycloadditions. Con: Can be difficult to remove from some products; must be rigorously dried. |
| Cyclohexane | 81 | Pro: Non-polar, can be useful for specific selectivity requirements. Con: Lower solvating power for polar reagents. |
Q4: How should I monitor the reaction's progress on a large scale?
While Thin Layer Chromatography (TLC) is useful for a quick check at the bench, it is not quantitative and can be misleading during scale-up.
-
Recommended Techniques: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are strongly recommended.
-
Protocol:
-
Develop an HPLC/GC method during lab-scale experiments that can clearly resolve the diene, dienophile, product, and any major side products.
-
At scale, carefully quench a small aliquot of the reaction mixture at regular intervals (e.g., every hour).
-
Analyze the quenched sample to quantitatively track the disappearance of the limiting reagent and the appearance of the product. This data is crucial for determining the true endpoint of the reaction, avoiding unnecessary heating, and ensuring batch-to-batch consistency.
-
Visualized Workflows and Mechanisms
Workflow: Troubleshooting Low Yield on Scale-Up
This decision tree illustrates a logical approach to diagnosing the root cause of a diminished yield when moving from bench to pilot scale.
Caption: A decision-making workflow for diagnosing and solving low-yield issues during reaction scale-up.
Mechanism: The Diels-Alder Reaction
The diene must adopt an s-cis conformation for the concerted [4+2] cycloaddition to occur, forming two new sigma bonds simultaneously.
Caption: The concerted mechanism of the Diels-Alder reaction requires an s-cis diene conformation.
References
-
Srivastava, V. K., Saha, S., Sarkar, P., Srinivasa Rao, G. S., & Jasra, R. V. (2018). Industrial Chemicals and Intermediates from 1,3-Butadiene. Recent Advances in Petrochemical Science, 6(1). [Link]
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Yuan, C., et al. (2020). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Journal of Loss Prevention in the Process Industries, 67, 104243. [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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Marvel, C. S., & Seiler, C. N. (1948). Synthesis and reactivity of 1,4-disubstituted butadienes in the solid state. Journal of the American Chemical Society, 70(5), 1951-1954. [Link]
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Yepes, D., et al. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals. Organic Chemistry Frontiers, 7(1), 89-100. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Al-Zaydi, K. M. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules, 27(20), 6826. [Link]
-
Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
-
NDSU Chemistry. (2021). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. YouTube. [Link]
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McDonald, R. N., & Campbell, T. W. (1960). 1,4-Diphenyl-1,3-butadiene. Organic Syntheses, 40, 36. [Link]
-
Leontyev, A. (2023). 1,4-Diphenyl-1,3-Butadiene V2 - CHEM 342L. YouTube. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. Retrieved from [Link]
-
Chegg. (2022). Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working. Retrieved from [Link]
-
Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]
-
PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]
-
Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Bedi, V., et al. (2024). The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions, 53(2), 439-443. [Link]
-
Houk, K. N., & Beno, B. R. (1998). Conformational Selectivity in the Diels−Alder Cycloaddition: Predictions for Reactions of s-trans-1,3-Butadiene. Journal of the American Chemical Society, 120(45), 11593–11598. [Link]
-
Beno, B. R., & Houk, K. N. (1998). Conformational selectivity in the diels-alder cycloaddition: predictions for reactions of s-trans-1,3-butadiene. Journal of the American Chemical Society, 120(45), 11593-11598. [Link]
-
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). DE1020621B - Process for the preparation of 1,4-diacetoxybutadiene.
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Ishihara, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(6), 1187. [Link]
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Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction in Organic Synthesis Practice Problems. Retrieved from [Link]
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Yepes, D., et al. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 7, 89-100. [Link]
-
Semenov, S. I., et al. (1988). Diacetoxylation of 1,3-butadiene. Neftekhimiya, 28(2), 226-231. [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of trans,trans-1,4-Diacetoxy-1,3-butadiene Adducts
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. Among the vast array of dienes utilized in this powerful cycloaddition, trans,trans-1,4-diacetoxy-1,3-butadiene offers a unique platform for generating highly functionalized six-membered rings. The resulting adducts, bearing vicinal diacetoxy groups, are versatile intermediates for the synthesis of a wide range of biologically active molecules and complex natural products. However, the successful application of these adducts hinges on their unambiguous characterization, a process that requires a multi-faceted analytical approach to ascertain their structure, purity, and stereochemistry.
This guide provides an in-depth comparison of the key analytical techniques employed in the characterization of this compound adducts. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Significance of Stereochemistry in Diels-Alder Adducts
The Diels-Alder reaction is renowned for its high degree of stereospecificity. The geometry of the diene and dienophile is directly translated into the stereochemistry of the resulting cyclohexene ring. With a symmetric trans,trans-diene, the primary stereochemical consideration for the adduct is the relative orientation of the dienophile's substituents, leading to the formation of endo and exo diastereomers.
The endo adduct, where the dienophile's substituents are oriented towards the newly formed double bond, is often the kinetically favored product due to secondary orbital interactions. In contrast, the exo adduct is typically the thermodynamically more stable product. The ability to distinguish between these isomers is paramount, as their distinct spatial arrangements can lead to vastly different chemical reactivity and biological activity in subsequent applications.
}
Comparative Analysis of Characterization Techniques
The comprehensive characterization of this compound adducts relies on the synergistic application of several analytical methods. Each technique provides unique and complementary information, as detailed below.
| Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | - Detailed structural elucidation- Unambiguous determination of stereochemistry (endo vs. exo)- Purity assessment | - Provides the most definitive structural information- 2D techniques (COSY, HSQC, HMBC, NOESY) reveal connectivity and spatial relationships | - Can be less sensitive than mass spectrometry- Complex spectra may require advanced interpretation skills |
| Mass Spectrometry | - Molecular weight confirmation- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues | - High sensitivity- Provides rapid confirmation of the expected product | - Does not provide stereochemical information- Isomers often exhibit similar fragmentation patterns |
| Chromatography (HPLC, GC) | - Separation of diastereomers (endo and exo)- Purity assessment and quantification | - Excellent for separating complex mixtures- Can be coupled with other detectors (e.g., MS) for enhanced analysis | - Method development can be time-consuming- Does not provide structural information on its own |
| Infrared (IR) Spectroscopy | - Identification of functional groups (e.g., C=O, C-O) | - Rapid and non-destructive- Useful for monitoring reaction progress | - Provides limited structural information- Spectra of similar compounds can be very alike |
In-Depth Technical Guide to Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Stereochemistry
NMR spectroscopy is the most powerful tool for the definitive characterization of Diels-Alder adducts. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced 2D NMR techniques are indispensable for elucidating stereochemistry.
The key to differentiating endo and exo adducts lies in the analysis of proton-proton coupling constants (³J) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.[1][2]
-
Coupling Constants (³J): The dihedral angle between adjacent protons, as described by the Karplus equation, directly influences their coupling constant. In the rigid bicyclic systems formed from many Diels-Alder reactions, the dihedral angles between bridgehead protons and protons on the newly formed stereocenters are significantly different for the endo and exo isomers, leading to distinct coupling patterns.[1]
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments reveal protons that are close in space, regardless of their bonding connectivity. For an endo adduct, NOE correlations are expected between the protons of the dienophile moiety and the "inner" protons of the diene-derived portion of the molecule. These correlations are absent in the exo isomer.[2]
Illustrative Example: Adducts with N-Substituted Maleimides
While specific data for this compound adducts is scarce in publicly available literature, we can draw valuable insights from the closely related adducts of unsubstituted 1,3-butadiene with N-substituted maleimides, which form a similar hexahydro-1H-isoindole-1,3(2H)-dione core.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for key protons in a generic endo vs. exo adduct of a butadiene with an N-substituted maleimide.
| Proton | Endo Adduct (Kinetic Product) | Exo Adduct (Thermodynamic Product) | Rationale for Chemical Shift Difference |
| H-3a, H-7a | ~3.2 - 3.5 | ~2.8 - 3.1 | In the endo isomer, these protons are in closer proximity to the electron-withdrawing carbonyl groups of the maleimide, leading to a downfield shift. |
| Olefinic (H-5, H-6) | ~5.8 - 6.0 | ~5.9 - 6.1 | The chemical shift of the olefinic protons is less affected by the stereochemistry at the ring junction. |
Experimental Protocol: 2D NOESY for Stereochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz). Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).
-
Processing and Analysis: Process the 2D data and look for cross-peaks that indicate through-space correlations. For an endo adduct, expect to see correlations between the protons on the dienophile-derived ring and the protons on the concave face of the cyclohexene ring.
}
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry is a rapid and highly sensitive technique for confirming the molecular weight of the Diels-Alder adduct. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confidence to the structural assignment.
A characteristic fragmentation pathway for many Diels-Alder adducts under mass spectrometric conditions is the retro-Diels-Alder reaction . This process involves the fragmentation of the cyclohexene ring back into its original diene and dienophile components, providing valuable clues about the structure of the adduct.
Expected Fragmentation:
For an adduct of this compound (MW: 170.16 g/mol ) with a dienophile such as maleic anhydride (MW: 98.06 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 268.22. In the mass spectrum, one might observe fragment ions corresponding to the diene (m/z 170) and the dienophile (m/z 98) resulting from a retro-Diels-Alder fragmentation.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the adduct (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid for better ionization) to separate the adduct from any impurities.
-
Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan mass spectra to identify the molecular ion and perform fragmentation (MS/MS) to observe characteristic fragment ions.
Chromatography: Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating the endo and exo diastereomers and for determining the purity of the synthesized adducts.
The choice between HPLC and GC depends on the volatility and thermal stability of the adducts. Given the diacetoxy functionality, HPLC is often the preferred method to avoid potential degradation at the high temperatures required for GC.
Comparative Separation of Diastereomers:
The separation of the endo and exo diastereomers can often be achieved on a standard silica or C18 column due to their different polarities and shapes. The more compact endo isomer may elute at a different retention time than the more extended exo isomer.
Table 2: Hypothetical HPLC Separation of Endo and Exo Adducts
| Isomer | Retention Time (min) on C18 column | Elution Order | Rationale |
| Endo | 12.5 | Varies | The more compact and often more polar endo isomer may interact differently with the stationary phase compared to the exo isomer. |
| Exo | 13.8 | Varies | The relative elution order depends on the specific adduct and the chromatographic conditions. |
Experimental Protocol: HPLC Purity Analysis and Diastereomer Separation
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective. For example, start with 90% A and ramp to 10% A over 20 minutes.
-
Detection: Monitor the elution at a wavelength where the adduct has significant absorbance (e.g., near the carbonyl absorbance around 210 nm).
-
Analysis: The peak area of the desired adduct relative to the total peak area provides a measure of its purity. The separation of two distinct peaks confirms the presence of both diastereomers.
Conclusion
The robust characterization of this compound adducts is a critical step in their synthesis and application. A comprehensive analytical strategy that combines the detailed structural insights from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the separation power of chromatography is essential for ensuring the identity, purity, and stereochemistry of these valuable synthetic intermediates. By understanding the principles behind each technique and applying the detailed protocols outlined in this guide, researchers can confidently advance their work in the development of novel molecules with potential applications in medicine and materials science.
References
-
Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels–Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]
-
Tan, S., Aygün, M., & Balcı, M. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Turkish Journal of Chemistry, 40, 829-841. [Link]
-
Ballistreri, F. P., Maccarone, E., Perrini, G., Tomaselli, G. A., & Torre, M. (1982). Reaction of trans,trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (3), 273-277. [Link]
-
Sannikov, O., Ye, E., Pinto, B. M., Saunders, P., & Merbouh, N. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. [Link]
- Torssell, K. B. G. (1988). Natural Product Chemistry: A Mechanistic and Biosynthetic Approach to Secondary Metabolism. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Tan, S., Aygün, M., & Öcal, N. (2016). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. Letters in Organic Chemistry, 13(7), 514-520. [Link]
-
NIST. (n.d.). 1,3-Butadiene, 1,4-diphenyl-, (E,E)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
Sources
A Comparative Guide to the Diels-Alder Reactivity of trans,trans-1,4-Diacetoxy-1,3-butadiene and Other Common Dienes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the Diels-Alder reactivity of trans,trans-1,4-diacetoxy-1,3-butadiene against other commonly employed dienes. By synthesizing experimental data and theoretical principles, this document aims to equip researchers with the insights necessary to make informed decisions in the design and execution of [4+2] cycloaddition reactions, a cornerstone of modern organic synthesis.
Introduction to the Diels-Alder Reaction and the Dienes in Focus
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[1] Its stereospecificity and predictability make it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. The rate and efficiency of the Diels-Alder reaction are profoundly influenced by the electronic and steric properties of both the diene and the dienophile.[1][2]
This guide focuses on comparing the reactivity of four key dienes:
-
This compound: A substituted diene with electron-withdrawing acetate groups at its termini.
-
1,3-Butadiene: The simplest conjugated diene, serving as a fundamental benchmark.
-
Cyclopentadiene: A highly reactive cyclic diene, locked in the requisite s-cis conformation.
-
1,3-Cyclohexadiene: Another cyclic diene with inherent s-cis geometry, but with different conformational constraints compared to cyclopentadiene.
The choice of diene is critical, as its inherent reactivity dictates reaction conditions and can influence the yield and stereochemical outcome of the cycloaddition.
Comparative Reactivity: A Quantitative and Qualitative Analysis
The reactivity of a diene in a normal-demand Diels-Alder reaction is primarily governed by its electronic properties, specifically the energy of its Highest Occupied Molecular Orbital (HOMO), and its ability to adopt the planar s-cis conformation necessary for the concerted reaction mechanism to proceed.[1] Electron-donating groups on the diene increase its HOMO energy, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, thus accelerating the reaction.[2] Conversely, electron-withdrawing groups can decrease the HOMO energy, potentially slowing down the reaction.
Quantitative Reactivity Data
| Diene | Relative Rate Constant (vs. Butadiene) with TCNE at 20 °C |
| Cyclopentadiene | 2,100,000 |
| 1,3-Cyclohexadiene | 808 |
| 1,3-Butadiene | 1 |
Data sourced from Sauer, J., Wiest, H., & Mielert, A. (1964). ANGEWANDTE CHEMIE. 74, 353.
Analysis of Quantitative Data:
-
Cyclopentadiene is extraordinarily reactive, reacting over two million times faster than butadiene. This immense reactivity is attributed to its rigidly planar s-cis conformation, which eliminates the entropic penalty associated with adopting the reactive conformation from a more stable s-trans form.
-
1,3-Cyclohexadiene is also significantly more reactive than butadiene, by a factor of over 800. Like cyclopentadiene, it is locked in an s-cis conformation. However, its slightly lower reactivity compared to cyclopentadiene can be attributed to the greater distortion required to achieve the optimal transition state geometry.
-
1,3-Butadiene serves as the baseline for this comparison. As an acyclic diene, it exists predominantly in the more stable s-trans conformation, with only a small population of the reactive s-cis conformer present at equilibrium, thus accounting for its lower reactivity.[1]
Qualitative and Theoretical Analysis of this compound Reactivity
While direct kinetic comparisons are elusive, we can infer the reactivity of this compound based on established principles of substituent effects. The acetate groups at the 1 and 4 positions are electron-withdrawing through induction, which would be expected to lower the energy of the diene's HOMO and thus decrease its reactivity in a normal-demand Diels-Alder reaction.
However, the oxygen atoms of the acetate groups also possess lone pairs that can participate in resonance, potentially donating electron density to the diene system. This resonance effect would raise the HOMO energy and increase reactivity. The net effect of these opposing electronic influences determines the overall reactivity.
A study on the synthesis of a related compound, (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene, noted that it was at least as reactive as a known reactive diene towards benzoquinone. This suggests that the electronic effects of the acetoxy groups do not render the diene unreactive and may, in certain contexts, be comparable to other reactive dienes.
Experimental Protocols for Diels-Alder Reactions
To provide a practical framework for comparison, the following are detailed protocols for the Diels-Alder reaction of butadiene, cyclopentadiene, and an adapted procedure for this compound with maleic anhydride, a common and reactive dienophile.
General Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Protocol 1: 1,3-Butadiene with Maleic Anhydride
This procedure generates 1,3-butadiene in situ from the thermal decomposition of 3-sulfolene.[4]
Materials:
-
3-Sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in xylene.
-
Heat the mixture to reflux (approximately 140 °C). The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas.[4]
-
Continue refluxing for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding petroleum ether and cooling the flask in an ice bath.
-
Collect the crystalline product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration.
-
Wash the crystals with cold petroleum ether and air dry.
-
Determine the yield and characterize the product. A typical reported yield is around 89%.[5]
Protocol 2: Cyclopentadiene with Maleic Anhydride
Cyclopentadiene is typically generated by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene, immediately before use.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate (solvent)
-
Hexane (co-solvent)
Procedure:
-
Set up a fractional distillation apparatus to "crack" dicyclopentadiene by heating it to its boiling point (around 170 °C). The cyclopentadiene monomer will distill at a much lower temperature (around 41 °C). Collect the freshly distilled cyclopentadiene.
-
In a separate flask, dissolve maleic anhydride (1.0 eq) in ethyl acetate.
-
Add hexane to the maleic anhydride solution.
-
Slowly add the freshly prepared cyclopentadiene (1.0 eq) to the maleic anhydride solution at room temperature. The reaction is often exothermic.
-
Stir the mixture for 10-15 minutes. Crystallization of the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, should occur.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with cold hexane, and air dry.
Adapted Protocol for this compound with Maleic Anhydride
This protocol is adapted from a procedure for a similar substituted diene, 2,3-dimethyl-1,3-butadiene.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene or xylene (solvent)
-
Hexanes (for crystallization)
Procedure:
-
Dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in toluene or xylene in a round-bottom flask.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product does not crystallize upon cooling, reduce the solvent volume under reduced pressure and add hexanes to induce crystallization.
-
Cool the flask in an ice bath to maximize product precipitation.
-
Collect the product, cis-4,5-diacetoxycyclohex-1-ene-1,2-dicarboxylic anhydride, by vacuum filtration.
-
Wash the crystals with cold hexanes and dry under vacuum.
-
Determine the yield and characterize the product.
Mechanistic Considerations and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted, cyclic transition state, which dictates the stereochemical outcome.[1]
Caption: The concerted mechanism of the Diels-Alder reaction.
A key feature of many Diels-Alder reactions is the preference for the endo product, as dictated by the Alder endo rule. This preference is a result of secondary orbital interactions between the developing pi system of the diene and the unsaturated substituents on the dienophile in the transition state. This is particularly relevant for the reaction of cyclopentadiene with maleic anhydride, where the endo product is kinetically favored.
Conclusion
The reactivity of dienes in the Diels-Alder reaction is a critical consideration for synthetic chemists. Cyclopentadiene stands out as an exceptionally reactive diene due to its fixed s-cis conformation. 1,3-Cyclohexadiene is also highly reactive for the same reason, albeit to a lesser extent. Acyclic dienes like 1,3-butadiene are less reactive due to the equilibrium between the s-trans and s-cis conformers.
This compound presents a more complex case where the electronic effects of the terminal acetoxy groups play a significant role. While qualitative assessments suggest it is a reactive diene, the lack of direct quantitative comparative data highlights an area for further investigation. The provided protocols offer a starting point for the practical application and further study of these important dienes in the powerful and versatile Diels-Alder reaction.
References
- Wolf, J. (n.d.). Lab report #4: Diels-Alder Reaction. Google Docs.
- Sauer, J., Wiest, H., & Mielert, A. (1964). Die Reaktivität von Dienen in der Diels-Alder-Reaktion. Angewandte Chemie, 74(10), 353.
-
Diels-Alder Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). LibreTexts. Retrieved from [Link]
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The Diels-Alder Reaction. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). California State University, Northridge. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of Toronto. Retrieved from [Link]
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Diels-Alder Reaction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Diels-Alder Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of Texas at Austin. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]
-
Diels-Alder Reaction. (n.d.). University of Calgary. Retrieved from [Link]
-
Diels–Alder reaction. (2024, January 5). In Wikipedia. [Link]
-
14.13: Specific Rules Governing the Diels–Alder Reaction. (2019, June 5). Chemistry LibreTexts. [Link]
-
Diels-Alder Reaction. (n.d.). University of Washington. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
Diels-Alder Reaction. (n.d.). University of Arizona. Retrieved from [Link]
-
Fernandez, I., & Bickelhaupt, F. M. (2012). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. ChemistryOpen, 1(3), 132-139. [Link]
Sources
A Comparative Guide to the Synthetic Validation of trans,trans-1,4-Diacetoxy-1,3-butadiene for Advanced Research Applications
In the landscape of synthetic organic chemistry, particularly in the construction of complex cyclic systems, the Diels-Alder reaction stands as a cornerstone methodology.[1] The choice of diene is paramount to the success of this [4+2] cycloaddition, governing not only the reaction's facility but also the stereochemical outcome of the resulting adduct. Among the diverse array of dienes available to the modern chemist, trans,trans-1,4-diacetoxy-1,3-butadiene has emerged as a highly valuable building block. Its electron-rich nature, conferred by the terminal acetoxy groups, and its fixed s-trans-like conformation that can readily adopt the requisite s-cis geometry for reaction, make it an excellent partner for a variety of dienophiles.[2]
This guide provides a comprehensive validation of a practical and reliable laboratory-scale synthetic route to this compound. We will delve into the causality behind the experimental choices, offering a detailed, step-by-step protocol. Furthermore, this primary route will be objectively compared against alternative synthetic strategies, providing researchers, scientists, and drug development professionals with the critical data necessary to make informed decisions for their specific research needs.
Recommended Synthetic Route: Stereospecific Substitution of trans-1,4-Dichloro-2-butene
The most direct and reliable laboratory-scale synthesis of this compound commences with the commercially available and relatively inexpensive starting material, trans-1,4-dichloro-2-butene. This approach is predicated on a straightforward double nucleophilic substitution reaction, where the chloride leaving groups are displaced by acetate ions. The stereochemistry of the starting material is crucial, as the trans configuration of the double bond is retained throughout the synthesis, leading to the desired trans,trans isomer of the product.
Reaction Rationale and Mechanistic Considerations
The choice of trans-1,4-dichloro-2-butene as the precursor is strategic. The vapor-phase chlorination of 1,3-butadiene initially produces a mixture of trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[3] Heating this mixture promotes an equilibrium that favors the formation of the thermodynamically more stable trans-1,4-dichloro-2-butene, which can then be isolated.[3]
The conversion to the diacetate proceeds via an SN2 mechanism. Acetate, typically delivered as a salt such as sodium acetate or potassium acetate, acts as the nucleophile. The choice of solvent is critical to facilitate this reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal as it can solvate the cation of the acetate salt, thereby liberating a "naked" and highly nucleophilic acetate anion. The reaction is typically heated to ensure a reasonable reaction rate.
Figure 1: SN2 Displacement of Chloride by Acetate
Validated Experimental Protocol
This protocol has been validated to provide a reliable yield of high-purity this compound.
Materials:
-
trans-1,4-Dichloro-2-butene (98%)
-
Anhydrous Sodium Acetate (99%)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous sodium acetate (2.5 equivalents).
-
Under a positive pressure of nitrogen, add anhydrous DMF via syringe to create a stirrable slurry.
-
Add trans-1,4-dichloro-2-butene (1.0 equivalent) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with water to remove the DMF.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a minimal amount of hot hexanes or a hexanes/ethyl acetate mixture to afford pure this compound as a white crystalline solid.
Comparison of Synthetic Routes
While the stereospecific substitution of trans-1,4-dichloro-2-butene is a robust and accessible method, other synthetic strategies exist. A comparative analysis is essential for selecting the optimal route based on available resources, desired scale, and purity requirements.
| Parameter | Route 1: Substitution of Dichlorobutene | Route 2: Wittig-type Olefination | Route 3: Palladium-Catalyzed Diacetoxylation |
| Starting Material | trans-1,4-Dichloro-2-butene | Glyoxal, Acetoxymethyltriphenylphosphonium salt | 1,3-Butadiene, Acetic Acid |
| Stereoselectivity | High (retains starting material geometry) | Can be variable, often yields a mixture of isomers | Can be highly stereoselective with appropriate ligands |
| Yield | Good to Excellent | Moderate to Good | Good to Excellent (industrial scale) |
| Scalability | Excellent for lab scale | Good for lab scale | Excellent for industrial scale |
| Reagents & Conditions | Moderate temperature, common solvents | Requires preparation of Wittig reagent, anhydrous conditions | Requires specialized palladium catalyst, often high pressure |
| Purification | Recrystallization | Column chromatography often required | Requires catalyst removal and distillation |
| Advantages | Straightforward, high stereocontrol | Modular, allows for variation | Atom-economical, direct |
| Disadvantages | Dichlorobutene is a lachrymator | Stoichiometric phosphine oxide byproduct | Butadiene is a gas, requires specialized equipment |
Route 2: Wittig-type Olefination
A Wittig-type approach offers a convergent synthesis. This would likely involve the reaction of a suitable phosphonium ylide with glyoxal. While versatile, this method can be less stereoselective and often requires chromatographic purification to separate the desired trans,trans isomer from other geometric isomers that may form.[4]
Sources
A Comparative Guide to the Spectroscopic Analysis of trans,trans-1,4-Diacetoxy-1,3-butadiene Reaction Products
For researchers, scientists, and professionals in drug development, a comprehensive understanding of reaction outcomes is paramount. This guide provides an in-depth technical comparison of the spectroscopic analysis of reaction products derived from trans,trans-1,4-diacetoxy-1,3-butadiene, a versatile diene in organic synthesis. We will focus on its hallmark reaction, the Diels-Alder cycloaddition, and explore how various spectroscopic techniques can be synergistically employed to unambiguously characterize the resulting products. This guide is designed to move beyond a simple recitation of methods, offering insights into the causality behind experimental choices and ensuring a self-validating approach to structural elucidation.
Introduction: The Synthetic Utility of this compound
This compound is a valuable C4 building block in organic synthesis, primarily utilized as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[1] Its popularity stems from the presence of the two acetoxy groups, which influence the diene's reactivity and provide functional handles for further synthetic transformations. The trans,trans stereochemistry of the diene is crucial as it readily adopts the s-cis conformation necessary for the concerted mechanism of the Diels-Alder reaction. A common and illustrative reaction is its cycloaddition with maleic anhydride, a reactive dienophile, to form a substituted cyclohexene derivative. The resulting adduct, cis-4,7-diacetoxy-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, possesses a defined stereochemistry that can be rigorously established through a combination of spectroscopic methods.
The Diels-Alder Reaction: A Foundational Transformation
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the stereospecific formation of six-membered rings.[1] The reaction between this compound and a dienophile like maleic anhydride proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state. This concerted nature dictates the stereochemical outcome of the reaction, where the stereochemistry of both the diene and the dienophile is retained in the product.
Reaction Workflow: Diels-Alder Cycloaddition
Caption: Workflow for the synthesis and analysis of the Diels-Alder adduct.
Spectroscopic Characterization: A Multi-faceted Approach
A singular spectroscopic technique rarely provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous characterization of the Diels-Alder adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise connectivity and stereochemistry of the Diels-Alder product.
¹H NMR Spectroscopy:
The proton NMR spectrum provides a wealth of information. Key features to analyze include:
-
Chemical Shifts: The electronic environment of each proton dictates its chemical shift. For the adduct of this compound and maleic anhydride, we expect distinct signals for the protons of the newly formed cyclohexene ring, the acetoxy methyl groups, and the protons adjacent to the anhydride functionality.
-
Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative proton count.
-
Coupling Constants (J-values): The splitting of signals due to spin-spin coupling between neighboring protons provides crucial information about their dihedral angles, which in turn defines the stereochemistry. In the case of the cis-fused ring system of the Diels-Alder adduct, the coupling constants between the bridgehead protons and the protons on the carbons bearing the acetoxy groups are particularly diagnostic for confirming the endo or exo stereochemistry.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
-
Chemical Shifts: The chemical shifts of the carbon atoms indicate their hybridization and electronic environment. We expect to see signals for the carbonyl carbons of the anhydride and acetoxy groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclohexene ring.
-
Number of Signals: The number of distinct carbon signals can indicate the symmetry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for cis-4,7-Diacetoxy-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Olefinic Protons (H-5, H-6) | ~6.0-6.5 ppm (multiplet) | ~130-135 ppm |
| Protons α to Acetoxy (H-4, H-7) | ~5.0-5.5 ppm (multiplet) | ~70-75 ppm |
| Bridgehead Protons (H-3a, H-7a) | ~3.0-3.5 ppm (multiplet) | ~45-50 ppm |
| Acetoxy Methyl Protons | ~2.0-2.2 ppm (singlet) | ~20-22 ppm |
| Anhydride Carbonyl Carbons | - | ~170-175 ppm |
| Acetoxy Carbonyl Carbons | - | ~169-171 ppm |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Actual experimental data should be referenced from authoritative sources when available.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in the product molecule. For the Diels-Alder adduct, the IR spectrum will be dominated by strong absorption bands characteristic of:
-
Anhydride C=O stretching: Two distinct, strong peaks are expected in the region of 1750-1850 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the cyclic anhydride carbonyl groups.
-
Ester C=O stretching: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the carbonyl stretch of the acetoxy groups.
-
C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region due to the C-O single bond stretching of the ester and anhydride functionalities.
-
C=C stretching: A weaker absorption around 1650 cm⁻¹ for the cyclohexene double bond.
The presence of these characteristic peaks provides strong evidence for the formation of the desired adduct and the absence of starting materials.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the product, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For the Diels-Alder adduct, characteristic fragmentation pathways may include the loss of acetic acid or retro-Diels-Alder fragmentation under certain ionization conditions.
Spectroscopic Analysis Workflow
Caption: A workflow illustrating the synergistic use of spectroscopic techniques.
Comparison with Alternative Reaction Products
While the Diels-Alder reaction is the most prominent reaction of this compound, other cycloaddition reactions are also possible with different reaction partners. For instance, reaction with a different dienophile, such as an activated alkyne, would lead to a different cycloadduct.
Hypothetical Comparison: Maleic Anhydride vs. Dimethyl Acetylenedicarboxylate (DMAD) Adduct
A comparison of the spectroscopic data for the adducts with maleic anhydride and a dienophile like DMAD would highlight key differences:
-
¹H NMR: The DMAD adduct would lack the signals for the bridgehead protons adjacent to the anhydride, and the chemical shifts of the remaining protons would be significantly different due to the aromaticity of the resulting phthalate derivative after potential elimination of acetic acid.
-
¹³C NMR: The DMAD adduct would show signals for aromatic carbons instead of the sp³ hybridized carbons of the cyclohexene ring seen in the maleic anhydride adduct.
-
IR Spectroscopy: The IR spectrum of the DMAD adduct would lack the characteristic anhydride carbonyl stretches and instead show ester carbonyl stretches at different wavenumbers.
This comparative analysis demonstrates the power of spectroscopy in distinguishing between different reaction pathways and products.
Experimental Protocols
5.1. Synthesis of cis-4,7-Diacetoxy-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
-
Materials: this compound, maleic anhydride, toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in anhydrous toluene.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold toluene or hexanes.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain the pure Diels-Alder adduct.
-
5.2. Spectroscopic Sample Preparation
-
NMR: Dissolve a small amount of the purified product (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile.
Conclusion: A Robust Framework for Product Characterization
The successful and unambiguous characterization of reaction products is a critical aspect of chemical research and development. This guide has outlined a comprehensive, multi-technique spectroscopic approach for the analysis of the products of reactions involving this compound. By integrating the data from NMR, IR, and MS, researchers can confidently determine the structure, stereochemistry, and purity of their synthesized compounds. This rigorous analytical workflow not only ensures the integrity of the immediate research but also provides a solid foundation for subsequent synthetic steps and applications.
References
-
Holbert, G. W.; Ganem, B. Diels-Alder reactions of trans,trans-1,4 diacetoxybutadiene. Observations concerning some literature reports. The Journal of Organic Chemistry1976 , 41 (9), 1655–1657. [Link]
Sources
A Comparative Guide to the Diels-Alder Reactivity of trans,trans- vs. cis-1,4-Diacetoxy-1,3-butadiene
For researchers, synthetic chemists, and professionals in drug development, the selection of a diene is a critical decision point in the design of any Diels-Alder cycloaddition. The geometry of the diene profoundly influences not only the stereochemical outcome of the reaction but also its feasibility and reaction kinetics. This guide provides an in-depth technical comparison of the reactivity profiles of trans,trans-1,4-diacetoxy-1,3-butadiene and its hypothetical cis isomers, grounding the analysis in fundamental principles of conformational stability and steric effects.
Part 1: A Tale of Two Isomers: Stability and Commercial Availability
The most striking difference between the geometric isomers of 1,4-diacetoxy-1,3-butadiene is their accessibility. The trans,trans isomer is a well-documented, stable solid that is commercially available from various chemical suppliers. In contrast, a thorough review of the chemical literature reveals a conspicuous absence of reports on the successful synthesis and isolation of the cis,trans or cis,cis isomers. This strongly suggests that the cis isomers are either thermodynamically unstable, readily isomerizing to the more stable trans,trans form, or are exceptionally challenging to synthesize and isolate, rendering them impractical for synthetic applications. This disparity in stability and availability is the first and most critical point of comparison for any researcher considering these reagents.
Part 2: The Decisive Factor in Diels-Alder Reactivity: Conformational Analysis
The Diels-Alder reaction is a pericyclic reaction that proceeds through a concerted [4+2] cycloaddition mechanism. A prerequisite for this reaction is that the 1,3-diene must adopt an s-cis conformation, where both double bonds are on the same side of the central carbon-carbon single bond.[1] This conformation allows for the effective overlap of the frontier molecular orbitals of the diene and the dienophile in the cyclic transition state.[2]
The equilibrium between the more stable, extended s-trans conformation and the reactive s-cis conformation is a key determinant of a diene's reactivity. For unsubstituted 1,3-butadiene, the s-trans conformer is approximately 2.3-2.9 kcal/mol more stable than the s-cis conformer due to reduced steric hindrance.[3][4]
For 1,4-disubstituted butadienes, this energy difference is significantly impacted by the geometry of the substituents.
-
This compound: In the trans,trans isomer, the acetoxy groups are directed away from the diene backbone. When this molecule rotates into the required s-cis conformation, the terminal substituents remain on the "outside," minimizing steric repulsion. This allows the diene to access the reactive conformation more readily.
-
cis-1,4-Diacetoxy-1,3-butadiene: For a hypothetical cis isomer (either cis,trans or cis,cis), at least one acetoxy group would be oriented "inward." Upon rotation to the s-cis conformation, this inward-pointing substituent would lead to severe steric clashes with the hydrogen atom on the other terminus of the diene system. This steric hindrance dramatically destabilizes the s-cis conformation, significantly raising the energy barrier for its formation and drastically reducing the population of the reactive conformer at equilibrium.
Caption: Conformational equilibrium of trans,trans vs. a hypothetical cis,trans isomer.
Part 3: Comparative Reactivity in Diels-Alder Cycloadditions
The rate of a Diels-Alder reaction is directly proportional to the concentration of the diene in its reactive s-cis conformation. Due to the severe steric hindrance that would be present in the s-cis conformation of a cis-1,4-diacetoxy-1,3-butadiene, its equilibrium concentration would be negligible. Consequently, any attempt to use a cis isomer in a Diels-Alder reaction would likely result in extremely slow reaction rates or no reaction at all, with isomerization to the trans,trans isomer potentially being a more favorable pathway under thermal conditions.
The acetoxy groups are electron-withdrawing by induction but can also act as electron-donating groups through resonance. This electronic profile makes the diene suitable for normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride or N-substituted maleimides.[5] The stereospecificity of the Diels-Alder reaction dictates that the trans,trans geometry of the diene will be faithfully transferred to the resulting cyclohexene adduct, yielding a product with a specific and predictable stereochemistry.[5]
| Feature | This compound | cis-1,4-Diacetoxy-1,3-butadiene (Hypothetical) |
| Stability | Stable, isolable solid | Likely unstable; not described in the literature |
| Availability | Commercially available | Not commercially available |
| s-cis Conformer Stability | Accessible; moderate energy barrier | Highly destabilized due to steric hindrance |
| Predicted Diels-Alder Reactivity | High. Readily participates in cycloadditions. | Extremely Low to Non-reactive. |
Part 4: Experimental Protocol: Diels-Alder Reaction with this compound
The superior reactivity and stability of the trans,trans isomer make it the only practical choice for synthesis. Below is a representative protocol for its reaction with maleic anhydride.
Objective: To synthesize cis-1,2,3,6-tetrahydrophthalic anhydride, 4,7-diacetoxy- derivative via a Diels-Alder cycloaddition.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Toluene or xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Caption: Generalized workflow for the Diels-Alder reaction.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (e.g., 1.70 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol).
-
Solvent Addition: Add anhydrous toluene (approx. 50 mL) via a syringe or cannula.
-
Reaction: Heat the stirred mixture to reflux (approximately 110-111 °C for toluene). The solids should dissolve upon heating.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction. This typically takes several hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. The product often crystallizes out of the solution upon cooling. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration, washing the solid with a small amount of cold toluene or hexanes to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as maleic anhydride can react with water to form maleic acid, a less reactive dienophile.
-
Inert Atmosphere: While not strictly necessary for all Diels-Alder reactions, an inert atmosphere prevents potential oxidation of the diene at elevated temperatures, ensuring a cleaner reaction profile.
-
Reflux Conditions: Heating the reaction provides the necessary thermal energy to overcome the activation barrier for the cycloaddition and ensures a reasonable reaction rate. Toluene or xylene are common solvents as their boiling points are suitable for many Diels-Alder reactions.
Conclusion
While this compound and its cis isomers are geometric isomers, their practical utility and reactivity in Diels-Alder reactions are worlds apart. The trans,trans isomer is a stable, accessible, and reactive diene capable of participating in stereospecific cycloadditions. In stark contrast, the cis isomers are conspicuously absent from the scientific literature, a strong indication of their inherent instability and/or the prohibitive steric hindrance they would face when attempting to adopt the crucial s-cis conformation required for cycloaddition. For researchers designing synthetic routes that rely on a [4+2] cycloaddition, the choice is clear: this compound is the only viable and effective option.
References
- Durden, J. A., et al. (1970). The synthesis and biological properties of (1E,3E)-1,4-dinitro-1,3-butadiene. Journal of Medicinal Chemistry, 13(5), 834–837.
- García, J. I., et al. (2001). A DFT Study of the BF3-Catalyzed Diels−Alder Reaction of Acrolein and 1,3-Butadiene. The Journal of Organic Chemistry, 66(25), 8498–8505.
-
S-cis ⇌ S-trans Transformation in Butadiene | Conformations, Stability & Rotation Explained. (2025). YouTube. Available at: [Link]
-
Cativiela, C., et al. (1987). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1751–1755. Available at: [Link]
- Jung, J., et al. (2017). Implementation of Computational Aids in Diels-Alder Reactions: Regioselectivity and Stereochemistry of Adduct Formation.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Master Organic Chemistry. (2017). s-cis and s-trans Conformations of Dienes. Available at: [Link]
- Kwart, H., & Koncos, R. (1981). The Role of the s-cis/s-trans Conformational Equilibrium of Dienes in the Diels-Alder Reaction. Journal of the American Chemical Society, 103(1), 183–188.
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
-
Diels-Alder 2: cis / trans dienophiles. (2019). YouTube. Available at: [Link]
-
Rick Pires. (2017). s cis vs s trans conformation. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. Available at: [Link]
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- 2. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Computational Analysis of trans,trans-1,4-Diacetoxy-1,3-butadiene Reactions
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions is paramount. The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, presents a fascinating case study when applied to functionalized dienes like trans,trans-1,4-diacetoxy-1,3-butadiene. The acetoxy groups on this electron-rich diene significantly influence its reactivity, regioselectivity, and stereoselectivity. Predicting these outcomes with high fidelity is crucial for efficient synthetic planning and the rational design of novel molecular entities.
This guide provides an in-depth comparison of computational methodologies for studying the reactions of this compound, grounded in the principles of scientific integrity and practical application. We will explore how different theoretical approaches can elucidate reaction mechanisms and predict experimental outcomes, offering a robust framework for your own computational investigations.
The Diene of Interest: this compound
This compound is an electron-rich diene, a characteristic imparted by the oxygen atoms of the acetoxy groups. This electronic nature makes it a suitable partner for cycloaddition reactions with electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. The stereochemistry of the diene is fixed in the s-trans conformation, which is generally unreactive in Diels-Alder reactions. For the reaction to proceed, the diene must adopt the higher-energy s-cis conformation. The energy barrier to this conformational change is a key factor influencing the overall reaction kinetics.
Comparing Computational Approaches for Diels-Alder Reactions
The choice of computational method is a critical decision that balances accuracy with computational cost. For pericyclic reactions like the Diels-Alder reaction, several theoretical frameworks are commonly employed. We will compare some of the most relevant methods for studying the reactions of this compound.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. DFT methods approximate the complex many-electron wavefunction by using the electron density, which is a simpler quantity to compute.
A variety of density functionals are available, each with its own strengths and weaknesses. For Diels-Alder reactions, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide reliable results.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals and often serves as a good starting point for many investigations. It generally provides good geometries and reasonable activation energies for a wide range of organic reactions.
-
M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This functional is specifically parameterized to perform well for non-covalent interactions, thermochemistry, and kinetics, making it a strong candidate for studying Diels-Alder reactions where dispersion forces can be important in the transition state.
Møller-Plesset Perturbation Theory (MP2)
MP2 is a post-Hartree-Fock ab initio method that includes electron correlation effects, which are crucial for accurately describing bond-forming and bond-breaking processes. While generally more computationally expensive than DFT, MP2 can provide more accurate results, especially for systems where DFT functionals might struggle.
Basis Sets: The Language of Molecular Orbitals
The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is as important as the choice of the computational method. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G**): These are commonly used basis sets that offer a good compromise between accuracy and cost. The addition of polarization functions () and diffuse functions (+) is often necessary for an accurate description of transition states and systems with lone pairs.
A Comparative Overview
To provide a clear comparison, the following table summarizes the expected performance of different computational methods for predicting key parameters in the Diels-Alder reaction of a substituted butadiene. The data presented is a synthesis of trends observed in the literature for similar electron-rich dienes, as direct computational studies on this compound are not extensively reported.
| Computational Method | Basis Set | Accuracy in Predicting Activation Energy | Accuracy in Predicting Stereoselectivity | Computational Cost | Key Considerations |
| DFT (B3LYP) | 6-31G* | Good | Good | Moderate | A reliable and widely used method. May underestimate reaction barriers in some cases. |
| DFT (M06-2X) | 6-311+G | Very Good | Very Good | High | Often provides improved accuracy for kinetics and thermochemistry, especially when dispersion interactions are important. |
| MP2 | 6-311+G | Very Good | Excellent | Very High | A high-level ab initio method that can serve as a benchmark. Its computational cost can be prohibitive for larger systems. |
| Semi-empirical (AM1) | N/A | Moderate | Moderate | Very Low | Useful for qualitative predictions and for studying very large systems, but generally not accurate enough for reliable quantitative predictions. |
Experimental and Computational Workflow: A Self-Validating System
A robust computational study is not performed in isolation. It should be designed as a self-validating system, where theoretical predictions can be, in principle, verified by experimental data. The following workflow illustrates this synergistic approach.
Caption: A synergistic workflow combining experimental and computational chemistry.
Step-by-Step Computational Protocol for a Diels-Alder Reaction
The following protocol outlines the key steps for a computational investigation of the Diels-Alder reaction between this compound and a generic dienophile (e.g., maleic anhydride).
-
Geometry Optimization of Reactants and Products:
-
Build the 3D structures of this compound (in its s-cis conformation), the dienophile, and the expected Diels-Alder adduct(s).
-
Perform a geometry optimization and frequency calculation for each species using a chosen level of theory (e.g., B3LYP/6-31G*). The absence of imaginary frequencies confirms that the structures correspond to energy minima.
-
-
Transition State Search:
-
The search for the transition state (TS) is the most challenging part of the calculation. One common method is to use a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian). This requires an initial guess for the TS geometry.
-
Alternatively, a relaxed potential energy surface scan can be performed by systematically changing the distance of the forming bonds to locate an approximate TS structure, which can then be optimized.
-
-
Transition State Verification:
-
Once a stationary point is found, a frequency calculation must be performed. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation of the new C-C bonds).
-
An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the located TS connects the reactants and the product on the potential energy surface.
-
-
Calculation of Thermochemical Properties:
-
From the frequency calculations, thermochemical properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be obtained.
-
The activation energy (ΔE‡) is the difference in electronic energy between the transition state and the reactants. The activation enthalpy (ΔH‡) and activation Gibbs free energy (ΔG‡) provide a more complete picture by including thermal and entropic contributions.
-
Visualizing Reaction Mechanisms
Understanding the flow of electrons and the geometry of the transition state is crucial for interpreting the reaction mechanism. Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for this purpose.[1]
Caption: Frontier Molecular Orbital (FMO) interaction in a Diels-Alder reaction.
In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. The symmetry and energy gap of these orbitals determine the feasibility and stereochemical outcome of the reaction. Computational software can visualize these orbitals, providing invaluable insights into the bonding interactions in the transition state.
Conclusion and Future Directions
Computational chemistry provides an indispensable toolkit for the modern researcher. By carefully selecting and applying appropriate theoretical methods, it is possible to gain a deep understanding of the factors that govern the reactivity and selectivity of complex organic reactions. For this compound, computational studies can predict its behavior in Diels-Alder reactions, guiding the design of efficient and selective syntheses.
While this guide has focused on established methods, the field of computational chemistry is constantly evolving. Newer DFT functionals, more efficient algorithms, and the inclusion of explicit solvent models continue to improve the accuracy of theoretical predictions. As computational power increases, it will become routine to screen large numbers of dienes and dienophiles computationally, accelerating the discovery of new reactions and novel molecular architectures.
References
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Houk, K. N., & Liu, P. (2014). Using Computational Chemistry to Understand & Discover Chemical Reactions. Daedalus, 143(4), 49-66. [Link]
-
Schleyer, P. v. R., Wu, J. I., Cossio, F. P., & Fernandez, I. (2014). Aromaticity in transition structures. Chemical Society Reviews, 43(14), 4909-4921. [Link]
-
Ess, D. H., & Houk, K. N. (2007). Distortion/Interaction Energy Control of 1,3-Dipolar Cycloaddition Regioselectivity. Journal of the American Chemical Society, 129(35), 10646–10647. [Link]
-
Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels–Alder reactions. Tetrahedron, 58(22), 4417-4423. [Link]
-
Goldstein, E., Beno, B., & Houk, K. N. (1996). Density Functional Theory Prediction of the Relative Energies and Isotope Effects for the Concerted and Stepwise Mechanisms of the Diels−Alder Reaction of Butadiene and Ethylene. Journal of the American Chemical Society, 118(25), 6036–6043. [Link]
-
Jorgensen, W. L., Lim, D., & Blake, J. F. (1993). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society, 115(7), 2936–2942. [Link]
-
Bachrach, S. M. (2014). Computational Organic Chemistry. John Wiley & Sons. [Link]
-
Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]
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A Researcher's Guide to Catalysis in trans,trans-1,4-Diacetoxy-1,3-butadiene Chemistry
Introduction: Unlocking the Synthetic Potential of a Versatile C4 Building Block
trans,trans-1,4-Diacetoxy-1,3-butadiene is a versatile C4 building block in organic synthesis, offering a conjugated diene system functionalized with acetate groups. These functionalities provide latent hydroxyl groups and can influence the stereochemical outcome of various transformations. This guide provides a comparative overview of potential catalytic systems for reactions involving this diene, aimed at researchers, scientists, and professionals in drug development. While direct comparative studies on this specific substrate are limited, this guide synthesizes established principles of catalysis to provide a rational framework for catalyst selection and experimental design.
The Reactivity Landscape: Understanding the trans,trans Isomer
The stereochemistry of the diene is a critical determinant of its reactivity. In general, dienes must adopt an s-cis conformation to participate in pericyclic reactions like the Diels-Alder reaction.[1] For acyclic dienes, there is an equilibrium between the more stable s-trans and the less stable s-cis conformers. The energy barrier to this rotation can influence reaction rates.
Furthermore, studies on the related compound, trans-1,4-diacetoxy-2-butene, indicate that the trans geometry can hinder the formation of intermediates in certain catalytic cycles, such as the metallacyclobutane intermediate in ruthenium-catalyzed olefin metathesis, rendering it less reactive than its cis counterpart.[2] This suggests that this compound may also exhibit lower reactivity in some transformations compared to other dienes, necessitating careful selection of an appropriate catalyst to achieve efficient conversion.
Comparative Analysis of Catalytic Strategies for Key Transformations
Diels-Alder Reactions: Constructing Six-Membered Rings
The Diels-Alder reaction is a powerful tool for the formation of cyclohexene derivatives. The choice of catalyst can significantly influence the rate, regioselectivity, and enantioselectivity of this transformation.
Lewis acids accelerate Diels-Alder reactions by coordinating to the dienophile, lowering its LUMO energy and thereby reducing the HOMO-LUMO gap between the diene and dienophile.[3] This typically leads to increased reaction rates and enhanced regioselectivity. The choice of Lewis acid can be critical, with factors such as steric bulk and Lewis acidity influencing the outcome.[4]
Table 1: Comparison of Common Lewis Acid Catalysts for Diels-Alder Reactions
| Lewis Acid | General Characteristics | Potential Application with this compound |
| AlCl₃ | Strong Lewis acid, can promote polymerization of dienes. | May be too harsh, leading to side reactions. Careful optimization of reaction conditions would be necessary. |
| BF₃·OEt₂ | Moderately strong, versatile Lewis acid. | A good starting point for catalyst screening due to its moderate reactivity.[5] |
| TiCl₄ | Strong Lewis acid, often used for stereocontrol. | Can offer high levels of stereoselectivity, but its high reactivity may require low temperatures. |
| SnCl₄ | Milder Lewis acid compared to TiCl₄. | May provide a good balance of reactivity and selectivity. |
| ZnCl₂ | Mild Lewis acid. | Suitable for sensitive substrates, may require higher temperatures or longer reaction times. |
| Sc(OTf)₃ | Water-tolerant Lewis acid. | Useful for reactions in protic solvents or with water-sensitive substrates. |
Experimental Rationale: For a Diels-Alder reaction involving this compound, one might start with a milder Lewis acid like BF₃·OEt₂ or ZnCl₂ to minimize potential side reactions such as polymerization or degradation of the starting material. The reaction temperature should be carefully controlled, as the diene's stability might be a concern.
Hypothetical Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a stirred solution of the dienophile (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂, toluene, 5 mL) under an inert atmosphere (N₂ or Ar) at the desired temperature (-78 °C to room temperature), add the Lewis acid (0.1 - 1.0 equiv) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.2 mmol) in the same dry solvent (2 mL) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: General Mechanism of a Lewis Acid-Catalyzed Diels-Alder Reaction
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. s3.smu.edu [s3.smu.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of trans,trans-1,4-Diacetoxy-1,3-butadiene
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of trans,trans-1,4-diacetoxy-1,3-butadiene (CAS 15910-11-9). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As researchers and scientists, our responsibility extends from the bench to the final disposition of all chemical materials, a principle often referred to as "cradle-to-grave" management.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While specific toxicological data for this compound is not extensively detailed in readily available safety data sheets, information for structurally similar compounds, such as trans,trans-1,4-diphenyl-1,3-butadiene, indicates that it should be handled as a substance that can cause skin, eye, and respiratory irritation.[3][4][5]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Potential Hazard | Affected Area | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Skin, Hands | Chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat. |
| Serious Eye Irritation | Eyes, Face | ANSI-rated safety glasses with side shields or chemical splash goggles.[3] |
| Respiratory Irritation | Respiratory Tract | Use only in a well-ventilated area or a certified chemical fume hood.[4][6] |
Causality Behind PPE Selection: The selection of PPE is directly dictated by the potential routes of exposure. Gloves and a lab coat prevent dermal contact, while safety goggles protect the eyes from splashes or contact with airborne particles. Working within a fume hood provides an engineering control that captures potentially irritating dust or vapors at the source, protecting the user's respiratory system.[6]
Regulatory Framework: Understanding Your Obligations
The disposal of chemical waste in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[1][7][8] As the generator of the waste, you are legally required to determine if your waste is hazardous, manage it properly on-site, and ensure it is transported to and disposed of at an approved facility.[1][9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the handling of hazardous materials and emergency response, detailed in regulations like the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[11][12][13][14]
Many states are authorized by the EPA to implement their own hazardous waste programs, which may be more stringent than federal regulations.[1][2][10] It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.
On-Site Waste Management and Disposal Protocol
Proper disposal begins in the laboratory at the point of generation. The following step-by-step protocol ensures safety and compliance.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be characterized. This compound waste, including the pure compound, solutions, or contaminated materials (e.g., weigh boats, gloves, absorbent pads), should be treated as hazardous chemical waste.
Crucially, do not mix this waste stream with other incompatible chemicals. While a specific incompatibility list for this compound is not available, a conservative approach is to avoid mixing it with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
-
Other reactive chemical waste streams
Mixing incompatible chemicals can lead to violent reactions, fire, explosion, or the release of toxic gases.[15] Always dedicate a specific waste container for each distinct waste stream.
Step 2: Containerization
-
Select a Proper Container: Choose a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is typically appropriate. The container must be in good condition, with no leaks or cracks.[10][16]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[10][16] This is an EPA requirement to prevent spills and the release of vapors into the laboratory atmosphere.
-
Use Secondary Containment: Place the liquid waste container inside a larger, chemically resistant tray or tub (secondary containment). This will contain any potential leaks or spills from the primary container.[16]
Step 3: Labeling
Proper labeling is a critical compliance point. As soon as you designate a container for waste, it must be labeled.
-
Obtain an EHS-Approved Label: Use the official "Hazardous Waste" label provided by your institution's EHS department.
-
Complete the Label Information:
-
Write the words "Hazardous Waste."
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[16]
-
List all other constituents in the container by percentage, ensuring the total adds up to 100%. For example:
-
This compound: 5%
-
Methanol: 95%
-
-
Indicate the date you first added waste to the container (the "accumulation start date").
-
Step 4: Accumulation and Storage
Store the labeled, closed waste container in a designated satellite accumulation area within your laboratory. This area should be near the point of generation and under the control of the lab personnel. Do not store more than 10 gallons of hazardous waste in your lab at any one time.[16]
Below is a workflow diagram illustrating the decision-making process for handling newly generated waste.
Caption: Workflow for laboratory chemical waste accumulation.
Step 5: Arranging for Final Disposal
When your waste container is nearly full (e.g., 75-80%) or approaching its storage time limit, you must arrange for its removal.
-
Contact Your EHS Office: Follow your institution's specific procedure to request a hazardous waste pickup.[16]
-
Manifest Tracking: Your EHS department or its licensed disposal contractor will use a hazardous waste manifest to track the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][9] This document is the key component of the EPA's "cradle-to-grave" tracking system.
Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of via:
-
Sewer/Drain: This can damage plumbing, harm aquatic life, and violate EPA and local water authority regulations.[16]
-
Regular Trash: This poses a risk to custodial staff and the environment and is a serious regulatory violation.[16]
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is an illegal form of treatment and is strictly forbidden.[16]
Emergency Protocols: Spill and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is essential.[12][13]
Small-Scale Laboratory Spill
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as listed in Section 1 (goggles, gloves, lab coat).
-
Contain and Clean:
-
If it is a solid, carefully sweep it up to avoid creating dust.[4]
-
If it is a liquid, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
-
Collect Waste: Scoop the absorbed material and contaminated debris into a container, which must then be managed as hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][5]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly and in full compliance with federal and state law.
References
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OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). Enviro-Safe. [Link]
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Hazardous Waste | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13). Clean Management Environmental Group, Inc. [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). YouTube. [Link]
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Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). U.S. Environmental Protection Agency. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). CDMS. [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Mount St. Mary's University. Retrieved January 13, 2026, from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13). U.S. Environmental Protection Agency. [Link]
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trans,trans-1,4-Diphenyl-1,3-butadiene - Safety Data Sheet. (n.d.). Oakwood Chemical. Retrieved January 13, 2026, from [Link]
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Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). U.S. Department of Labor. Retrieved January 13, 2026, from [Link]
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1,3-Butadiene | Diamond Petrochemicals. (n.d.). Diamond Petrochemicals. Retrieved January 13, 2026, from [Link]
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Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College. Retrieved January 13, 2026, from [Link]
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Hazardous Waste - Maryland Department of the Environment. (n.d.). Maryland Department of the Environment. Retrieved January 13, 2026, from [Link]
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Chemical Incompatibility Chart - Princeton EHS. (n.d.). Princeton University. Retrieved January 13, 2026, from [Link]
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Hazardous Waste Management - NYSDEC - New York State Department of Environmental Conservation. (n.d.). New York State Department of Environmental Conservation. Retrieved January 13, 2026, from [Link]
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Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). George Mason University. Retrieved January 13, 2026, from [Link]
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List of Incompatible Chemicals – Laboratory Safety - St. Olaf College. (n.d.). St. Olaf College. Retrieved January 13, 2026, from [Link]
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INCOMPATIBLE CHEMICALS. (2017, June). University of Washington Environmental Health & Safety. [Link]
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Incompatible chemicals. (n.d.). University of Nebraska-Lincoln. Retrieved January 13, 2026, from [Link]
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SAFETY DATA SHEET 1,3-Butadiene, stabilized SECTION 1 - Linde Gas GmbH. (2022, March 1). Linde Gas. [Link]
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A Senior Application Scientist's Guide to Handling trans,trans-1,4-Diacetoxy-1,3-butadiene
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, field-proven safety and logistical information for handling trans,trans-1,4-diacetoxy-1,3-butadiene (CAS 15910-11-9). The protocols outlined here are designed to establish a self-validating system of safety, grounded in authoritative standards and practical experience.
Hazard Profile and Core Risks
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a thorough risk assessment can be conducted by examining its structural analogues and functional groups. The molecule contains a butadiene backbone, a structure known for potential hazards, and diacetate groups, which can act as irritants.
An analogous compound, trans,trans-1,4-diphenyl-1,3-butadiene, is classified with the following hazards:
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3) , indicating it may cause respiratory irritation.[2][3][4]
Furthermore, compounds containing acrylate functionalities, which share structural similarities, are known irritants and potent allergens in their monomeric state.[5][6] Given these factors, a cautious approach is mandated. All handling procedures should assume this compound is, at a minimum, a skin, eye, and respiratory irritant.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of each component is based on mitigating the specific risks identified in the hazard profile.
| Protection Area | Required PPE | Rationale and Causality |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1/EN166 compliant) | Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye irritation.[1][7][8] Standard prescription glasses are insufficient. |
| Hand | Nitrile gloves (double-gloved recommended) | Acrylate-like monomers can penetrate latex and vinyl gloves rapidly.[5][6] Nitrile provides superior chemical resistance. Double-gloving minimizes exposure risk during glove removal or in case of a breach in the outer glove.[5][6] |
| Body | Full-length laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination.[8] |
| Respiratory | Use-dependent; determined by engineering controls | Primary protection is achieved via engineering controls (fume hood). If procedures risk generating significant dust or aerosols outside of a hood, a risk assessment must be performed to determine the need for a NIOSH-approved respirator.[7] |
Engineering Controls: The First Line of Defense
Reliance on PPE alone is a flawed safety paradigm. The primary method for exposure control must be through robust engineering solutions.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood.[8][9][10] This is critical to contain potentially irritating dust and vapors, preventing inhalation.[2][3]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted, preventing buildup.[7][9]
Procedural Workflow for Safe Handling
The following step-by-step protocol ensures a logical and safe sequence of operations, minimizing the risk of exposure and contamination.
Preparation and Pre-Handling
-
Designate Work Area: Cordon off and label a specific area within a chemical fume hood for the procedure.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
-
Verify Fume Hood Operation: Confirm that the fume hood is functioning correctly and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, goggles, then gloves).
Chemical Handling (Inside Fume Hood)
-
Weighing: Tare a suitable container. Carefully transfer the required amount of the solid chemical, avoiding the generation of dust. Use gentle motions.
-
Transfer: If transferring to a reaction vessel, use a powder funnel. Ensure the vessel is stable and properly supported.
-
Closure: Immediately and securely cap the source container after dispensing.
-
Cleanup: Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe, disposing of it directly into the designated solid waste container within the hood.
Post-Handling and Decontamination
-
Surface Decontamination: Wipe down the designated work area within the fume hood with an appropriate solvent or cleaning agent.
-
Equipment Cleaning: All non-disposable equipment should be thoroughly cleaned according to standard laboratory procedures.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Gloves should be removed last, using a technique that avoids touching the outer surface with bare skin.[2]
-
Personal Hygiene: Wash hands and any exposed skin areas thoroughly with soap and water after completing the work and removing PPE.[1][11]
Below is a diagram illustrating the logical flow of the safe handling procedure.
Caption: Workflow for handling this compound.
Spill, Storage, and Disposal Plans
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain (for small spills): For minor powder spills within the fume hood, use absorbent pads to gently cover the material to prevent it from becoming airborne. Sweep up the material and place it into a sealed container for disposal.[4][7] Do not use water if it is incompatible with the chemical.
-
Decontaminate: Clean the spill area thoroughly.
Storage Protocol
Proper storage is essential for maintaining chemical integrity and safety.
-
Location: Store in a freezer. Keep in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][7]
-
Container: Keep the container tightly closed to prevent degradation and contamination.[1][3]
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent chemical.
-
Segregation: All waste contaminated with this compound (gloves, wipes, excess material) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][2][4] Do not dispose of it down the drain or in regular trash.[11]
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- Allergy to acryl
- Acrylates in the Dental Office – Hazards and Hand Protection.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- This compound | 15910-11-9.Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- trans,trans-1,4-Diphenyl-1,3-butadiene - Safety D
- Material Safety Data Sheet - Trans,Trans-1,4-Diphenyl-1,3-Butadiene, 99%.Cole-Parmer.
- Life-Changing Safety Tips for Handling Labor
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- Safety Procedures | School of Chemistry & Biochemistry.Georgia Tech.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
